Bruceine C
Description
an antitrypanosomal agent isolated from Brucea javanica; structure in first source
Properties
Molecular Formula |
C28H36O12 |
|---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17R)-10,15,16-trihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |
InChI |
InChI=1S/C28H36O12/c1-11(25(3,4)36)7-16(30)40-19-21-27-10-38-28(21,24(35)37-6)22(33)18(32)20(27)26(5)9-14(29)17(31)12(2)13(26)8-15(27)39-23(19)34/h7,13,15,18-22,31-33,36H,8-10H2,1-6H3/b11-7+/t13-,15+,18+,19+,20+,21+,22-,26-,27+,28+/m0/s1 |
InChI Key |
KCVFVYXSNLKEHU-MBKFLBLHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Bruceine C: Discovery, Natural Source, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bruceine C is a naturally occurring quassinoid, a class of structurally complex and biologically active triterpenoids. First identified in 1967, it is primarily isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating ailments such as dysentery, malaria, and cancer. This compound has demonstrated potent biological activities, notably as an antimalarial and anti-inflammatory agent. While its precise molecular mechanisms are still under investigation, the broader family of bruceines are known to interact with critical cellular signaling pathways, including those involved in cancer cell proliferation and survival. This document provides a comprehensive overview of the discovery of this compound, its natural source, detailed protocols for its isolation, and a summary of its known biological activities and physicochemical properties.
Discovery and Natural Source
Initial Discovery
This compound was first isolated and its structure elucidated in 1967 by Polonsky et al.[1]. It was discovered alongside its structural analogs, Bruceine A and Bruceine B, from the seeds of the plant Brucea javanica.[1]. This seminal work established the foundation for future research into the diverse quassinoids present in this species.
Natural Source: Brucea javanica (L.) Merr.
The primary natural source of this compound is Brucea javanica (L.) Merr., an evergreen shrub belonging to the Simaroubaceae family.[1][2].
-
Distribution : The plant is widely distributed throughout tropical and subtropical regions of Southeast Asia, including Southern China, Indonesia, and Vietnam, as well as Northern Australia.[1][2].
-
Traditional Medicine : The fruit of the plant, known as Fructus Bruceae ("Ya-Dan-Zi" in Chinese), is a well-known component of Traditional Chinese Medicine (TCM).[1][2]. It has been historically used for the treatment of dysentery, malaria, warts, and various cancers.[1][2].
-
Active Constituents : B. javanica is a rich source of quassinoids, which are considered its main bioactive components responsible for its therapeutic effects.[3][4][5]. Besides this compound, over 150 other compounds, including numerous other quassinoids (e.g., Bruceine A, B, D), alkaloids, and triterpenoids, have been isolated from this plant.[6].
Physicochemical and Biological Properties
Physicochemical Data
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₂₈H₃₆O₁₂ | [1] |
| Compound Class | Quassinoid (Triterpenoid) | [3][4] |
| Natural Source | Seeds of Brucea javanica | [1][3] |
Biological Activity Data
This compound has shown significant efficacy in preclinical studies, particularly in antimalarial and anti-inflammatory assays.
| Activity Type | Assay / Model | Result (IC₅₀) | Reference |
| Antimalarial | In vitro vs. P. falciparum (multi-drug resistant strain) | 1.95 ng/mL (approx. 3.4 nM) | [7] |
| Anti-inflammatory | Inhibition of Nitric Oxide (NO) production in lipopolysaccharide-activated macrophages | 9.08 µM | [3][4] |
Experimental Protocols: Isolation and Purification
The isolation of this compound from its natural source is a multi-step process involving extraction followed by sequential chromatographic separation. The following is a generalized protocol based on methodologies reported for isolating quassinoids from B. javanica seeds.[3][4][5].
Objective: To isolate and purify this compound from the seeds of Brucea javanica.
Materials:
-
Dried seeds of Brucea javanica
-
Solvents: Ethyl Acetate (EtOAc), Methanol (MeOH), n-Hexane, Chloroform, Acetonitrile
-
Stationary Phases: Silica (B1680970) gel (for column chromatography), ODS (Octadecylsilane), Sephadex LH-20
-
Instrumentation: Rotary evaporator, High-Performance Liquid Chromatography (HPLC) system with a Reverse-Phase (RP) column (e.g., C18), Spectroscopic instruments (NMR, HR-MS).
Methodology:
-
Extraction:
-
Air-dried and powdered seeds of B. javanica are subjected to solvent extraction. A common method is maceration or Soxhlet extraction with Ethyl Acetate (EtOAc).
-
The resulting solution is concentrated under reduced pressure using a rotary evaporator to yield a crude EtOAc extract.
-
-
Initial Fractionation (Silica Gel Column Chromatography):
-
The crude EtOAc extract is adsorbed onto a small amount of silica gel and applied to the top of a larger silica gel column.
-
The column is eluted with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing polarity by adding EtOAc and then Methanol (e.g., n-hexane -> n-hexane/EtOAc mixtures -> EtOAc -> EtOAc/MeOH mixtures).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar profiles are combined.
-
-
Secondary Purification (ODS Chromatography):
-
Promising fractions containing quassinoids are further purified on an ODS column.
-
Elution is performed with a gradient of Methanol and Water (e.g., 10% MeOH to 100% MeOH).
-
-
Size Exclusion Chromatography (Sephadex LH-20):
-
To remove pigments and other polymeric impurities, fractions are passed through a Sephadex LH-20 column using Methanol as the mobile phase.
-
-
Final Purification (RP-HPLC):
-
The semi-purified fraction containing this compound is subjected to final purification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
A C18 column is typically used with an isocratic or gradient mobile phase of Acetonitrile and Water.
-
The elution is monitored with a UV detector, and the peak corresponding to this compound is collected.
-
-
Structure Elucidation:
-
The purity and identity of the isolated compound are confirmed using spectroscopic methods, including High-Resolution Mass Spectrometry (HR-MS) to determine the molecular formula and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the chemical structure.
-
Caption: Generalized experimental workflow for the isolation of this compound.
Mechanism of Action and Signaling Pathways
While this compound has established anti-inflammatory and antimalarial activities, its specific molecular targets and signaling pathways have not been fully elucidated in publicly available literature. However, extensive research on closely related bruceines, particularly Bruceine B, provides a valuable model for the potential mechanisms of this class of compounds. Generally, bruceines are known to modulate pathways involved in inflammation, cell survival, and proliferation, such as the MAPK and NF-κB pathways.[8][9].
Representative Pathway: Bruceine B and the c-Maf/STAT3 Axis
A well-documented mechanism for a related compound, Bruceine B, involves the targeted degradation of the oncogenic transcription factor c-Maf in multiple myeloma.[10][11]. This provides a representative example of how quassinoids can exert potent anti-cancer effects.
-
Inhibition of Deubiquitinases: Bruceine B downregulates Otub1 and USP5, two deubiquitinase enzymes that normally protect the c-Maf protein from degradation.[10][11].
-
c-Maf Ubiquitination: Inhibition of these enzymes leads to an increase in K48-linked polyubiquitination of c-Maf, flagging it for destruction.[10][11].
-
Proteasomal Degradation: The ubiquitinated c-Maf is subsequently degraded by the proteasome.[10][11].
-
Downregulation of Target Genes: The degradation of c-Maf leads to the downregulation of its target genes, such as CCND2 and ITGB7, which are involved in cell cycle progression and adhesion.[10][11].
-
Suppression of STAT3 Signaling: c-Maf is known to activate the STAT3 signaling pathway. By promoting c-Maf degradation, Bruceine B indirectly suppresses STAT3 activity and the expression of its downstream targets (e.g., c-Myc, PIM2), further inhibiting cell proliferation and survival.[10][11].
Caption: Signaling pathway for Bruceine B, a structural analog of this compound.
Conclusion and Future Directions
This compound is a potent quassinoid derived from Brucea javanica with significant, quantitatively demonstrated antimalarial and anti-inflammatory properties. While its discovery dates back over five decades, the specific molecular mechanisms governing its bioactivity remain a promising area for future research. The detailed study of related compounds like Bruceine B suggests that this compound may also function by modulating key protein stability and critical signaling cascades. Further investigation is warranted to identify the direct cellular targets of this compound, which could unlock its full therapeutic potential and pave the way for its development as a novel drug candidate for infectious or inflammatory diseases.
References
- 1. Brucine suppresses colon cancer cells growth via mediating KDR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Hyperlipidemic, Antioxidant, Anti-Inflammatory and Antidiabetic Effect of Brucine Against Streptozotocin-Induced Diabetic Nephropathy in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Growth Inhibition and Additive Effect to Antimalarial Drugs of Brucea javanica Extracts on Asexual Blood-Stage Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
Brucea javanica: A Technical Guide to the Isolation and Application of Bruceine C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family, has a long history in traditional Chinese medicine for treating various ailments, including cancer and malaria.[1][2] The therapeutic potential of this plant is largely attributed to its rich composition of quassinoids, a group of bitter-tasting, tetracyclic triterpenes.[1][2] To date, over 150 compounds have been isolated from B. javanica, with quassinoids being the most prominent and biologically active constituents.[1] Among these, Bruceine C has demonstrated significant cytotoxic activities against various cancer cell lines, making it a compound of high interest for drug development.[3] This technical guide provides an in-depth overview of Brucea javanica as a source of this compound, detailing its extraction, isolation, quantification, and mechanism of action.
Phytochemistry of Brucea javanica
The primary bioactive compounds in Brucea javanica are quassinoids, which are responsible for its potent anticancer and antimalarial properties.[1][3] Besides quassinoids, the plant also contains triterpenes, alkaloids, flavonoids, and other compounds.[2][4] The fruits are a particularly rich source of these bioactive molecules.[2]
Table 1: Major Bioactive Quassinoids Isolated from Brucea javanica
| Compound | Molecular Formula | Key Biological Activities | Reference |
| Bruceine A | C₂₆H₃₂O₁₁ | Antileukemic, Antitumor, Antimalarial | [3][5] |
| Bruceine B | C₂₃H₂₈O₁₁ | Antileukemic, Antitumor | [3] |
| This compound | C₂₀H₂₆O₉ | Antimalarial, Cytotoxic | [3] |
| Bruceine D | C₂₀H₂₆O₉ | Antitumor, Induces Apoptosis, Anti-inflammatory | [2][6] |
| Brusatol | C₂₆H₂₈O₁₁ | Antitumor, Nrf2 Inhibitor | [7][8] |
| Bruceantin | C₂₈H₃₆O₁₁ | Antileukemic, Antitumor, Antimalarial | [3][5] |
Extraction and Isolation of this compound
The isolation of this compound from Brucea javanica involves a multi-step process of extraction and chromatographic separation. The general workflow is outlined below.
Experimental Protocol: Extraction and Fractionation
-
Plant Material Preparation: Dried and powdered fruits of Brucea javanica are used as the starting material.
-
Solvent Extraction: The powdered material is typically extracted with methanol (B129727) (MeOH) at room temperature. The extraction is repeated multiple times to ensure maximum yield.
-
Solvent Partitioning: The resulting methanol extract is concentrated under reduced pressure to yield a crude extract. This crude extract is then suspended in water and partitioned successively with different solvents of increasing polarity, such as chloroform (B151607) (CHCl₃) and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity. The quassinoids, including this compound, are typically found in the chloroform-soluble fraction.[9]
-
Chromatographic Separation: The chloroform-soluble fraction is subjected to various chromatographic techniques for the isolation of individual compounds. This may include:
-
Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient elution system of solvents like hexane, ethyl acetate, and methanol.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are used for the final purification of the compounds. A C18 column is commonly employed for reverse-phase HPLC.[10][11]
-
Caption: Figure 1: General Workflow for Extraction and Isolation.
Quantification of this compound
Accurate quantification of this compound in plant extracts and final products is crucial for quality control and dosage determination. High-Performance Liquid Chromatography (HPLC) is the most common analytical method for this purpose.
Experimental Protocol: HPLC-based Quantification
-
Standard Preparation: A stock solution of purified this compound of known concentration is prepared in a suitable solvent (e.g., methanol). A series of standard solutions are then prepared by serial dilution to generate a calibration curve.
-
Sample Preparation: A precisely weighed amount of the Brucea javanica extract is dissolved in a known volume of the mobile phase and filtered through a 0.45 µm filter before injection into the HPLC system.
-
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.[11]
-
Mobile Phase: A gradient elution of methanol and water is commonly employed.[11]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[11]
-
Detection: UV detection at a wavelength of around 270 nm is used for quassinoids.[11]
-
Injection Volume: A standard volume (e.g., 10-20 µL) of the standard and sample solutions is injected.
-
-
Data Analysis: The peak area of this compound in the sample chromatogram is compared to the calibration curve generated from the standard solutions to determine its concentration.
Table 2: HPLC Parameters for Quassinoid Quantification
| Parameter | Value | Reference |
| Column | Phenomenex C18 (4.6 mm x 250 mm, 5 µm) | [11] |
| Mobile Phase | Gradient of Methanol-Water | [11] |
| Flow Rate | 1.0 mL/min | [11] |
| Detection Wavelength | 270 nm | [11] |
| Linearity Range (Bruceine D) | 2.52-12.60 µg | [11] |
| Average Recovery (Bruceine D) | 100.01% | [11] |
Biological Activity and Mechanism of Action of Bruceines
Bruceines, including this compound, exhibit potent biological activities, most notably anticancer and antimalarial effects.[3] The cytotoxic properties of these compounds are a result of their ability to interfere with key cellular processes, leading to cell death.
Table 3: Cytotoxicity of Brucea javanica Quassinoids against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ Value | Reference |
| Bruceoside C | KB | Oral Cavity Cancer | Potent | [3] |
| Bruceoside C | A-549 | Non-small Cell Lung Cancer | Potent | [3] |
| Bruceine A | MCF-7 | Breast Cancer | 0.182 ± 0.048 µM | [4] |
| Bruceine A | MDA-MB-231 | Breast Cancer | 0.228 ± 0.020 µM | [4] |
| Bruceine D | H460 | Non-small Cell Lung Cancer | 0.5 µmol/L | [12] |
| Bruceine D | A549 | Non-small Cell Lung Cancer | 0.6 µmol/L | [12] |
| Bruceine D | MCF-7 | Breast Cancer | Inhibited proliferation | [13] |
| Brusatol | PANC-1 | Pancreatic Cancer | 0.36 µmol/L | [8] |
| Brusatol | SW1990 | Pancreatic Cancer | 0.10 µmol/L | [8] |
The anticancer mechanisms of bruceines are multifaceted and often involve the modulation of critical signaling pathways. For instance, Bruceine A has been shown to exert its antitumor effects by suppressing the PI3K/Akt signaling pathway, which plays a crucial role in cell growth, proliferation, and apoptosis.[14][15] Bruceine D has been reported to induce apoptosis in non-small cell lung cancer cells through the activation of the JNK pathway.[12] It has also been shown to inhibit various cancer cell lines by targeting pathways like PI3K/AKT/mTOR and JAK/STAT.[6]
Caption: Figure 2: Simplified Signaling Pathway for Bruceine A.
Conclusion and Future Directions
Brucea javanica is a valuable natural source of the potent cytotoxic compound this compound and other related quassinoids. The methodologies for its extraction, isolation, and quantification are well-established, primarily relying on solvent extraction and chromatographic techniques. The anticancer activity of bruceines is attributed to their ability to modulate key signaling pathways involved in cell proliferation and apoptosis. Further research is warranted to fully elucidate the specific molecular targets of this compound and to explore its therapeutic potential in preclinical and clinical studies. The development of more efficient and scalable isolation processes will also be crucial for the advancement of this compound as a potential anticancer drug.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 3. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential of Traditional Chinese Medicine Brucea javanica in Cancer Treatment: A Review of Chemical Constituents, Pharmacology, and Clinical Applications | MDPI [mdpi.com]
- 8. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactivity-guided isolation of cytotoxic constituents of Brucea javanica collected in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Quantitative determination of contents of three components in Brucea javanica by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway [frontiersin.org]
Pharmacological Profile of Bruceine C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bruceine C, a quassinoid compound isolated from Brucea javanica, has demonstrated significant potential as a therapeutic agent, particularly in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, pharmacokinetic properties, and toxicological data. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of key signaling pathways to support further research and development.
Introduction
This compound is a tetracyclic triterpene quassinoid derived from the medicinal plant Brucea javanica (L.) Merr. (Simaroubaceae). Traditionally, extracts from this plant have been used in Chinese medicine to treat a variety of ailments, including cancer and dysentery. Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying the therapeutic effects of its constituent compounds. Among these, the bruceine family of quassinoids has shown potent biological activities, including anticancer, anti-inflammatory, and antimalarial effects. This document focuses specifically on this compound, consolidating current knowledge of its pharmacological characteristics to aid in its evaluation as a potential drug candidate.
Mechanism of Action
This compound exerts its pharmacological effects through the modulation of multiple critical cellular signaling pathways, primarily leading to the induction of apoptosis and inhibition of inflammatory responses.
Anticancer Activity
The anticancer effects of this compound and its closely related analogs, like Bruceine D, are predominantly mediated by the induction of apoptosis (programmed cell death) in cancer cells. This is achieved through the modulation of key signaling cascades.
Signaling Pathways Implicated:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Bruceine compounds have been shown to inhibit the phosphorylation of Akt and downstream effectors like mTOR, leading to a decrease in pro-survival signals.[1][2] This inhibition can arrest the cell cycle and promote apoptosis.[3]
-
MAPK Pathway (JNK and p38): The mitogen-activated protein kinase (MAPK) pathways, particularly the c-Jun N-terminal kinase (JNK) and p38 MAPK arms, are involved in cellular responses to stress. Bruceine compounds can induce the phosphorylation of JNK and p38, which in turn activates pro-apoptotic signaling.[1][4][5] Activated JNK can translocate to the nucleus and phosphorylate transcription factors like c-Jun, leading to the expression of pro-apoptotic genes.[1][6]
-
Intrinsic Apoptosis Pathway (Mitochondrial Pathway): this compound and its analogs trigger the mitochondrial pathway of apoptosis.[2][7] This involves an increase in the ratio of pro-apoptotic (Bax, Bak) to anti-apoptotic (Bcl-2, Bcl-xL) proteins.[7] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[2] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, culminating in apoptosis.[1][2]
-
Reactive Oxygen Species (ROS) Generation: Some studies indicate that bruceine compounds can induce the accumulation of intracellular ROS.[7][8] Elevated ROS levels can cause oxidative stress and damage to cellular components, further promoting the mitochondrial apoptosis pathway.[7][8]
Below is a diagram illustrating the primary signaling pathways modulated by this compound in cancer cells.
Caption: this compound induced anticancer signaling pathways.
Anti-inflammatory Activity
This compound and related compounds also exhibit significant anti-inflammatory properties.[9] The primary mechanism involves the inhibition of pro-inflammatory signaling pathways and the production of inflammatory mediators.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Bruceine compounds have been shown to suppress the activation of the NF-κB pathway.[10][11]
-
Cytokine Production: By inhibiting pathways like NF-κB, this compound can reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[9][12]
-
Enzyme Inhibition: It can also inhibit the expression of enzymes like Cyclooxygenase-2 (COX-2) and the production of prostaglandins (B1171923) (e.g., PGE2), which are key mediators of inflammation and pain.[9]
Quantitative Pharmacological Data
The potency of this compound and its analogs has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's efficacy in inhibiting biological processes.
Table 1: In Vitro Cytotoxicity (IC50) of Bruceine Analogs in Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 Value | Assay Duration | Reference |
| Bruceine D | Breast Cancer | MCF-7 | 9.5 ± 7.7 µM | 72 h | [13] |
| Bruceine D | Breast Cancer | Hs 578T | 0.71 ± 0.05 µM | 72 h | [13] |
| Bruceine D | Lung Cancer (NSCLC) | H460 | 0.5 µmol/L | 48 h | [4] |
| Bruceine D | Lung Cancer (NSCLC) | A549 | 0.6 µmol/L | 48 h | [4] |
| Bruceine D | Myeloid Leukemia | K562 | 6.37 ± 0.39 µM | Not Specified | [2] |
| Bruceine A | Colon Cancer | HCT116 | 26.12 nM | 48 h | [14] |
| Bruceine A | Colon Cancer | CT26 | 229.26 nM | 48 h | [14] |
| Brusatol | Pancreatic Cancer | PANC-1 | 0.36 mmol/L | Not Specified | [15] |
| Brusatol | Pancreatic Cancer | SW1990 | 0.10 mmol/L | Not Specified | [15] |
Note: Data for this compound is limited in publicly available literature; data for closely related and structurally similar analogs Bruceine A and D are provided for a comparative perspective.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of bruceine compounds is still under investigation, with most studies being preclinical.
-
Absorption and Bioavailability: Bruceine compounds appear to be absorbed after both oral and intravenous administration. However, oral bioavailability is generally low, reported to be less than 6%.[10][16]
-
Distribution: After administration, bruceine compounds can distribute to various tissues.[17]
-
Metabolism: Detailed metabolic pathways for this compound have not been fully elucidated.
-
Toxicity: While showing potent activity against cancer cells, some bruceine compounds have demonstrated a degree of selectivity, with lower toxicity observed against normal, non-cancerous cell lines.[1] In vivo studies have shown that some bruceines can be administered without overt signs of toxicity in animal models.[18] However, comprehensive toxicological assessments are required.
Key Experimental Protocols
This section summarizes the methodologies for key experiments used to characterize the pharmacological profile of bruceine compounds.
Cell Viability and IC50 Determination (MTT/CCK-8 Assay)
This assay is used to assess the cytotoxic effect of a compound on cancer cells and to determine its IC50 value.
Protocol Summary:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5x10⁴ cells/well) and allowed to adhere overnight.[6]
-
Compound Treatment: Cells are treated with serial dilutions of this compound (or analog) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.[19]
-
Reagent Incubation: After treatment, MTT or CCK-8 reagent is added to each well and incubated for 1-4 hours. Live cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Below is a workflow diagram for a typical cell viability assay.
Caption: Experimental workflow for IC50 determination.
Apoptosis Analysis (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol Summary:
-
Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.
-
Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters cells with compromised membranes (late apoptotic/necrotic).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[2]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Protocol Summary:
-
Protein Extraction: Following treatment with this compound, cells are lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in the lysates is determined using an assay like the BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, Caspase-3, Bcl-2, Bax).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by an enhanced chemiluminescence (ECL) substrate. The resulting light signal is captured on X-ray film or with a digital imager.[2][7]
Conclusion and Future Directions
This compound is a promising natural product with potent anticancer and anti-inflammatory properties. Its mechanism of action involves the modulation of multiple key signaling pathways, including PI3K/Akt/mTOR and MAPK, leading to the induction of apoptosis in cancer cells. While preclinical data are encouraging, further research is necessary to fully characterize its pharmacological profile. Key future directions include:
-
Comprehensive Pharmacokinetic and ADME Studies: Detailed studies on the absorption, distribution, metabolism, and excretion of this compound are essential for determining its druggability.
-
In Vivo Efficacy and Toxicology: Rigorous evaluation in relevant animal models is needed to establish its therapeutic window and safety profile.
-
Bioavailability Enhancement: Given its low oral bioavailability, formulation strategies (e.g., nanoformulations) should be explored to improve drug delivery.[10][16]
-
Target Identification: Unbiased screening approaches could help identify novel molecular targets and further clarify its mechanism of action.
This guide provides a foundational overview for scientists and researchers, aiming to facilitate the continued investigation and potential clinical translation of this compound.
References
- 1. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruceine D induces apoptosis in human chronic myeloid leukemia K562 cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 6. Brucine induces the apoptosis of U266 multiple myeloma cells by phosphorylation of c-Jun - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsm.com [ijpsm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing anti-inflammatory effect of brucine nanohydrogel using rosemary oil: a promising strategy for dermal delivery in arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Potential of Traditional Chinese Medicine Brucea javanica in Cancer Treatment: A Review of Chemical Constituents, Pharmacology, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Study of pharmacokinetics and tissue distribution of liposomal brucine for dermal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bruceine B Displays Potent Antimyeloma Activity by Inducing the Degradation of the Transcription Factor c-Maf - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
The Core Mechanism of Action of Bruceine Quassinoids in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruceines, a class of quassinoids isolated from Brucea javanica, have demonstrated significant antineoplastic properties across a range of cancer types. This technical guide provides an in-depth examination of the molecular mechanisms through which these compounds, particularly Bruceine A and D, exert their anticancer effects. While research on Bruceine C is limited, the activities of other bruceine compounds offer critical insights into the potential pathways it may modulate. This document summarizes key signaling pathways, presents quantitative data from various studies, details common experimental protocols, and provides visual representations of the core mechanisms.
Core Cellular Processes Modulated by Bruceines
Bruceine compounds combat cancer through the modulation of several fundamental cellular processes, primarily by inducing programmed cell death and inhibiting proliferation.
-
Apoptosis Induction: A primary mechanism is the induction of apoptosis, or programmed cell death. Bruceines trigger the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[1][2] This event activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[2][3] Key regulatory proteins in this pathway, such as the pro-apoptotic Bax and Bak, are upregulated, while anti-apoptotic proteins like Bcl-2 and Bcl-xL are downregulated.[2][4]
-
Cell Cycle Arrest: Bruceines have been shown to halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[2][4][5] This is often observed as an arrest in the G0/G1 or S phases of the cell cycle.[2][6] The mechanism involves the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).[4][5] For instance, treatment with bruceines can lead to decreased expression of Cyclin E1, Cyclin E2, and CDK2.[6]
-
Autophagy Modulation: Autophagy, a cellular degradation and recycling process, has a complex, context-dependent role in cancer. Bruceines have been observed to induce autophagy in some cancer cells, such as lung cancer.[3][7][8] This process can contribute to cell death, although in some contexts, it may also act as a survival mechanism. The formation of autophagosomes is a key indicator of autophagy induction by these compounds.[3]
-
Inhibition of Metastasis: The spread of cancer cells to distant sites, known as metastasis, is a major cause of mortality. Bruceines have been shown to inhibit the migration and invasion of cancer cells, key steps in the metastatic process.[2][9]
Key Signaling Pathways Targeted by Bruceines
The diverse anticancer effects of bruceines are orchestrated through their interaction with multiple intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. It is frequently hyperactivated in many cancers. Bruceines, including Bruceine A and D, have been shown to suppress this pathway.[1][4][10] By inhibiting the phosphorylation of key components like PI3K and Akt, bruceines can effectively shut down these pro-survival signals, leading to apoptosis and reduced proliferation.[4][11]
References
- 1. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway [frontiersin.org]
- 5. Bruceine D and Narclasine inhibit the proliferation of breast cancer cells and the prediction of potential drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bruceine D inhibits Cell Proliferation Through Downregulating LINC01667/MicroRNA-138-5p/Cyclin E1 Axis in Gastric Cancer [frontiersin.org]
- 7. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bruceine D inhibits tumor growth and stem cell‐like traits of osteosarcoma through inhibition of STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Brucine Inhibits Proliferation of Pancreatic Ductal Adenocarcinoma through PI3K/AKT Pathway-induced Mitochondrial Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent Biological Activities of Quassinoids: A Deep Dive into Bruceine C and Related Compounds
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Quassinoids, a class of highly oxygenated triterpenoids predominantly found in the Simaroubaceae family of plants, have garnered significant attention in the scientific community for their broad spectrum of potent biological activities.[1] These natural products have been investigated for their anticancer, antimalarial, antiviral, and anti-inflammatory properties.[1][2] Among the numerous quassinoids identified, Bruceine C, along with its close analogs such as Bruceine A, B, and D, and Brusatol, has emerged as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the biological activities of these quassinoids, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.
Quantitative Assessment of Biological Activities
The efficacy of quassinoids has been quantified across a range of biological assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective dose (ED50) values for key quassinoids, providing a comparative look at their potency.
Table 1: Anticancer Activity of Quassinoids
| Compound | Cancer Cell Line | Cancer Type | IC50 | Reference |
| This compound | KB | Nasopharyngeal Carcinoma | 0.008 µg/mL | [3] |
| Bruceine A | HCT116 | Colon Cancer | 26.12 nM (48h) | [4] |
| CT26 | Colon Cancer | 229.26 nM (48h) | [4] | |
| MIA PaCa-2 | Pancreatic Cancer | 0.029 µM (24h) | [5] | |
| Bruceine B | MIA PaCa-2 | Pancreatic Cancer | 0.065 µM (24h) | [5] |
| Bruceine D | Hs 578T | Triple-Negative Breast Cancer | 0.71 µM | [6] |
| MCF-7 | Breast Cancer | 9.5 µM | [6] | |
| H460 | Non-Small Cell Lung Cancer | 0.5 µM (48h) | [7] | |
| A549 | Non-Small Cell Lung Cancer | 0.6 µM (48h) | [7] | |
| Brusatol | PANC-1 | Pancreatic Cancer | 0.36 µM | [8] |
| SW1990 | Pancreatic Cancer | 0.10 µM | [8] | |
| KOPN-8 | Acute Lymphoblastic Leukemia | 1.4 nM (72h) | ||
| CEM | Acute Lymphoblastic Leukemia | 7.4 nM (72h) | ||
| MOLT-4 | Acute Lymphoblastic Leukemia | 7.8 nM (72h) | ||
| Bruceantin | RPMI 8226 | Multiple Myeloma | ~13 nM | [9] |
| KB | Nasopharyngeal Carcinoma | 0.008 µg/mL | [3] |
Table 2: Antimalarial Activity of Quassinoids
| Compound | Plasmodium falciparum Strain | IC50/ID50 | Reference |
| This compound | Multi-drug resistant | ID50: 1.95 ng/mL | [10] |
| Bruceine A | Multi-drug resistant | ID50: 8.66 ng/mL | [10] |
| Bruceine B | Multi-drug resistant | ID50: 8.15 ng/mL | [10] |
| Bruceantin | - | IC50: 0.0008 µg/mL | [11] |
| Simalikalactone D | - | IC50: 0.0009 µg/mL | [11] |
Table 3: Antiviral Activity of Quassinoids
| Compound | Virus | Assay | IC50 | Reference |
| Bruceine D | Tobacco Mosaic Virus (TMV) | Infection Inhibition | 13.98 mg/L | [12] |
| Tobacco Mosaic Virus (TMV) | Replication Inhibition | 7.13 mg/L | [12] | |
| Chaparrinone | HCoV-OC43 & SARS-CoV-2 | In-cell ELISA | 0.32-0.51 µM | [13] |
| Eurycomalactone | HCoV-OC43 & SARS-CoV-2 | In-cell ELISA | 0.32-0.51 µM | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of quassinoid bioactivities.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quassinoid compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the inhibition of viral replication.
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the quassinoid compound for 1 hour at 37°C.
-
Infection: Infect the cell monolayers with the virus-compound mixtures for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value from the dose-response curve.
[³H]-Hypoxanthine Incorporation Assay for Antimalarial Activity
This radiometric assay measures the proliferation of Plasmodium falciparum by quantifying the incorporation of radiolabeled hypoxanthine (B114508) into the parasite's nucleic acids.
-
Parasite Culture: Synchronize P. falciparum cultures to the ring stage.
-
Drug Dilution: Prepare serial dilutions of the quassinoid compounds in a 96-well plate.
-
Incubation: Add the synchronized parasite culture to the wells and incubate for 24 hours.
-
Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for another 18-24 hours.
-
Cell Harvesting: Harvest the cells onto a glass fiber filter using a cell harvester.
-
Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the percentage of inhibition of [³H]-hypoxanthine incorporation compared to the untreated control and calculate the IC50 value.
Signaling Pathways and Molecular Mechanisms
Quassinoids exert their biological effects by modulating a variety of cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways affected by these compounds.
PI3K/Akt Signaling Pathway Inhibition
Bruceine A and other quassinoids have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[4] Inhibition of this pathway leads to decreased phosphorylation of Akt and its downstream targets, ultimately promoting apoptosis.
References
- 1. Brusatol overcomes chemoresistance through inhibition of protein translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruceine D inhibits tumor growth and stem cell-like traits of osteosarcoma through inhibition of STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brusatol provokes a rapid and transient inhibition of Nrf2 signaling and sensitizes mammalian cells to chemical toxicity—implications for therapeutic targeting of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bruceine D inhibits tumor growth and stem cell‐like traits of osteosarcoma through inhibition of STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bruceine D inhibits CAF-promoted angiogenesis of breast cancer via suppressing IL-6-mediated activation of the STAT3/Notch1/VEGFR2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bruceine E attenuates hepatic steatosis through modulation of PI3K/AKT/NFκB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PI3K-AKT signaling is a downstream effector of retinoid prevention of murine basal cell carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Preliminary Cytotoxicity Screening of Bruceine C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruceine C is a quassinoid, a class of structurally complex natural products isolated from plants of the Brucea genus. Quassinoids have garnered significant scientific interest due to their diverse biological activities, including potent antitumor effects. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound and its close structural analogs. Due to the limited availability of public data specifically for this compound, this guide summarizes the cytotoxic profiles of the more extensively studied related compounds: Bruceine A, Bruceine D, and Bruceantin. These compounds share the same core quassinoid skeleton and are expected to exhibit similar mechanisms of action.
This document details the in vitro cytotoxic activities against various cancer cell lines, outlines the experimental protocols for assessing cytotoxicity and apoptosis, and illustrates the key signaling pathways implicated in their mechanism of action.
Data Presentation: In Vitro Cytotoxicity of Bruceine Analogs
The cytotoxic potential of Bruceine analogs is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the reported IC50 values for Bruceine A, Bruceine D, and Bruceantin across a range of human cancer cell lines.
Table 1: IC50 Values of Bruceine A in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Assay |
| HCT116 | Colon Cancer | 26.12 ± 2.83 nM | 48h | MTT |
| CT26 | Colon Cancer | 229.26 ± 12 nM | 48h | MTT |
| MIA PaCa-2 | Pancreatic Cancer | 0.029 µM | 24h | MTT[1] |
| MCF-7 | Breast Cancer | 0.182 ± 0.048 µM | 72h | MTT[1] |
| MDA-MB-231 | Breast Cancer | 0.228 ± 0.020 µM | 72h | MTT[1] |
Table 2: IC50 Values of Bruceine D in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Assay |
| MCF-7 | Breast Cancer | 9.5 ± 7.7 µM | 72h | 2D Cell Viability[2] |
| Hs 578T | Breast Cancer | 0.71 ± 0.05 µM | 72h | 2D Cell Viability[2] |
| H460 | Non-Small Cell Lung Cancer | 0.5 µmol/L | 48h | CCK-8[3] |
| A549 | Non-Small Cell Lung Cancer | 0.6 µmol/L | 48h | CCK-8[3] |
| T24 | Bladder Cancer | 7.65 ± 1.2 µg/mL | 72h | MTT |
| K562 | Chronic Myeloid Leukemia | 6.37 ± 0.39 µM | Not Specified | MTT[4] |
| PANC-1 | Pancreatic Adenocarcinoma | 0.36 µM | Not Specified | Not Specified[5] |
| SW1990 | Pancreatic Adenocarcinoma | 0.10 µM | Not Specified | Not Specified[5] |
Table 3: IC50 Values of Bruceantin in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Additional Notes |
| RPMI 8226 | Multiple Myeloma | ~7 ng/mL (~13 nM) | Associated with strong c-MYC downregulation.[6] |
| U266 | Multiple Myeloma | 49 nM | |
| H929 | Multiple Myeloma | 115 nM | |
| MM-CSCs | Multiple Myeloma Cancer Stem Cells | 77.0 ± 4.9 nM | |
| BV-173 | Leukemia | < 15 ng/mL | |
| Daudi | Burkitt's Lymphoma | < 15 ng/mL |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments commonly employed in the preliminary cytotoxicity screening of Bruceine compounds.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound or its analogs in complete cell culture medium. Based on the known potency of related compounds, a concentration range of 1 nM to 100 µM is a recommended starting point.[6] Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).
-
Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, under standard cell culture conditions.
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a sigmoidal dose-response curve fitting model.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: For adherent cells, gently detach them using trypsin-EDTA and neutralize with serum-containing medium. For suspension cells, collect them directly. Centrifuge the cell suspension and wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.
-
FITC-negative / PI-negative: Live cells
-
FITC-positive / PI-negative: Early apoptotic cells
-
FITC-positive / PI-positive: Late apoptotic or necrotic cells
-
FITC-negative / PI-positive: Necrotic cells
-
Mechanism of Action: Implicated Signaling Pathways
While specific signaling studies for this compound are limited, research on its analogs, particularly Bruceine A and D, points towards the induction of apoptosis through the intrinsic (mitochondrial) pathway and modulation of key cell survival and stress-response pathways.[4][7]
Intrinsic Apoptosis Pathway
Bruceine compounds have been shown to induce apoptosis by triggering the mitochondrial pathway.[4] This is characterized by:
-
Increased Reactive Oxygen Species (ROS): Bruceine treatment can lead to an accumulation of intracellular ROS, inducing oxidative stress.[8]
-
Mitochondrial Membrane Potential (ΔΨm) Disruption: The increase in ROS can lead to the loss of mitochondrial membrane potential.
-
Modulation of Bcl-2 Family Proteins: This involves the upregulation of pro-apoptotic proteins like Bax and Bak and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[9]
-
Cytochrome c Release: The change in the ratio of pro- to anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria into the cytosol.[4]
-
Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[4][9]
Modulation of MAPK and PI3K/Akt Signaling Pathways
Bruceine analogs have also been found to modulate critical signaling cascades that regulate cell proliferation, survival, and apoptosis.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cellular processes. Bruceine D has been shown to activate the stress-activated protein kinases (SAPKs), JNK and p38 MAPK.[8][10] Activation of these pathways is often associated with the induction of apoptosis.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major cell survival pathway. Bruceine A and D have been reported to inhibit the phosphorylation of Akt, thereby suppressing this pro-survival signaling and promoting apoptosis.[4][11][12]
Conclusion
While direct cytotoxic data for this compound is not extensively available in the public domain, the comprehensive analysis of its close structural analogs, Bruceine A, D, and Bruceantin, provides a strong foundation for its preliminary assessment. These compounds consistently demonstrate potent cytotoxic and pro-apoptotic effects across a variety of cancer cell lines. The primary mechanism of action appears to be the induction of the mitochondrial apoptosis pathway, driven by increased oxidative stress and the modulation of key signaling cascades, including the MAPK and PI3K/Akt pathways. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to initiate and advance the investigation of this compound as a potential anticancer agent. Further studies are warranted to delineate the specific cytotoxic profile and molecular targets of this compound.
References
- 1. Brucein D modulates MAPK signaling cascade to exert multi-faceted anti-neoplastic actions against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bruceine D induces apoptosis in human chronic myeloid leukemia K562 cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Seven quassinoids from Fructus Bruceae with cytotoxic effects on pancreatic adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A brief overview of antitumoral actions of bruceine D [explorationpub.com]
- 8. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acu.edu.in [acu.edu.in]
- 11. Frontiers | Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway [frontiersin.org]
- 12. Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antimalarial Properties of Bruceine C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malaria, a life-threatening disease caused by Plasmodium parasites, continues to pose a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains. This necessitates the urgent discovery and development of novel antimalarial agents with unique mechanisms of action. Bruceine C, a quassinoid compound isolated from the plant Brucea javanica, has demonstrated promising antimalarial activity. This technical guide provides a comprehensive overview of the current understanding of this compound's antimalarial properties, including its efficacy, mechanism of action, and relevant experimental protocols. Quantitative data from various studies are summarized, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of this potential antimalarial candidate.
Introduction
The relentless evolution of drug resistance in Plasmodium falciparum, the most virulent human malaria parasite, underscores the critical need for new therapeutic strategies. Natural products have historically been a rich source of antimalarial drugs, with artemisinin (B1665778) and quinine (B1679958) being notable examples. Brucea javanica (L.) Merr. is a medicinal plant traditionally used in Southeast Asia for treating various ailments, including malaria. Its antimalarial properties are largely attributed to a group of bitter C20-quassinoids, including Bruceine A, B, and C. Among these, this compound has shown significant in vitro activity against P. falciparum. This guide aims to consolidate the existing scientific data on this compound, providing a technical resource for researchers engaged in antimalarial drug discovery and development.
In Vitro Antimalarial Activity and Cytotoxicity
This compound has demonstrated potent inhibitory activity against the asexual blood stages of P. falciparum. The primary mechanism of action is believed to be the inhibition of protein synthesis within the parasite.
Data Presentation
The following tables summarize the quantitative data on the in vitro efficacy and cytotoxicity of this compound and related compounds.
| Compound | Plasmodium falciparum Strain(s) | IC50 (ng/mL) | Reference |
| This compound | Multi-drug resistant isolates | 1.95 | [1] |
| Bruceine A | Multi-drug resistant isolates | 8.66 | [1] |
| Bruceine B hydrate | Multi-drug resistant isolates | 8.15 | [1] |
| Mefloquine | - | 6.26 | [1] |
Table 1: In vitro antiplasmodial activity of this compound and related compounds against P. falciparum.
| Compound | Cell Line | CC50 (µg/mL) | Selectivity Index (SI) | Reference |
| Bruceine D | 1BR3 (Normal Skin Fibroblast) | >100 (at highest tested conc.) | >13071 (calculated using IC50 of 7.65 µg/mL against T24 cells) | [2] |
| Methanolic Extract (B. javanica) | MRC-5 | 0.54 | - | [1] |
Table 2: Cytotoxicity and Selectivity Index of Bruceine D and a B. javanica extract. Note: Specific CC50 and SI data for this compound against a normal mammalian cell line are limited in the reviewed literature. The data for Bruceine D, a closely related quassinoid, is provided as an indicator of potential selectivity.
The Selectivity Index (SI) is a critical parameter in drug discovery, indicating the therapeutic window of a compound. It is calculated as the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the inhibitory concentration (IC50) against the parasite. A higher SI value is desirable, indicating greater selectivity for the parasite over host cells.[3]
Mechanism of Action
The primary antimalarial mechanism of this compound and other quassinoids is the inhibition of protein synthesis in Plasmodium.
Inhibition of Protein Synthesis
Studies have shown that quassinoids, including the related compound bruceantin, are potent inhibitors of translation.[4][5] This inhibition disrupts the parasite's ability to produce essential proteins for its survival and replication, ultimately leading to its death. The specific target within the parasite's translation machinery is believed to be the ribosome, with some evidence pointing towards an effect on eukaryotic elongation factor 2 (eEF2), which is crucial for the translocation of the ribosome along mRNA.[6]
Modulation of Signaling Pathways
Recent research suggests that the cellular effects of quassinoids may also involve the modulation of host and/or parasite signaling pathways.
The MAPK signaling pathway plays a crucial role in various cellular processes, including stress responses and immune regulation. In the context of malaria, the p38 MAPK pathway in the mosquito vector is involved in regulating the immune response to Plasmodium infection.[7] Studies on Bruceine A, a structurally similar quassinoid, have shown that it can activate the p38α MAPK signaling pathway in human pancreatic cancer cells.[8][9] While direct evidence for this compound's effect on the Plasmodium MAPK pathway is still emerging, it is plausible that it could exert its antimalarial effect, in part, by modulating this pathway in either the parasite or the host cell.
The NF-κB signaling pathway is a key regulator of the inflammatory response. During malaria infection, the interaction of infected erythrocytes with endothelial cells can induce NF-κB-regulated inflammatory pathways.[10] Some compounds isolated from B. javanica have been shown to inhibit NF-κB activation.[4] However, the specific role of this compound in modulating NF-κB signaling during malaria infection requires further investigation.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the investigation of antimalarial compounds like this compound.
In Vitro Antiplasmodial Activity Assay
The 50% inhibitory concentration (IC50) of a compound against P. falciparum is typically determined using a SYBR Green I-based fluorescence assay or a pLDH (parasite lactate (B86563) dehydrogenase) assay.
SYBR Green I-Based Fluorescence Assay Protocol:
-
Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are maintained in continuous culture in human erythrocytes (O+ blood group) in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Drug Dilution: A stock solution of this compound in DMSO is serially diluted in culture medium to achieve a range of final concentrations.
-
Assay Setup: In a 96-well plate, the drug dilutions are added to wells containing a synchronized ring-stage parasite culture at a specific parasitemia and hematocrit.
-
Incubation: The plate is incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I, a fluorescent dye that binds to DNA, is added.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
IC50 Calculation: The fluorescence data is plotted against the drug concentration, and the IC50 value is determined by non-linear regression analysis.
Cytotoxicity Assay
The 50% cytotoxic concentration (CC50) is determined using a standard MTT assay on a mammalian cell line (e.g., Vero, HEK293, MRC-5).[11][12][13][14]
MTT Assay Protocol:
-
Cell Culture: Mammalian cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Addition: The cells are then treated with various concentrations of this compound.
-
Incubation: The plate is incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CC50 Calculation: The absorbance data is used to calculate the percentage of cell viability, and the CC50 value is determined from the dose-response curve.
In Vivo Antimalarial Efficacy Assay
The in vivo activity of antimalarial compounds is commonly assessed using the 4-day suppressive test in mice infected with Plasmodium berghei.[15][16][17][18]
4-Day Suppressive Test Protocol:
-
Infection: Swiss albino mice are inoculated intraperitoneally with P. berghei-infected erythrocytes.
-
Treatment: Two to four hours post-infection, the mice are randomly divided into groups and treated orally or subcutaneously with different doses of this compound daily for four consecutive days. A negative control group receives the vehicle, and a positive control group receives a standard antimalarial drug (e.g., chloroquine).
-
Parasitemia Monitoring: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Efficacy Calculation: The average parasitemia in each group is calculated, and the percentage of chemosuppression is determined using the formula: [(A - B) / A] x 100, where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group.
-
ED50 Determination: The 50% effective dose (ED50) can be determined by probit analysis of the dose-response data.
Visualizations
Experimental Workflows
In Vitro and In Vivo Antimalarial Testing Workflow for this compound.
Signaling Pathways
Proposed Antimalarial Mechanism of Action of this compound.
Conclusion and Future Directions
This compound, a quassinoid from Brucea javanica, exhibits potent in vitro antimalarial activity, primarily through the inhibition of parasite protein synthesis. While preliminary data suggests a favorable selectivity profile, further studies are required to establish a comprehensive safety and efficacy profile. Specifically, in vivo dose-response studies in animal models of malaria are crucial to determine its therapeutic potential. A definitive CC50 value against a non-cancerous mammalian cell line is also needed for an accurate assessment of its selectivity index. Furthermore, a more detailed elucidation of its impact on parasite and host cell signaling pathways, particularly the MAPK and NF-κB pathways, will provide a more complete understanding of its mechanism of action and could reveal opportunities for synergistic drug combinations. Continued investigation into this compound and its derivatives is warranted to explore their potential as novel antimalarial drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiplasmodial profile of selected compounds from Malaria Box: in vitro evaluation, speed of action and drug combination studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent inhibition of Plasmodium falciparum Ubc13 impairs global protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Plasmodium falciparum cytoplasmic translation apparatus: a promising therapeutic target not yet exploited by clinically approved anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel multiple-stage antimalarial agent that inhibits protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anopheles stephensi p38 MAPK signaling regulates innate immunity and bioenergetics during Plasmodium falciparum infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Plasmodium falciparum–infected erythrocytes induce NF-κB regulated inflammatory pathways in human cerebral endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijcmas.com [ijcmas.com]
- 13. researchgate.net [researchgate.net]
- 14. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]
- 15. In vivo and in vitro antimalarial activity of bergenin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo antimalarial activity of synthetic hepcidin against Plasmodium berghei in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. View of Antimalarial activity, Plasmodium berghei, traditional medicines [journals.athmsi.org]
Bruceine C: A Technical Guide on its Inhibitory Effect on Nitric Oxide Production
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Bruceine C, a quassinoid isolated from Brucea javanica, and its role in modulating nitric oxide (NO) production. Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes and a key target in the development of anti-inflammatory therapeutics. This guide summarizes the quantitative data on this compound's efficacy, details relevant experimental protocols, and visualizes the underlying molecular pathways.
Quantitative Data Summary
This compound has been identified as a potent inhibitor of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages. Its inhibitory activity has been quantified and compared with other related quassinoids isolated from Brucea javanica. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for NO production.
| Compound | IC₅₀ for NO Production (μM) | Source |
| This compound | 9.08 | [1] |
| Dehydrothis compound | 33.11 | [1] |
| Bruceine B | 26.83 | [1] |
| Bruceantinol | 8.25 | [1] |
| Table 1: Inhibitory effects of this compound and related quassinoids on nitric oxide (NO) production in lipopolysaccharide-activated macrophages.[1] |
Core Mechanism of Action
While direct and extensive mechanistic studies on this compound are limited, the consistent mechanism for related quassinoids from B. javanica involves the suppression of pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4][5] These pathways are critical for the transcriptional activation of the NOS2 gene, which encodes the iNOS enzyme responsible for high-output NO production during inflammation.
LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on the macrophage surface. This activation triggers downstream signaling cascades that lead to the phosphorylation and activation of key proteins in the MAPK pathway (such as p38) and the NF-κB pathway (such as the p65 subunit). Activated p38 and NF-κB then translocate to the nucleus, where they bind to the promoter region of the NOS2 gene, initiating its transcription and leading to the synthesis of iNOS protein and subsequent production of large amounts of NO.
This compound and related compounds are believed to interfere with these signaling cascades, likely by inhibiting the phosphorylation and activation of key signaling molecules like IκBα (an inhibitor of NF-κB) and p38 MAPK. This disruption prevents the nuclear translocation of NF-κB and the activation of other transcription factors, ultimately leading to a significant reduction in iNOS expression and a decrease in nitric oxide production.
Signaling Pathway Diagram
Caption: Proposed inhibitory mechanism of this compound on the NF-κB and p38 MAPK signaling pathways.
Experimental Protocols
The following sections describe standardized, detailed methodologies for key experiments used to evaluate the effect of this compound on nitric oxide production.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO₂.
-
Experimental Plating: For experiments, cells are seeded into appropriate plates (e.g., 96-well plates for NO assay, 6-well plates for protein extraction) and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS) (typically 1 µg/mL) for a further 24 hours to induce inflammation and NO production. A vehicle control (e.g., DMSO) and a positive control (LPS alone) are included.
Nitric Oxide Production Measurement (Griess Assay)
This assay quantifies nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.
-
Sample Collection: After the 24-hour incubation period, 100 µL of the cell culture supernatant is collected from each well of the 96-well plate.
-
Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Reaction: 100 µL of the Griess reagent is added to the 100 µL of supernatant in a new 96-well plate.
-
Incubation: The plate is incubated at room temperature for 10 minutes, protected from light.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.
-
Reagent Addition: After removing the supernatant for the Griess assay, 100 µL of fresh medium and 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) are added to the remaining cells in each well.
-
Incubation: The plate is incubated for 4 hours at 37°C.
-
Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: The absorbance is measured at 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.
Western Blot Analysis
This technique is used to measure the protein levels of iNOS and key signaling proteins.
-
Cell Lysis: After treatment, cells grown in 6-well plates are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for iNOS, phospho-p65, total p65, phospho-p38, total p38, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band intensities are quantified using densitometry software.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for assessing the anti-inflammatory effects of this compound.
Caption: A typical experimental workflow for evaluating this compound's effect on NO production.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bruceine B Displays Potent Antimyeloma Activity by Inducing the Degradation of the Transcription Factor c-Maf - PMC [pmc.ncbi.nlm.nih.gov]
The Lipolytic Effects of Bruceine C in Adipocytes: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bruceine C, a quassinoid compound isolated from Brucea javanica, has been identified as a potent stimulator of lipolysis in adipocytes.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on fat cell metabolism. It details generalized experimental protocols for assessing lipolysis, presents the available data on this compound's activity, and explores the potential signaling pathways that may mediate its effects. This document serves as a foundational resource for researchers investigating the therapeutic potential of this compound and related compounds for metabolic disorders such as obesity.
Introduction: The Therapeutic Target of Adipocyte Lipolysis
Adipose tissue is the primary site for energy storage in the form of triglycerides. The mobilization of these stores occurs through a process called lipolysis, where triglycerides are broken down into free fatty acids (FFAs) and glycerol (B35011).[2][3] This process is a critical control point in whole-body energy homeostasis. The key enzymes regulating this pathway include adipose triglyceride lipase (B570770) (ATGL), hormone-sensitive lipase (HSL), and monoglyceride lipase (MGL), with their activity being tightly controlled by signaling proteins like perilipin on the lipid droplet surface.[2][4]
Dysregulation of lipolysis is a hallmark of obesity and is closely linked to insulin (B600854) resistance and other metabolic syndromes. Consequently, molecules that can modulate lipolysis are of significant therapeutic interest. Natural products have historically been a rich source of novel bioactive compounds. Quassinoids, a class of terpenes found in plants of the Simaroubaceae family, have recently emerged as having significant lipolytic activity.[1]
This compound: A Potent Lipolytic Agent
Research has identified several quassinoids from Brucea javanica (L.) Merr., a plant used in traditional Asian medicine, as potent stimulators of lipolysis. Among these, this compound has been highlighted for its activity in adipocytes.[1][5][6]
Quantitative Data on Lipolytic Activity
A key study by Kato et al. (2019) demonstrated that quassinoids from Brucea javanica, including this compound, stimulate lipolysis in adipocytes at nanomolar concentrations.[1] This potency is reported to be an order of magnitude lower than previously reported for other quassinoids, indicating a strong potential for this class of compounds.[1] While the study confirms this potent effect, specific dose-response data (e.g., EC50 values) and maximal efficacy for this compound are contained within the full publication. The available information from the abstract confirms its high potency.
Table 1: Summary of Lipolytic Activity of Quassinoids from Brucea javanica
| Compound | Source | Target Cells | Potency | Key Finding | Citation |
| This compound | Brucea javanica | Adipocytes | Nanomolar range | Potent stimulator of lipolysis | [1] |
| Bruceine A | Brucea javanica | Adipocytes | Nanomolar range | Potent stimulator of lipolysis | [1] |
| Bruceine B | Brucea javanica | Adipocytes | Nanomolar range | Potent stimulator of lipolysis | [1] |
| Brusatol | Brucea javanica | Adipocytes | Nanomolar range | Potent stimulator of lipolysis | [1] |
| Bruceantinol | Brucea javanica | Adipocytes | Nanomolar range | Potent stimulator of lipolysis | [1] |
Experimental Protocols for Assessing Lipolysis
The following sections describe detailed, generalized methodologies for the key experiments required to evaluate the effects of a compound like this compound on adipocyte lipolysis. These protocols are based on standard practices in the field.
Cell Culture and Adipocyte Differentiation
The murine 3T3-L1 preadipocyte cell line is a standard and widely used model for studying adipogenesis and lipolysis.
-
Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% calf bovine serum and antibiotics (penicillin/streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Induction of Differentiation: To induce differentiation into mature adipocytes, confluent 3T3-L1 cells are treated for 2-3 days with a differentiation medium. This medium consists of DMEM with 10% fetal bovine serum (FBS) and a cocktail of adipogenic inducers, typically including:
-
0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX)
-
1 µM dexamethasone
-
1 µg/mL insulin
-
-
Maturation: Following the induction period, the medium is replaced with DMEM containing 10% FBS and 1 µg/mL insulin for another 2-3 days. Subsequently, the cells are maintained in DMEM with 10% FBS, with media changes every 2-3 days. Mature, lipid-laden adipocytes are typically ready for experiments 7-14 days post-differentiation.[7]
Lipolysis Assay (Glycerol and Free Fatty Acid Release)
Lipolysis is quantified by measuring the release of glycerol and FFAs into the culture medium, as adipocytes cannot readily reuse glycerol.
-
Cell Preparation: Mature 3T3-L1 adipocytes are washed with a suitable buffer (e.g., Krebs-Ringer-HEPES buffer) and then incubated in a fresh buffer, often containing fatty-acid-free bovine serum albumin (BSA) to bind the released FFAs.
-
Stimulation: Cells are treated with various concentrations of the test compound (e.g., this compound) or a positive control, such as the β-adrenergic agonist isoproterenol (B85558) (typically 10 µM). A vehicle control (e.g., DMSO) is run in parallel.
-
Sample Collection: The culture medium (supernatant) is collected after a defined incubation period (e.g., 1-3 hours).[8]
-
Quantification:
-
Glycerol Release: The concentration of glycerol in the collected medium is determined using a colorimetric or fluorometric enzymatic assay kit.[9][10] These assays typically involve glycerol kinase and glycerol phosphate (B84403) oxidase, which produce a detectable signal proportional to the glycerol concentration.
-
FFA Release: The concentration of non-esterified fatty acids (NEFAs) in the medium is measured using a commercially available colorimetric assay kit.
-
-
Data Normalization: The glycerol and FFA release data are often normalized to the total protein content or DNA content of the cells in each well to account for variations in cell number.
Western Blot Analysis for Signaling Proteins
To investigate the underlying signaling pathways, the phosphorylation status and expression levels of key regulatory proteins are assessed by Western blotting.
-
Cell Lysis: After treatment with this compound for a specified time, adipocytes are washed and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-HSL, total HSL, phospho-AMPK, total AMPK, perilipin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Potential Signaling Pathways for this compound-Mediated Lipolysis
While the precise mechanism for this compound has not yet been elucidated, the primary pathways controlling lipolysis in adipocytes provide a framework for future investigation. The two major signaling cascades are the cAMP-PKA pathway and the AMPK pathway.
The Canonical cAMP-PKA Signaling Pathway
This is the most well-established pathway for hormonally stimulated lipolysis.
-
Activation: The pathway is typically initiated by catecholamines binding to β-adrenergic receptors, which activates adenylyl cyclase and increases intracellular cyclic AMP (cAMP) levels.[2][11]
-
PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).
-
Phosphorylation Events: Activated PKA phosphorylates key downstream targets:
-
Perilipin 1 (PLIN1): Phosphorylation of perilipin, a protein coating the lipid droplet, causes a conformational change. This change allows HSL to access the lipid droplet and releases the co-activator CGI-58 to activate ATGL.[4]
-
Hormone-Sensitive Lipase (HSL): PKA phosphorylation directly increases HSL's enzymatic activity and promotes its translocation from the cytosol to the lipid droplet surface.[12]
-
It is plausible that this compound could stimulate lipolysis by increasing intracellular cAMP levels or by directly or indirectly activating PKA or its downstream targets.
The AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a key cellular energy sensor. Its role in lipolysis is complex and can be context-dependent.
-
Activation: AMPK is activated by an increase in the cellular AMP:ATP ratio, indicating a low energy state.
-
Contradictory Roles:
-
Anti-lipolytic: Some studies show that direct activation of AMPK (e.g., by AICAR) can inhibit HSL and suppress lipolysis, serving as a feedback mechanism to conserve energy within the adipocyte.
-
Pro-lipolytic Association: Conversely, many lipolytic stimuli that activate the cAMP-PKA pathway also lead to AMPK activation.[13] This is now understood to be a consequence of lipolysis rather than a direct cause. The rapid re-esterification of released FFAs consumes ATP, increasing the AMP:ATP ratio and thereby activating AMPK.[13]
-
Investigating whether this compound directly activates AMPK or if AMPK activation is a secondary effect of this compound-induced lipolysis would be a critical step in elucidating its mechanism of action.
References
- 1. Quassinoids in Brucea javanica are potent stimulators of lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adipocyte Lipolysis: from molecular mechanisms of regulation to disease and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Lipolysis in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 6. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Chrysoeriol on Adipogenesis and Lipolysis in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of lipoic acid on lipolysis in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms regulating adipocyte lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Bruceine C: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruceine C is a member of the quassinoid family, a group of structurally complex natural products isolated from plants of the Simaroubaceae family, notably from the genus Brucea. Quassinoids, including this compound and its analogues such as Bruceine A, B, and D, have garnered significant attention for their wide range of potent biological activities, including anticancer, antimalarial, and anti-inflammatory effects. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on its potential as an anticancer agent. Due to the limited availability of anticancer research specifically on this compound, this guide incorporates data from its closely related and well-studied analogues to infer its mechanistic pathways and structure-function correlations.
Core Structure and Key Functional Groups
The core structure of this compound is a highly oxygenated, tetracyclic triterpene lactone. The biological activity of quassinoids is intricately linked to the specific arrangement of functional groups on this scaffold. Studies on various bruceine analogues have highlighted the importance of several key structural features for their cytotoxic effects.
A study on the antitrypanosomal activity of acetylated derivatives of Bruceine A and C revealed that the free hydroxyl groups at positions C-3, C-11, and C-12 are crucial for their biological activity.[1] Acetylation of these hydroxyl groups led to a significant decrease in potency, suggesting that these groups are likely involved in key hydrogen bonding interactions with their biological targets.[1] While this study was not conducted in a cancer model, it provides valuable insights into the SAR of the bruceine scaffold.
Anticancer Activity and Structure-Activity Relationship
While specific IC50 values for this compound against cancer cell lines are not widely reported in the available literature, extensive data for its analogues, particularly Bruceine D and Bruceine A, demonstrate potent cytotoxic activity across a range of cancer types. This data serves as a valuable proxy for understanding the potential of this compound.
Quantitative Data on Bruceine Analogues
The following tables summarize the reported IC50 values for Bruceine D and Bruceine A in various cancer cell lines.
Table 1: In Vitro Anticancer Activity of Bruceine D
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) |
| Breast Cancer | MCF-7 | 9.5 ± 7.7 | 72 |
| Breast Cancer | Hs 578T | 0.71 ± 0.05 | 72 |
| Non-Small Cell Lung Cancer | H460 | 0.5 | 48 |
| Non-Small Cell Lung Cancer | A549 | 0.6 | 48 |
| Bladder Cancer | T24 | ~18.6 (7.65 µg/mL) | 72 |
Data compiled from multiple sources.[2][3]
Table 2: In Vitro Anticancer Activity of Bruceine A
| Cancer Type | Cell Line | IC50 (nM) | Exposure Time (h) |
| Colon Cancer | HCT116 | 26.12 | 48 |
| Colon Cancer | CT26 | 229.26 | 48 |
| Pancreatic Cancer | MIA PaCa-2 | 29 | 24 |
| Breast Cancer | MCF-7 | 182 | 72 |
| Breast Cancer | MDA-MB-231 | 228 | 72 |
Data compiled from multiple sources.[1][4][5][6]
The potent, often nanomolar to low-micromolar, activity of these analogues underscores the potential of the bruceine scaffold in cancer therapy. The variations in potency across different cell lines highlight the importance of cell-type-specific factors in determining sensitivity to these compounds.
Mechanism of Action: Key Signaling Pathways
The anticancer effects of bruceine analogues are attributed to their ability to modulate multiple critical signaling pathways involved in cell proliferation, survival, and apoptosis. The primary pathways implicated are the PI3K/Akt and MAPK signaling cascades.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Studies on Bruceine A have shown that it can significantly suppress the PI3K/Akt pathway.[1][5] This is achieved by inhibiting the phosphorylation of key downstream targets, leading to the induction of apoptosis and cell cycle arrest.
Caption: this compound analogues inhibit the PI3K/Akt pathway, leading to decreased cell survival and increased apoptosis.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the JNK and p38 subfamilies, plays a crucial role in cellular responses to stress, leading to apoptosis. Research on Bruceine D has demonstrated its ability to activate the JNK and p38 MAPK pathways in cancer cells.[7][8] This activation is often mediated by an increase in reactive oxygen species (ROS), which triggers the apoptotic cascade.
Caption: this compound analogues induce ROS production, which in turn activates the JNK/p38 MAPK pathway to promote apoptosis.
Synthesis of this compound Analogues
The chemical synthesis and modification of the complex quassinoid scaffold present a significant challenge, yet it is crucial for detailed SAR studies and the development of new drug candidates with improved properties. Synthetic approaches often focus on the modification of existing hydroxyl groups, as these have been shown to be critical for activity.[9] Esterification of the hydroxyl groups is a common strategy to explore the impact of different substituents on potency and selectivity.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of the biological activity of compounds like this compound. Below are standardized protocols for key assays, which can be adapted for the specific study of this compound and its analogues.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or analogue (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or its analogue for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a no-treatment control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[3]
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins.
Materials:
-
Cancer cells treated with this compound or analogue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-JNK, anti-JNK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.[10]
Caption: A generalized workflow for the in vitro evaluation of this compound's anticancer activity.
Conclusion and Future Directions
This compound, a member of the quassinoid family, holds significant promise as a scaffold for the development of novel anticancer agents. While direct evidence for its anticancer activity is limited, the extensive research on its close analogues, Bruceine A and D, provides a strong foundation for understanding its potential structure-activity relationship and mechanism of action. Key to its activity are the hydroxyl groups on the core structure and its ability to modulate critical signaling pathways such as PI3K/Akt and MAPK.
Future research should focus on:
-
Systematic evaluation of this compound's cytotoxicity against a broad panel of cancer cell lines to establish its specific anticancer profile.
-
Detailed mechanistic studies to confirm its effects on the PI3K/Akt and MAPK pathways and to identify other potential molecular targets.
-
Synthesis and biological evaluation of a library of this compound derivatives to further elucidate its SAR and to develop analogues with improved potency, selectivity, and pharmacokinetic properties.
By leveraging the knowledge gained from its analogues and pursuing a focused research and development strategy, the full therapeutic potential of this compound can be explored for the benefit of cancer patients.
References
- 1. Frontiers | Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway [frontiersin.org]
- 2. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brucein D modulates MAPK signaling cascade to exert multi-faceted anti-neoplastic actions against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Protocol for the Extraction of Bruceine C from Brucea javanica Seeds
Application Note
This document provides a comprehensive protocol for the extraction, purification, and quantification of Bruceine C, a quassinoid compound found in the seeds of Brucea javanica (L.) Merr. This compound has garnered significant interest within the scientific community for its potential therapeutic applications, notably its potent lipolytic activity. This protocol is designed for researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacology, and preclinical research.
The methodologies detailed herein are compiled from various scientific sources and provide a general framework that can be optimized for specific laboratory conditions and research objectives. The protocol covers sample preparation, solvent extraction, purification via column chromatography and High-Performance Liquid Chromatography (HPLC), and quantification. Additionally, this document elucidates the known signaling pathway associated with the biological activity of this compound.
Introduction
Brucea javanica, a plant belonging to the Simaroubaceae family, is a well-known component of traditional Chinese medicine. Its seeds are a rich source of quassinoids, a class of bitter terpenoids with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. This compound is one of the key quassinoids isolated from these seeds. Recent studies have highlighted its potent ability to stimulate lipolysis in adipocytes, suggesting its potential as a therapeutic agent for metabolic disorders such as obesity.
This protocol provides a step-by-step guide for the efficient extraction and isolation of this compound to facilitate further investigation into its pharmacological properties and mechanism of action.
Materials and Equipment
Reagents and Consumables
-
Dried seeds of Brucea javanica
-
Hexane (B92381) (Analytical Grade)
-
Ethanol (B145695) (95%, Analytical Grade)
-
Methanol (B129727) (HPLC Grade)
-
Ethyl Acetate (B1210297) (Analytical Grade)
-
Chloroform (B151607) (Analytical Grade)
-
Deionized Water
-
Silica (B1680970) Gel (60-120 mesh for column chromatography)
-
TLC plates (Silica gel 60 F254)
-
HPLC columns (e.g., C18)
-
This compound standard (for HPLC quantification)
-
Filter paper (Whatman No. 1 or equivalent)
-
Glassware (beakers, flasks, graduated cylinders)
-
Vials for fraction collection
Equipment
-
Grinder or mill
-
Soxhlet apparatus or large-scale maceration setup
-
Rotary evaporator
-
Glass chromatography columns
-
Fraction collector (optional)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Vortex mixer
-
Analytical balance
-
pH meter
-
Ultrasonic bath
Experimental Protocols
Preparation of Plant Material
-
Drying: Ensure the seeds of Brucea javanica are thoroughly dried to a constant weight. This can be achieved by air-drying in a shaded, well-ventilated area or by using an oven at a low temperature (40-50°C) to prevent degradation of thermolabile compounds.
-
Grinding: Grind the dried seeds into a coarse powder using a mechanical grinder or mill. This increases the surface area for efficient solvent extraction.
Extraction of Crude Extract
This protocol outlines a two-step extraction process involving defatting followed by ethanol extraction.
-
Defatting:
-
Place the powdered seeds (e.g., 1 kg) in a large flask or Soxhlet thimble.
-
Add hexane at a solvent-to-solid ratio of 5:1 (v/w) (e.g., 5 L of hexane for 1 kg of seed powder).
-
Perform extraction for 6-8 hours. For maceration, allow the mixture to stand for 24 hours with occasional stirring. For Soxhlet extraction, run the apparatus for 6-8 hours.
-
Filter the mixture and discard the hexane extract (which contains lipids).
-
Air-dry the defatted seed powder to remove residual hexane.
-
-
Ethanol Extraction:
-
Transfer the defatted seed powder to a clean extraction vessel.
-
Add 95% ethanol at a solvent-to-solid ratio of 10:1 (v/w) (e.g., 10 L of ethanol for 1 kg of defatted powder).
-
Macerate for 72 hours at room temperature with periodic agitation, or perform Soxhlet extraction for 8-12 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
Liquid-Liquid Partitioning
-
Suspend the crude ethanol extract in deionized water.
-
Perform sequential partitioning with solvents of increasing polarity, such as chloroform and ethyl acetate.
-
Combine the ethyl acetate fractions, as this compound is known to be present in this fraction.[1]
-
Evaporate the solvent from the ethyl acetate fraction using a rotary evaporator to obtain the enriched extract.
Purification by Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., chloroform).
-
Pack a glass column with the slurry, ensuring a uniform and bubble-free column bed.
-
-
Sample Loading:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase.
-
Load the sample onto the top of the silica gel column.
-
-
Elution:
-
Elute the column with a gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol.
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v).
-
Visualize the spots under UV light (254 nm) or by staining.
-
Combine the fractions containing the spot corresponding to this compound.
-
Final Purification by HPLC
-
Sample Preparation: Dissolve the semi-purified fractions from column chromatography in methanol (HPLC grade) and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 270 nm.[2]
-
Injection Volume: 20 µL.
-
-
Collect the peak corresponding to the retention time of the this compound standard.
-
Evaporate the solvent to obtain pure this compound.
Quantitative Data
The yield of this compound can vary depending on the source of the seeds and the extraction and purification methods employed. The following table summarizes representative data from the literature for the extraction of quassinoids from Brucea javanica seeds.
| Parameter | Value | Reference |
| Crude Ethanol Extract Yield | 2.68% (w/w) from dried seeds | [3] |
| Ethyl Acetate Fraction Yield | 47.6% (w/w) from crude extract | [4] |
| Bruceine D Content in Seeds | 0.05% - 0.18% (w/w) | [5] |
Note: Specific yield percentages for pure this compound are not widely reported and will need to be determined empirically.
Signaling Pathway and Mechanism of Action
This compound has been identified as a potent stimulator of lipolysis in adipocytes.[6] The primary signaling pathway for hormone-stimulated lipolysis involves the activation of the cAMP/PKA pathway, leading to the phosphorylation and activation of Hormone-Sensitive Lipase (B570770) (HSL).[3][7]
Diagram of the this compound-Induced Lipolysis Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced lipolysis in adipocytes.
Experimental Workflow Diagram
Caption: Experimental workflow for the extraction and purification of this compound.
Conclusion
This protocol provides a detailed and systematic approach for the extraction and purification of this compound from the seeds of Brucea javanica. The methodologies described, from sample preparation to final purification, are based on established scientific literature. The provided diagrams for the proposed signaling pathway and experimental workflow offer a clear visual representation of the processes involved. This document serves as a valuable resource for researchers aiming to isolate this compound for further pharmacological and mechanistic studies. It is recommended that researchers optimize the described parameters to suit their specific laboratory settings and research goals.
References
- 1. researchgate.net [researchgate.net]
- 2. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 3. Molecular mechanisms regulating hormone-sensitive lipase and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potential of Traditional Chinese Medicine Brucea javanica in Cancer Treatment: A Review of Chemical Constituents, Pharmacology, and Clinical Applications [mdpi.com]
- 6. Quassinoids in Brucea javanica are potent stimulators of lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signalling mechanisms regulating lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Bruceine C
Introduction
Bruceine C is a quassinoid compound found in plants of the Brucea genus, notably Brucea javanica. These compounds have garnered significant interest in the scientific community due to their wide range of pharmacological activities, including potential anti-inflammatory and antitumor effects. To support research and development, a reliable and accurate analytical method for the quantification of this compound in various matrices is essential. This application note details a robust High-Performance Liquid Chromatography (HPLC) method suitable for the determination of this compound, adaptable for quality control, pharmacokinetic studies, and other research applications. The method is based on established protocols for related quassinoids.[1]
Experimental
Instrumentation and Consumables
-
HPLC System: An Agilent 1200 Series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., Phenomenex C18, 250 mm x 4.6 mm, 5 µm) is recommended for optimal separation.[2][3]
-
Solvents: HPLC grade methanol (B129727), acetonitrile, and water.
-
Reference Standard: this compound (>98% purity).
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of this compound is presented in the table below.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)[2][3] |
| Mobile Phase | A: WaterB: Methanol |
| Gradient Elution | A gradient program is recommended for optimal separation. |
| Flow Rate | 1.0 mL/min[2][3] |
| Column Temperature | Ambient or controlled at 30°C |
| Detection Wavelength | 270 nm[2][3] |
| Injection Volume | 10 µL |
Protocols
1. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2. Sample Preparation (from Plant Material)
-
Grinding: Grind the dried plant material (e.g., seeds of Brucea javanica) into a fine powder.
-
Extraction: Accurately weigh 1 g of the powdered sample and place it in a conical flask. Add 50 mL of methanol and perform ultrasonic extraction for 30 minutes.[1]
-
Filtration: Filter the extract through a 0.45 µm membrane filter to remove particulate matter before injection into the HPLC system.[1]
3. HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC Analysis of this compound.
Method Validation
For use in a regulated environment, the analytical method should be validated according to ICH guidelines.[4][5] The validation parameters and typical acceptance criteria are summarized below.
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | The peak for this compound should be well-resolved from other peaks. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Precision (Repeatability & Intermediate Precision) | The closeness of agreement between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2% |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery between 98% and 102% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, mobile phase composition, etc. |
Results and Discussion
A typical chromatogram should show a well-defined, sharp peak for this compound at a specific retention time. The method's linearity should be established over the defined concentration range of the working standards. The precision and accuracy of the method are determined by replicate injections of a known concentration of the standard and by spike recovery experiments, respectively.
Quantitative Data Summary
The following table summarizes the expected quantitative data for a validated HPLC method for this compound, based on typical performance for related quassinoids.
| Parameter | Expected Value |
| Retention Time (min) | Dependent on specific gradient program, but should be consistent. |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| LOD (µg/mL) | ~0.1 |
| LOQ (µg/mL) | ~0.5 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (RSD %) | < 2% |
Signaling Pathway Context
While this document focuses on the analytical methodology, it is important to note that this compound and related quassinoids are often studied for their biological activity. For instance, Bruceine A has been shown to exert its antitumor effect by accumulating Reactive Oxygen Species (ROS) and suppressing the PI3K/Akt signaling pathway.[6] Understanding these pathways is crucial for the drug development professionals who would utilize this HPLC method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [Quantitative determination of contents of three components in Brucea javanica by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Spectroscopic Analysis of Bruceine C and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed overview of the spectroscopic analysis of Bruceine C, a natural product of interest, using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS). Due to the limited availability of published, fully assigned spectroscopic data for this compound, this note utilizes data from the closely related analog, Dehydrothis compound, to illustrate the analytical workflow and data interpretation.
Introduction
This compound is a member of the quassinoid family, a group of structurally complex and highly oxygenated triterpenoids known for their wide range of biological activities, including antitumor, antimalarial, and anti-inflammatory properties. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships and for their potential development as therapeutic agents. This application note outlines the standard protocols for acquiring and interpreting NMR and HR-MS data for the structural elucidation of this compound and its analogs.
Spectroscopic Data
While a complete, publicly available dataset for this compound is scarce, the following tables summarize the ¹H and ¹³C NMR data and HR-MS data for Dehydrothis compound, which shares the same core structure with this compound, differing by a double bond in the A-ring. This data is presented to exemplify the type of spectroscopic information crucial for structural assignment.
Table 1: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for Dehydrothis compound
| Position | δH (ppm), J (Hz) | δC (ppm) |
| 1 | 5.95 (d, 10.0) | 128.8 |
| 2 | 6.25 (d, 10.0) | 155.4 |
| 3 | - | 204.5 |
| 4 | - | 125.2 |
| 5 | 3.35 (s) | 51.2 |
| 6α | 2.05 (m) | 33.8 |
| 6β | 2.50 (m) | |
| 7 | 4.05 (br s) | 79.1 |
| 8 | - | 45.3 |
| 9 | 2.95 (d, 5.0) | 48.2 |
| 10 | - | 43.8 |
| 11 | 4.85 (d, 5.0) | 78.9 |
| 12 | 3.80 (s) | 83.5 |
| 13 | - | 47.5 |
| 14 | 3.20 (s) | 68.1 |
| 15 | - | 170.1 |
| 16 | - | 168.9 |
| 17-CH₃ | 1.90 (s) | 20.8 |
| 18-CH₃ | 1.60 (s) | 25.7 |
| 19-CH₃ | 1.25 (s) | 29.7 |
| 20 | - | 108.2 |
| 21 | - | 170.5 |
| OAc-2' | 2.10 (s) | 21.1 |
| OAc-3' | - | 170.2 |
Note: The assignments are based on 1D and 2D NMR experiments (COSY, HSQC, HMBC). Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 2: High-Resolution Mass Spectrometry (HR-MS) Data for Dehydrothis compound
| Parameter | Value |
| Ionization Mode | ESI+ |
| Molecular Formula | C₂₆H₂₈O₁₁ |
| Calculated m/z | 517.1659 [M+H]⁺ |
| Measured m/z | 517.1655 [M+H]⁺ |
Experimental Protocols
NMR Spectroscopy
Objective: To obtain detailed structural information, including proton and carbon environments, and through-bond correlations.
Instrumentation:
-
NMR Spectrometer: 500 MHz or higher, equipped with a cryoprobe for enhanced sensitivity.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or other appropriate deuterated solvents.
-
Internal Standard: Tetramethylsilane (TMS).
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to observe the chemical shifts, multiplicities, and integrals of all protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (2-3 bonds), which is crucial for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
High-Resolution Mass Spectrometry (HR-MS)
Objective: To determine the accurate mass of the molecule and deduce its elemental composition.
Instrumentation:
-
Mass Spectrometer: A high-resolution instrument such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for polar molecules like quassinoids.
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
The solution is infused directly into the mass spectrometer or introduced via an LC system.
Data Acquisition:
-
Acquire the mass spectrum in positive or negative ion mode. For quassinoids, positive mode ([M+H]⁺ or [M+Na]⁺) is often preferred.
-
The instrument is calibrated using a known standard to ensure high mass accuracy.
-
The measured accurate mass is used to calculate the elemental composition using specialized software.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Experimental workflow for the isolation and spectroscopic analysis of this compound.
Proposed Signaling Pathway
Based on the known biological activities of closely related Bruceine analogs, the following diagram depicts a plausible signaling pathway that may be modulated by this compound.
Caption: A proposed signaling pathway potentially modulated by this compound.
Application Notes: Evaluating the Cytotoxicity of Bruceine C Using Cell Viability Assays
Introduction
Bruceine C is a quassinoid, a class of naturally occurring bitter compounds, isolated from the plant Brucea javanica. Quassinoids, including the extensively studied analogs Bruceine D and Bruceine A, have demonstrated significant anti-cancer properties.[1][2] They are known to inhibit cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest across a variety of cancer cell lines.[1][3] The primary mechanism of action for many quassinoids involves the inhibition of protein synthesis, which initiates a cascade of cellular events leading to apoptosis.[4][5]
These application notes provide a comprehensive guide for researchers utilizing this compound in standard cell viability assays, specifically the MTT and CCK-8 assays. While published data specifically for this compound is limited, the information and protocols herein are based on extensive studies of its close structural analogs, Bruceine D and Bruceine A. The provided data and methodologies offer a robust framework for designing and executing experiments to determine the cytotoxic potential of this compound.
Mechanism of Action: Insights from Related Quassinoids
Studies on Bruceine D and A reveal that their anti-tumor effects are mediated through the modulation of several critical signaling pathways:
-
Induction of Apoptosis: Quassinoids trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This involves the upregulation of pro-apoptotic proteins like Bax and Bak, and the downregulation of anti-apoptotic proteins such as Bcl-2.[1][6] This cascade leads to the activation of caspases, which are the executioners of apoptosis.[6][7]
-
Cell Cycle Arrest: Bruceine compounds have been shown to cause cell cycle arrest, primarily at the G0/G1 or G2/M phases, by downregulating key regulatory proteins like Cyclins and Cyclin-Dependent Kinases (CDKs).[1][8]
-
Modulation of Signaling Pathways: The anti-proliferative effects are often linked to the inhibition of key survival pathways like PI3K/Akt/mTOR and the activation of stress-related pathways such as MAPK/JNK.[1][8][9][10]
-
Generation of Reactive Oxygen Species (ROS): Some studies indicate that Bruceine D induces apoptosis and autophagy through the generation of intracellular ROS, which in turn activates the MAPK signaling pathway.[3][10]
Data Presentation: Cytotoxic Activity of Related Bruceine Compounds
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following tables summarize reported IC50 values for Bruceine D and Bruceine A in various cancer cell lines. These values serve as an excellent reference for establishing a starting concentration range for this compound in initial dose-response experiments (e.g., 0.1 µM to 100 µM).
Table 1: IC50 Values of Bruceine D in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 Value | Reference(s) |
|---|---|---|---|---|
| A549 | Non-Small Cell Lung Cancer | 48 h | 0.6 µmol/L | [9] |
| A549 | Non-Small Cell Lung Cancer | 72 h | 1.01 µg/ml | |
| H460 | Non-Small Cell Lung Cancer | 48 h | 0.5 µmol/L | [9] |
| H1650 | Non-Small Cell Lung Cancer | 72 h | 1.19 µg/ml | |
| PC-9 | Non-Small Cell Lung Cancer | 72 h | 2.28 µg/ml | |
| HCC827 | Non-Small Cell Lung Cancer | 72 h | 6.09 µg/ml | |
| MCF-7 | Breast Cancer | 72 h | ~0.7-1.0 µM | [2][11] |
| Hs 578T | Breast Cancer (Triple-Negative) | 72 h | ~1.0-2.0 µM | [2][11] |
| T24 | Bladder Cancer | 72 h | 7.65 µg/mL |[12] |
Table 2: IC50 Values of Bruceine A in Colon Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 Value | Reference(s) |
|---|---|---|---|---|
| HCT116 | Colon Cancer | 48 h | 26.12 nM | [13] |
| CT26 | Colon Cancer | 48 h | 229.26 nM |[13] |
Experimental Workflow and Protocols
A typical experimental workflow for assessing the effect of this compound on cell viability is outlined below.
References
- 1. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway [frontiersin.org]
- 9. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes: Bruceine C and Its Analogs in Apoptosis Induction
A Note on Bruceine C: While research into the therapeutic applications of quassinoids from Brucea javanica is extensive, specific studies detailing the role of this compound in apoptosis induction are limited in currently available literature. However, the closely related and structurally similar compound, Bruceine D , has been thoroughly investigated and serves as a powerful exemplar for the anti-cancer mechanisms of this compound class. These notes will focus on the well-documented pro-apoptotic effects of Bruceine D as a representative model, providing researchers with a robust framework for investigating related molecules like this compound.
Bruceine D, a major quassinoid from Brucea javanica, has demonstrated significant anti-cancer properties by inducing programmed cell death, or apoptosis, across a wide range of cancer cell lines. Its mechanism of action is multifaceted, primarily involving the induction of oxidative stress and the modulation of key signaling pathways that govern cell survival and death.
Quantitative Data Presentation
The efficacy of Bruceine D in inhibiting cancer cell growth is typically quantified by its half-maximal inhibitory concentration (IC50). The tables below summarize the IC50 values and the modulation of key apoptosis-related proteins by Bruceine D in various cancer cell lines.
Table 1: IC50 Values of Bruceine D in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Reference |
| H460 | Non-Small Cell Lung Cancer | 0.5 | 48 | [1][2] |
| A549 | Non-Small Cell Lung Cancer | 0.6 | 48 | [1][2] |
| PC9 | Non-Small Cell Lung Cancer | 1.0 | 48 | [2] |
| H1975 | Non-Small Cell Lung Cancer | 2.7 | 48 | [2] |
| NCI-H292 | Non-Small Cell Lung Cancer | 14.42 | 48 | [2] |
| Hs 578T | Triple-Negative Breast Cancer | 0.71 | 72 | [3] |
| MCF-7 | Breast Cancer | 9.5 | 72 | [3] |
| K562 | Chronic Myeloid Leukemia | 6.37 | Not Specified | [4] |
| T24 | Bladder Cancer | ~18.6 | 72 | [5] |
Table 2: Modulation of Key Apoptosis-Related Proteins by Bruceine D
| Protein | Modulation | Cell Line(s) | Mechanism | Reference |
| Bcl-2 Family | ||||
| Bcl-2 | Downregulated | A549, Osteosarcoma, T24, Capan-2 | Decreases anti-apoptotic protection | [5][6][7][8] |
| Bcl-xL | Downregulated | A549 | Decreases anti-apoptotic protection | [6] |
| Bax | Upregulated | A549, T24, Colon Cancer Cells | Promotes mitochondrial outer membrane permeabilization | [5][6][9] |
| Bak | Upregulated | A549, T24 | Promotes mitochondrial outer membrane permeabilization | [5][6] |
| Caspase Cascade | ||||
| Pro-caspase-8 | Downregulated | A549 | Indicates activation of extrinsic/intrinsic pathway crosstalk | [6] |
| Pro-caspase-3 | Downregulated | A549 | Indicates activation of the executioner caspase | [6] |
| Cleaved Caspase-9 | Upregulated | A549, NCI-H292, K562 | Indicates activation of the intrinsic (mitochondrial) pathway | [4][10] |
| Cleaved Caspase-3 | Upregulated | Osteosarcoma, A549, NCI-H292, K562 | Activation of the primary executioner caspase | [4][7][10] |
| Other Factors | ||||
| Cytochrome c | Released from mitochondria | K562, A549, NCI-H292 | Activates Apaf-1 to form the apoptosome, activating Caspase-9 | [4][10] |
| PARP | Cleavage Increased | K562, A549, NCI-H292 | A hallmark of late-stage apoptosis, indicating Caspase-3 activity | [4][10] |
| p-STAT3 | Downregulated | Osteosarcoma, Hepatocellular Carcinoma | Inhibits pro-survival signaling | [7][11][12] |
Signaling Pathways and Mechanisms
Bruceine D induces apoptosis primarily through two interconnected signaling pathways: the ROS-mediated mitochondrial (intrinsic) pathway and the inhibition of the STAT3 pro-survival pathway.
ROS-Mediated Mitochondrial Apoptosis Pathway
Treatment with Bruceine D leads to an accumulation of intracellular Reactive Oxygen Species (ROS).[10][13] This oxidative stress disrupts the mitochondrial membrane potential (MMP), a critical event in the intrinsic apoptosis pathway.[4][10] The loss of MMP leads to the release of cytochrome c from the mitochondria into the cytoplasm.[4][10] Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates caspase-9.[4][14] Active caspase-9, the initiator caspase, subsequently cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell by cleaving key substrates like PARP.[4][15] This process is further amplified by Bruceine D's ability to decrease the expression of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins like Bax.[2][6][10]
Inhibition of STAT3 Signaling Pathway
Constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key driver of tumor cell growth and survival.[7] Bruceine D has been shown to inhibit the phosphorylation of STAT3.[7][11] This inhibition prevents STAT3 from translocating to the nucleus, thereby downregulating the expression of its downstream target genes, which include anti-apoptotic proteins like Bcl-2 and cell cycle regulators like Cyclin D1.[7][16] The suppression of these pro-survival signals ultimately contributes to the induction of apoptosis.
Experimental Workflow and Protocols
A typical investigation into the pro-apoptotic effects of Bruceine D follows a logical workflow from assessing general cytotoxicity to elucidating the specific molecular mechanisms involved.
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol is used to determine the IC50 value of Bruceine D.
-
Materials: 96-well plates, complete culture medium, Bruceine D stock solution (in DMSO), MTT or CCK-8 reagent, microplate reader.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[17]
-
Treatment: Prepare serial dilutions of Bruceine D in complete culture medium. Replace the existing medium with 100 µL of medium containing the different concentrations of Bruceine D. Include a vehicle control (e.g., DMSO diluted to the highest concentration used).[17][18]
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[17]
-
Reagent Addition: Add 10-20 µL of MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[17][18]
-
Measurement: If using MTT, carefully remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[19]
-
Calculation: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression (sigmoidal dose-response) with appropriate software.[18]
-
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
This protocol quantifies the percentage of apoptotic cells using flow cytometry.
-
Materials: 6-well plates, Bruceine D, Annexin V-FITC/PI Apoptosis Detection Kit, cold PBS, 1X Binding Buffer, flow cytometer.
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of Bruceine D for the desired duration.[17]
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) by trypsinization and wash with cold PBS.[17]
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[17][19]
-
Incubation: Gently vortex and incubate the cells in the dark for 15 minutes at room temperature.[17][19]
-
Analysis: Analyze the stained cells immediately by flow cytometry.[14] Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[19]
-
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to measure changes in the expression levels of key proteins involved in apoptosis.
-
Materials: RIPA buffer with protease/phosphatase inhibitors, BCA protein assay kit, SDS-PAGE equipment, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, PARP, β-actin), HRP-conjugated secondary antibodies, ECL substrate, imaging system.
-
Procedure:
-
Cell Lysis: Treat cells with Bruceine D, wash with cold PBS, and lyse the cell pellets in RIPA buffer.[17]
-
Protein Quantification: Quantify the protein concentration of the lysates using a BCA assay.[17]
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling with Laemmli buffer. Separate the proteins by size using SDS-PAGE.[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[17]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[17][19]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and add the chemiluminescent (ECL) substrate.[17]
-
Visualization: Visualize the protein bands using an imaging system and quantify band density relative to a loading control like β-actin or GAPDH.[17]
-
References
- 1. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay | MDPI [mdpi.com]
- 4. Bruceine D induces apoptosis in human chronic myeloid leukemia K562 cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bruceine D inhibits tumor growth and stem cell‐like traits of osteosarcoma through inhibition of STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway [frontiersin.org]
- 10. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bruceine D inhibits hepatocellular carcinoma by regulating the STAT3 signaling pathway through HSP70 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biotech.illinois.edu [biotech.illinois.edu]
- 15. researchgate.net [researchgate.net]
- 16. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Notes: Flow Cytometry for Cell Cycle Analysis with Bruceine C
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. Anticancer Activity of Brucine: In Vitro Study – CICTA [cicta.net]
- 5. Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols: Bruceine Administration in Murine Cancer Models
Note on Compound Availability: While the request specified Bruceine C, a thorough review of current scientific literature reveals a significant lack of detailed in vivo studies, quantitative data, and established protocols specifically for this compound in murine cancer models. The vast majority of published research focuses on its closely related analogues, Bruceine A and Bruceine D.
Therefore, to provide a factually accurate and actionable guide, this document presents comprehensive data and protocols for Bruceine D (BD) as a representative quassinoid from Brucea javanica. These methodologies can serve as a robust starting point for researchers investigating the therapeutic potential of other bruceine-family compounds, including this compound.
Introduction
Bruceine D (BD) is a quassinoid compound isolated from the seeds of Brucea javanica, a plant used in traditional medicine.[1] Extensive research has demonstrated its potent antineoplastic properties against a variety of cancers, including lung, pancreatic, breast, and liver cancers.[2] Its mechanisms of action are multifaceted, primarily involving the induction of programmed cell death (apoptosis) and autophagy, often mediated through the generation of reactive oxygen species (ROS) and the modulation of key cellular signaling pathways.[1] These application notes provide an overview of the quantitative data, key signaling pathways, and detailed experimental protocols for the administration of Bruceine D in murine cancer models.
Data Presentation: Efficacy of Bruceine D
The anti-cancer effects of Bruceine D have been quantified in numerous in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of Bruceine D (IC₅₀ Values)
| Cancer Type | Cell Line | IC₅₀ Value (µM) | Exposure Time (hours) | Reference |
| Lung Cancer | A549 | 36.76 | 24 | [1] |
| A549 | 17.89 | 48 | [1] | |
| NCI-H292 | 31.22 | 24 | [1] | |
| NCI-H292 | 14.42 | 48 | [1] | |
| Breast Cancer | MCF-7 | 9.5 ± 7.7 | 72 | [3] |
| Hs 578T | 0.71 ± 0.05 | 72 | [3] | |
| Osteosarcoma | MG-63 | 0.65 | 48 | [4] |
| Saos-2 | 0.51 | 48 | [4] | |
| Hepatocellular Carcinoma | Huh7 | ~0.6 | 72 | [4] |
| HepG2 | ~0.8 | 72 | [4] |
Table 2: In Vivo Efficacy of Bruceine D in Murine Xenograft Models
| Cancer Type | Murine Model | Cell Line | Dosage & Route | Treatment Duration | Key Outcomes | Reference |
| Non-Small Cell Lung Cancer | BALB/c-nu mice | A549 | 40 mg/kg/day, i.p. | 15 days | Significant reduction in tumor growth | [1][4] |
| Osteosarcoma | BALB/c-nu mice | MNNG/HOS | 2.5 or 5.0 mg/kg/2 days, i.p. | 12 days | Reduced tumor size and weight | [4] |
| Pancreatic Cancer | Nude Mice | MIA PaCa-2 | 1, 2, or 4 mg/kg, i.p. | 42 days | Dose-dependent reduction in tumor volume and weight (Data for Bruceine A) | [5] |
| Myeloma | BALB/c immunodeficient mice | RPMI-8226, LP1 | 4 mg/kg, i.p. | 7 days | Striking reduction in tumor size (Data for Bruceine B) | [6] |
Note: Data for Bruceine A and B are included for comparative dosage information.
Mechanism of Action: Signaling Pathways
Bruceine D exerts its anticancer effects by modulating several critical signaling pathways. A primary mechanism identified in lung cancer is the induction of ROS, which subsequently activates the MAPK (mitogen-activated protein kinase) signaling pathway, leading to apoptosis and autophagy.[1]
Bruceine D-Modulated Signaling Pathway
Caption: Bruceine D induces ROS production, activating the MAPK pathway to promote apoptosis and autophagy, thereby inhibiting tumor growth.
Experimental Protocols
Protocol 1: In Vivo Murine Xenograft Model for Lung Cancer
This protocol is based on the methodology used to evaluate Bruceine D efficacy in a non-small cell lung cancer model.[1][4]
1. Materials and Reagents:
-
Bruceine D (purity >98%)
-
Vehicle solution (e.g., Saline, PBS with 0.1% DMSO)
-
A549 human lung carcinoma cells
-
Matrigel
-
4-6 week old female BALB/c-nu mice
-
Calipers, sterile syringes, and needles
2. Animal Housing and Acclimatization:
-
House mice in a specific pathogen-free (SPF) facility with a 12-h light/dark cycle.
-
Provide ad libitum access to sterile food and water.
-
Allow mice to acclimatize for at least one week before experimentation.
3. Tumor Cell Implantation:
-
Culture A549 cells to ~80% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
4. Treatment Regimen:
-
Monitor tumor growth regularly using calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach a volume of approximately 100 mm³, randomly allocate mice into treatment groups (n=5-8 per group):
-
Group 1: Vehicle control (e.g., Saline, i.p. daily)
-
Group 2: Bruceine D (40 mg/kg, i.p. daily)
-
Group 3: Positive control (e.g., Cisplatin, 2 mg/kg, i.p. daily)
-
-
Administer treatments for a predetermined period (e.g., 15 consecutive days).[1]
-
Measure tumor volume and body weight every two days to monitor efficacy and toxicity.
5. Endpoint Analysis:
-
At the end of the treatment period, euthanize mice via an approved method.
-
Excise tumors, measure their final weight, and photograph.
-
Fix a portion of the tumor in formalin for histological analysis (H&E staining) and immunohistochemistry (e.g., Ki67 for proliferation, TUNEL for apoptosis).
-
Snap-freeze another portion of the tumor in liquid nitrogen for molecular analysis (e.g., Western blot for p-JNK, p-ERK, LC3-II).[1]
-
Harvest major organs (liver, kidney, heart, lungs) for H&E staining to assess systemic toxicity.[1]
Experimental Workflow for Murine Xenograft Model
Caption: General workflow for assessing Bruceine D efficacy in a murine subcutaneous xenograft cancer model.
Protocol 2: In Vitro Cell Viability Assay (CCK-8)
This protocol is used to determine the IC₅₀ value of a compound on cancer cell lines.[1]
1. Materials and Reagents:
-
A549 or other target cancer cell lines
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
Bruceine D
-
DMSO (for stock solution)
-
Cell Counting Kit-8 (CCK-8)
-
Sterile 96-well plates
-
Microplate reader
2. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Prepare a 2X serial dilution of Bruceine D in complete culture medium. Ensure the final DMSO concentration is non-toxic (e.g., <0.1%). Include a vehicle-only control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Bruceine D.
-
Incubate the plate for the desired time period (e.g., 24 or 48 hours).
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis software.
References
- 1. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A brief overview of antitumoral actions of bruceine D [explorationpub.com]
- 5. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Preparing Bruceine C Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of Bruceine C stock solutions for in vitro experiments. Due to the limited availability of specific physicochemical data for this compound, this guide incorporates data from related quassinoids, such as Bruceine A and D, to provide a comprehensive and reliable procedure.
Physicochemical Properties of this compound and Related Compounds
Proper preparation of a stock solution begins with an understanding of the compound's physical and chemical characteristics. The following table summarizes the available data for this compound and other members of the Bruceine family.
| Property | This compound | Bruceine A | Bruceine D |
| Molecular Formula | C₂₈H₃₆O₁₂[1] | C₂₆H₃₄O₁₁[2][3] | C₂₀H₂₆O₉ |
| Molecular Weight | 564.58 g/mol [4] | 522.5 g/mol [2][3] | 410.42 g/mol |
| Appearance | Solid (assumed) | Solid[2] | White or off-white solid |
| Solubility | Insoluble in water (inferred), Soluble in DMSO (inferred) | Soluble in DMSO, ethanol | Soluble in DMSO (82 mg/mL)[5] |
| Storage (Powder) | -20°C[1] | -20°C[2] | -20°C for 3 years |
| Storage (in Solvent) | -20°C or -80°C (inferred) | -20°C or -80°C | -80°C for 1 year, -20°C for 1 month[5] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound, a common starting concentration for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or clear tubes wrapped in aluminum foil
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile pipette tips
Procedure:
-
Safety Precautions: Before handling this compound, consult the Safety Data Sheet (SDS).[6][7] As a standard practice for handling chemical compounds, wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. All weighing and initial dissolution steps should be performed in a chemical fume hood.
-
Calculating the Required Mass: To prepare a 10 mM stock solution, use the following formula to calculate the mass of this compound needed: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 564.58 g/mol = 5.65 mg
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out 5.65 mg of this compound powder directly into the tared tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Tightly cap the tube and vortex thoroughly for at least one minute to facilitate dissolution.
-
Visually inspect the solution to ensure all solid has dissolved. If particulates remain, sonicate the tube in an ultrasonic bath for 5-10 minutes.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber-colored microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage, place the aliquots at -80°C. For shorter-term storage (up to one month), -20°C is acceptable.[8] Always protect the solution from light.
-
Workflow for Preparing this compound Stock Solution
Caption: Workflow for the preparation of a this compound stock solution.
Working Dilutions
For in vitro experiments, the stock solution must be further diluted to the desired final concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% and ideally at or below 0.1%. Perform serial dilutions in the culture medium to minimize the risk of precipitation. Always prepare fresh working solutions from the frozen stock for each experiment to ensure consistency and accuracy.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Bruceine A | C26H34O11 | CID 160006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying the PI3K/Akt/mTOR Signaling Pathway Using Bruceine C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruceine C is a quassinoid, a class of natural products isolated from plants of the Brucea genus, known for their diverse pharmacological activities, including potent anticancer effects. Emerging evidence suggests that the anticancer properties of this compound and related compounds, such as Bruceine A and D, are mediated, at least in part, through the modulation of critical cellular signaling pathways. One of the most frequently dysregulated pathways in cancer is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, which plays a central role in cell growth, proliferation, survival, and metabolism.
These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the PI3K/Akt/mTOR signaling cascade. This document includes an overview of the pathway, the mechanism of action of this compound, detailed protocols for key experiments, and data presentation guidelines to facilitate the study of this promising natural compound in cancer research and drug development. While specific quantitative data for this compound is still emerging, data from closely related compounds, Bruceine A and D, are presented to provide a comparative context and expected outcomes.
Mechanism of Action
This compound and its analogs exert their effects on the PI3K/Akt/mTOR pathway by inhibiting the phosphorylation and subsequent activation of key components of this cascade. While the precise molecular target of this compound is under investigation, studies on related quassinoids suggest a direct or indirect interaction with PI3K and Akt. By suppressing the phosphorylation of PI3K and Akt, this compound effectively blocks the downstream signaling events that promote cell survival and proliferation, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Data Presentation
The following tables summarize the cytotoxic and pro-apoptotic effects of this compound's close analogs, Bruceine A and D, in various cancer cell lines. These values can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of Bruceine A and D in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 Value | Treatment Duration |
| Bruceine A | HCT116 | Colon Cancer | 26.12 ± 2.83 nM[1] | 48 hours |
| CT26 | Colon Cancer | 229.26 ± 12 nM[1] | 48 hours | |
| Bruceine D | MCF-7 | Breast Cancer | 9.5 ± 7.7 µM[2] | 72 hours |
| Hs 578T | Breast Cancer (Triple-Negative) | 0.71 ± 0.05 µM[2] | 72 hours | |
| A549 | Non-Small Cell Lung Cancer | 36.76 µM[3] | 24 hours | |
| NCI-H292 | Non-Small Cell Lung Cancer | 31.22 µM[3] | 24 hours | |
| T24 | Bladder Cancer | 7.65 ± 1.2 µg/mL[4] | Not Specified |
Table 2: Apoptotic Effects of Bruceine D in Cancer Cells
| Cancer Cell Line | Treatment Concentration | Percentage of Apoptotic Cells |
| A549 | 1 µg/mL | 12.5 ± 0.28%[1] |
| 2.5 µg/mL | 21.58 ± 0.50%[1] | |
| 5 µg/mL | 25.98 ± 0.44%[1] | |
| T24 | IC50 (7.65 µg/mL) | 56.04 ± 3.09%[4] |
Table 3: Effect of Bruceine D on Cell Cycle Distribution in A549 Cells
| Treatment Concentration | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 55.2 ± 2.3% | 30.1 ± 1.7% | 14.7 ± 1.1% |
| 1 µg/mL | 65.8 ± 2.9% | 22.5 ± 1.5% | 11.7 ± 0.9% |
| 2.5 µg/mL | 72.4 ± 3.1% | 18.2 ± 1.3% | 9.4 ± 0.8% |
| 5 µg/mL | 78.9 ± 3.5% | 13.6 ± 1.2% | 7.5 ± 0.7% |
| (Data adapted from a study on Bruceine D's effect on A549 cells for illustrative purposes) |
Mandatory Visualizations
References
- 1. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Bruceine Compounds in Non-Small Cell Lung Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bruceine compounds, particularly Bruceine D (BD) and Bruceine H (BH), are quassinoids isolated from Brucea javanica that have demonstrated significant anti-tumor activity in non-small cell lung cancer (NSCLC). These natural products have been shown to inhibit proliferation, induce apoptosis and autophagy, and suppress migration and invasion of NSCLC cells. Their mechanisms of action often involve the modulation of key signaling pathways, making them promising candidates for further investigation and development as therapeutic agents for NSCLC. This document provides a summary of the current research, including quantitative data on their efficacy, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Data Presentation
The cytotoxic effects of Bruceine D and Bruceine H against various NSCLC cell lines have been quantified by determining their half-maximal inhibitory concentration (IC50) values. The following tables summarize these findings from multiple studies.
Table 1: IC50 Values of Bruceine D in NSCLC Cell Lines
| Cell Line | IC50 Value (µM) | Treatment Duration (hours) | Reference |
| A549 | 0.6 | 48 | [1] |
| H460 | 0.5 | 48 | [1] |
| A549 | 1.01 ± 0.11 (µg/ml) | 72 | [2][3] |
| H1650 | 1.19 ± 0.07 (µg/ml) | 72 | [2][3] |
| PC-9 | 2.28 ± 1.54 (µg/ml) | 72 | [2][3] |
| HCC827 | 6.09 ± 1.83 (µg/ml) | 72 | [2][3] |
| A549 | 36.76 | 24 | [4] |
| NCI-H292 | 31.22 | 24 | [4] |
| A549 | 17.89 | 48 | [4] |
| NCI-H292 | 14.42 | 48 | [4] |
| H1299 | 6.06 ± 0.52 | Not Specified | [5] |
| A549 | 7.15 ± 0.90 | Not Specified | [5] |
| H226 | 7.21 ± 0.75 | Not Specified | [5] |
Table 2: IC50 Values of Bruceine H in NSCLC Cell Lines
| Cell Line | IC50 Value (µM) | Treatment Duration (hours) | Reference |
| A549 | 25.54 | 48 | [6] |
| PC-9 | 12.57 | 48 | [6] |
Signaling Pathways and Mechanisms of Action
Bruceine compounds exert their anti-cancer effects in NSCLC through the modulation of several critical signaling pathways.
ROS/MAPK Signaling Pathway
Bruceine D has been shown to induce apoptosis and autophagy in NSCLC cells by increasing the production of reactive oxygen species (ROS).[7][8] This elevation in ROS subsequently activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to the upregulation of p-ERK and p-JNK.[7] The activation of this pathway is crucial for the anti-proliferative effects of Bruceine D.[7][8]
JNK Signaling Pathway
Another key mechanism of Bruceine D in NSCLC is the induction of apoptosis through the activation of the JNK pathway.[1] Treatment with Bruceine D leads to the phosphorylation of JNK, and inhibition of this pathway has been shown to alleviate the anti-cancer effects of Bruceine D.[1]
Notch3-Dependent β-Catenin and FOXO3a Signaling
Bruceine H has been found to mediate its effects in NSCLC, particularly in the context of EGFR-TKI drug resistance, by targeting the Notch3 signaling pathway.[6] By inhibiting Notch3, Bruceine H can influence downstream effectors like β-catenin and FOXO3a, thereby suppressing proliferation, migration, and invasion, and enhancing the therapeutic effects of drugs like gefitinib (B1684475).[6][9]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of Bruceine compounds in NSCLC research, based on methodologies described in the cited literature.
Cell Viability Assay (MTT or CCK-8)
This assay is used to assess the cytotoxic effects of Bruceine compounds on NSCLC cells.
-
Cell Seeding: Plate NSCLC cells (e.g., A549, H460, PC-9) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Bruceine D or H for different time periods (e.g., 24, 48, 72 hours).[1][2][4] Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).[2]
-
Reagent Addition: After the treatment period, add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the induction of apoptosis by Bruceine compounds.
-
Cell Treatment: Seed NSCLC cells in 6-well plates and treat with different concentrations of the Bruceine compound for a specified time (e.g., 48 hours).[6]
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis
This technique is used to measure the expression levels of proteins involved in the signaling pathways affected by Bruceine compounds.
-
Protein Extraction: Treat NSCLC cells with the Bruceine compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, pro-caspase-3, p-JNK, Notch3) overnight at 4°C.[3] Follow this with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
In Vivo Xenograft Studies
These studies are conducted to evaluate the anti-tumor efficacy of Bruceine compounds in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Cell Implantation: Subcutaneously inject NSCLC cells (e.g., A549) into the flanks of the mice.[4][9]
-
Treatment: Once the tumors reach a certain volume (e.g., 100 mm³), randomly assign the mice to different treatment groups: vehicle control, Bruceine compound (e.g., 2.5 or 5 mg/kg), and a positive control (e.g., gefitinib or cisplatin).[4][9] Administer the treatment via an appropriate route (e.g., intraperitoneal or intragastric administration) for a specified period.[4][9]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., every 2 days).[4][9]
-
Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Tissues can be collected for further analysis (e.g., H&E staining, TUNEL assay, immunohistochemistry).[4][9]
Conclusion
Bruceine D and H have emerged as potent anti-cancer agents in preclinical models of non-small cell lung cancer. Their ability to induce apoptosis and autophagy while inhibiting cell proliferation and migration, through the modulation of key signaling pathways such as ROS/MAPK, JNK, and Notch3, underscores their therapeutic potential. The provided protocols offer a framework for researchers to further investigate the mechanisms of action and efficacy of these and other Bruceine compounds in the context of NSCLC drug discovery and development.
References
- 1. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study on the mechanism of bruceine D in the treatment of non-small cell lung cancer H1299 cells | Semantic Scholar [semanticscholar.org]
- 6. Bruceine H Mediates EGFR-TKI Drug Persistence in NSCLC by Notch3-Dependent β-Catenin Activating FOXO3a Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Frontiers | Bruceine H Mediates EGFR-TKI Drug Persistence in NSCLC by Notch3-Dependent β-Catenin Activating FOXO3a Signaling [frontiersin.org]
Application Notes and Protocols for Utilizing Bruceine Analogs in Colon Cancer Cell Line Studies
Disclaimer: Scientific literature with specific data on the application of Bruceine C in colon cancer cell line studies is limited. The following application notes and protocols are based on published research for the closely related and structurally similar compounds, Bruceine A and Brucine, which are also isolated from Brucea javanica. These protocols and data are provided as a representative guide for researchers, scientists, and drug development professionals.
Introduction
Bruceines are a class of quassinoids isolated from the plant Brucea javanica, which have demonstrated significant anti-tumor activities across various cancer types. In the context of colorectal cancer (CRC), compounds like Bruceine A and Brucine have been shown to inhibit cell proliferation, induce apoptosis, and modulate key oncogenic signaling pathways. These application notes provide an overview of the in vitro effects of these Bruceine analogs on colon cancer cell lines and offer detailed protocols for key experimental assays.
Data Presentation
The following tables summarize the quantitative data on the effects of Bruceine A and Brucine on various colon cancer cell lines as reported in the scientific literature.
Table 1: Inhibitory Concentration (IC50) Values of Bruceine Analogs in Colon Cancer Cell Lines
| Compound | Cell Line | Time Point | IC50 Value | Reference |
| Bruceine A | HCT116 | 48 h | 26.12 nM | |
| Bruceine A | CT26 | 48 h | 229.26 nM | |
| Brucine | HT-29 | 24 h | 0.368 µmol/L | |
| Brucine | HT-29 | 48 h | 0.226 µmol/L | |
| Brucine | HT-29 | 72 h | 0.168 µmol/L |
Table 2: Apoptosis Induction by Brucine in HT-29 Colon Cancer Cells
| Brucine Concentration | Treatment Duration | Apoptosis Rate (%) | Reference |
| 125 µmol/L | Not Specified | 33.06% | |
| 250 µmol/L | Not Specified | 44.47% | |
| 1000 µmol/L | Not Specified | 71.96% |
Signaling Pathways Modulated by Bruceine Analogs
Research indicates that Bruceine A and Brucine exert their anti-cancer effects by modulating several critical signaling pathways in colon cancer cells.
-
PI3K/Akt Signaling Pathway: Bruceine A has been shown to suppress the PI3K/Akt pathway, which is a key regulator of cell survival, proliferation, and growth. Inhibition of this pathway leads to decreased cell viability and induction of apoptosis.
-
Wnt/β-catenin Signaling Pathway: Brucine has been found to suppress the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in colorectal cancers. This suppression leads to decreased proliferation and increased apoptosis.
-
Mitochondrial Apoptosis Pathway: Both Bruceine A and Brucine can induce apoptosis through the mitochondrial (intrinsic) pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.
Visualization of Key Processes
General experimental workflow for studying Bruceine analogs.
Inhibition of the PI3K/Akt signaling pathway by Bruceine A.
Induction of mitochondrial apoptosis by Bruceine analogs.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the anti-cancer effects of Bruceine analogs on colon cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Colon cancer cell lines (e.g., HCT116, HT-29)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Bruceine analog stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the Bruceine analog in complete culture medium from the stock solution.
-
After 24 hours, remove the medium from the wells and add 100 µL of medium containing various concentrations of the Bruceine analog. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank control (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Colon cancer cell lines
-
6-well plates
-
Bruceine analog
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the
Application Notes and Protocols: Bruceine D as a Tool for Studying JNK Pathway Regulation
A Note on Bruceine C: An extensive review of published scientific literature did not yield specific studies on the direct effects of this compound on the c-Jun N-terminal kinase (JNK) signaling pathway. However, its structural analog, Bruceine D, also a quassinoid isolated from Brucea javanica, has been documented as a modulator of the JNK pathway. These application notes will therefore focus on Bruceine D as a well-characterized tool for researchers interested in studying JNK pathway regulation. The information presented here for Bruceine D may provide a foundational framework for investigating the potential effects of this compound.
Introduction
The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It plays a pivotal role in regulating cellular responses to a variety of stress stimuli, including inflammatory cytokines, oxidative stress, and DNA damage. The JNK pathway is implicated in diverse cellular processes such as apoptosis, inflammation, cell differentiation, and proliferation. Dysregulation of JNK signaling is associated with numerous pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders.
Bruceine D (BD), a quassinoid extracted from the seeds of Brucea javanica, has emerged as a valuable chemical probe for investigating the JNK pathway. Studies have demonstrated that Bruceine D can induce the phosphorylation and activation of JNK, leading to downstream cellular events, most notably apoptosis in cancer cells.[1][2][3][4] Its mechanism of action often involves the generation of reactive oxygen species (ROS), which act as upstream activators of the MAPK/JNK cascade.[5][6] These properties make Bruceine D a useful tool for elucidating the intricate mechanisms of JNK pathway regulation and its role in cellular fate.
Data Presentation
The following tables summarize the quantitative data on the effects of Bruceine D on cell viability and its modulation of key signaling proteins.
Table 1: IC50 Values of Bruceine D in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| H460 | Non-Small Cell Lung Cancer | CCK-8 | 48 | 0.5 | [1][2] |
| A549 | Non-Small Cell Lung Cancer | CCK-8 | 48 | 0.6 | [1][2] |
| A549 | Non-Small Cell Lung Cancer | CCK-8 | 24 | 36.76 | [5] |
| A549 | Non-Small Cell Lung Cancer | CCK-8 | 48 | 17.89 | [5] |
| NCI-H292 | Non-Small Cell Lung Cancer | CCK-8 | 24 | 31.22 | [5] |
| NCI-H292 | Non-Small Cell Lung Cancer | CCK-8 | 48 | 14.42 | [5] |
| MCF-7 | Breast Cancer | N/A | 72 | 0.7 - 65 (range for 3 natural products) | [7] |
| Hs 578T | Triple-Negative Breast Cancer | N/A | 72 | 0.7 - 65 (range for 3 natural products) | [7] |
Table 2: Effect of Bruceine D on JNK Pathway and Related Proteins
| Cell Line | Treatment | Protein Target | Observed Effect | Reference |
| H460, A549 | 0.125-1.0 µM BD | p-JNK | Dose-dependent increase in phosphorylation | [1][2] |
| A549, NCI-H292 | BD treatment | p-JNK, p-ERK | Upregulation of phosphorylation | [5][6] |
| A549, NCI-H292 | BD + N-acetylcysteine (NAC) | p-JNK, p-ERK | NAC pretreatment abolished BD-induced upregulation | [5][6] |
| MCF-7, MDA-MB-231 | 10 µM BD | p-JNK, p-p38 MAPK | Increased phosphorylation | [3][4] |
| H460, A549 | BD + SP600125 (JNK inhibitor) | Apoptosis | SP600125 effectively alleviated BD's anti-cancer effects | [1][2] |
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows associated with the use of Bruceine D to study JNK regulation.
Caption: Bruceine D induces ROS, which activates the JNK pathway, leading to apoptosis.
References
- 1. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acu.edu.in [acu.edu.in]
- 4. Brucein D modulates MAPK signaling cascade to exert multi-faceted anti-neoplastic actions against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Bruceine C for Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bruceine C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of this compound in bioassay development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern for bioassays?
This compound is a quassinoid, a type of natural product isolated from plants of the Brucea genus, such as Brucea javanica. These compounds are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimalarial properties. However, this compound is a lipophilic molecule with poor water solubility, which presents a significant hurdle for in vitro and in vivo bioassays. Accurate and reproducible bioassay results depend on the complete dissolution of the test compound in the aqueous assay medium to ensure consistent exposure to cells or target molecules.
Q2: What are the common signs of poor solubility in my bioassay?
You may be experiencing solubility issues with this compound if you observe any of the following:
-
Precipitation: The compound falls out of solution, appearing as a visible precipitate or cloudiness in your assay medium, especially after dilution from a stock solution.
-
Inconsistent Results: High variability in your experimental data between replicates or experiments.
-
Non-linear Dose-Response Curves: Difficulty in obtaining a clear and reproducible dose-response relationship.
-
Low Potency: The observed biological activity is lower than expected, which could be due to the actual concentration of the dissolved compound being much lower than the nominal concentration.
Q3: What are the primary strategies for improving the aqueous solubility of this compound?
Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These can be broadly categorized as:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
pH Adjustment: Modifying the pH of the medium to ionize the compound, thereby increasing its solubility.
-
Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug.
-
Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclodextrins to increase the apparent water solubility of the drug.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range to increase the surface area and dissolution rate. This includes techniques like nanoemulsions, nanostructured lipid carriers (NLCs), and solid lipid nanoparticles (SLNs).
-
Liposomal Formulations: Encapsulating the drug within lipid vesicles.
-
Solid Dispersions: Dispersing the drug in a solid hydrophilic carrier at the molecular level.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common solubility issues encountered with this compound, including experimental protocols and data where available.
Issue 1: My this compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer.
This is a common problem when using a "crash-out" method. The high concentration of the drug in a good solvent (like DMSO) is suddenly introduced to a poor solvent (aqueous buffer), leading to precipitation.
Solution 1: Use of Co-solvents
Adding a co-solvent to the aqueous buffer can increase the solubility of this compound. Common co-solvents include polyethylene (B3416737) glycols (PEGs), propylene (B89431) glycol, and ethanol.
Experimental Protocol: Co-solvent System for this compound Bioassays
-
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline or desired aqueous buffer
-
-
Procedure for Preparing a 1 mL Working Solution:
-
Prepare a stock solution of this compound in DMSO. While specific data for this compound is limited, a related compound, Bruceine D, is soluble in DMSO up to 82 mg/mL.[1] A starting concentration of 10-20 mg/mL for this compound is recommended.
-
To prepare a working solution, first, add 50 µL of the concentrated this compound DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Finally, add 500 µL of saline or your aqueous buffer to bring the total volume to 1 mL.[1]
-
This solution should be prepared fresh for immediate use.
-
Quantitative Data:
| Excipient | Solubility of Bruceine D (mg/mL) |
| Solutol HS-15 | ~150 |
| Propylene Glycol | ~120 |
| Transcutol HP | ~110 |
| Tween 80 | ~90 |
| PEG 400 | ~80 |
| Medium-Chain Triglyceride (MCT) Oil | ~10 |
Data adapted from a study on Bruceine D and may serve as a reference for this compound formulation development.[2]
Workflow for Preparing a Co-solvent-based this compound Solution
Caption: Workflow for preparing a this compound working solution using a co-solvent system.
Issue 2: Even with co-solvents, I'm observing cytotoxicity that might be due to the solvents themselves.
High concentrations of organic solvents and surfactants can be toxic to cells, confounding your bioassay results. In such cases, alternative formulation strategies that use more biocompatible materials are recommended.
Solution 2: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like this compound, forming an inclusion complex that has a higher apparent solubility in water.
Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Materials:
-
This compound
-
β-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Purified Water
-
Lyophilizer (Freeze-dryer)
-
-
Procedure (Lyophilization Method):
-
Dissolve this compound in ethanol.
-
Dissolve the cyclodextrin (e.g., HP-β-CD) in purified water. For β-CD, which has lower water solubility, this may require heating.
-
Add the aqueous cyclodextrin solution to the ethanolic this compound solution while stirring. The molar ratio of this compound to cyclodextrin can be varied (e.g., 1:1 or 1:2) to optimize complexation.
-
Continue stirring the mixture for 24-48 hours at room temperature.
-
Freeze the resulting solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen mixture to obtain a dry powder of the this compound-cyclodextrin inclusion complex.
-
The resulting powder can be dissolved in your aqueous assay buffer.
-
Quantitative Data:
Logical Relationship for Cyclodextrin Complexation
Caption: Formation of a water-soluble inclusion complex between this compound and cyclodextrin.
Solution 3: Liposomal Formulation
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For a lipophilic drug like this compound, it would be entrapped within the lipid bilayer.
Experimental Protocol: Preparation of this compound-Loaded Liposomes
This protocol is adapted from a study on brucine-loaded stealth liposomes and can be modified for this compound.[5]
-
Materials:
-
This compound
-
Hydrogenated Soy Phosphatidylcholine (HSPC)
-
Cholesterol
-
DSPE-PEG2000 (for stealth liposomes)
-
Chloroform (B151607) and Methanol (B129727) (as organic solvents)
-
Ammonium (B1175870) sulfate (B86663) solution (350 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sephadex G-50 column
-
-
Procedure (Ammonium Sulfate Gradient Method):
-
Lipid Film Formation: Dissolve HSPC, cholesterol, and DSPE-PEG2000 in a mixture of chloroform and methanol in a round-bottom flask.
-
Evaporate the organic solvents using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with a 350 mM ammonium sulfate solution by vortexing. This will form multilamellar vesicles (MLVs).
-
Size Reduction: Subject the MLV suspension to several freeze-thaw cycles and then extrude it through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) to form small unilamellar vesicles (SUVs) with a uniform size.
-
Creation of pH Gradient: Remove the external ammonium sulfate by passing the liposome (B1194612) suspension through a Sephadex G-50 column equilibrated with PBS (pH 7.4). This creates a pH gradient between the acidic interior and the neutral exterior of the liposomes.
-
Drug Loading: Dissolve this compound in PBS and incubate it with the liposome suspension at a temperature above the phase transition temperature of the lipids (e.g., 60°C) for a defined period (e.g., 30 minutes). The uncharged this compound will diffuse across the lipid bilayer and become protonated and trapped in the acidic core.
-
Purification: Remove the unencapsulated this compound by passing the suspension through another Sephadex G-50 column.
-
-
Characterization:
-
Encapsulation Efficiency (EE%): Determine the concentration of this compound in the liposomes before and after purification. The EE% can be calculated as: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
Particle Size and Zeta Potential: Analyze using dynamic light scattering (DLS).
-
Quantitative Data:
While specific data for this compound is not available, a study on brucine-loaded stealth liposomes reported an encapsulation efficiency of approximately 80.7%.[6]
Workflow for Liposome Preparation and Drug Loading
Caption: Workflow for preparing this compound-loaded liposomes using the ammonium sulfate gradient method.
Signaling Pathway Diagrams
This compound and related quassinoids have been reported to exert their biological effects through the modulation of several key signaling pathways. Understanding these pathways can aid in experimental design and data interpretation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is common in cancer.
Caption: A simplified diagram of the PI3K/Akt signaling pathway.
STAT3 Signaling Pathway
The STAT3 pathway is involved in cell growth, survival, and differentiation. Its constitutive activation is linked to various cancers.
Caption: An overview of the canonical STAT3 signaling pathway.
Apoptosis Signaling Pathway (Intrinsic)
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis. The intrinsic pathway is initiated by intracellular stress.
Caption: A simplified representation of the intrinsic apoptosis signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Medicinal Activities and Nanomedicine Delivery Strategies for Brucea javanica Oil and Its Molecular Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrin complexation: influence on the solubility, stability, and cytotoxicity of camptothecin, an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved pharmacokinetics and reduced toxicity of brucine after encapsulation into stealth liposomes: role of phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability of Bruceine C
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of Bruceine C. The following information is presented in a question-and-answer format to address common issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Where should I start when investigating the stability of this compound in a specific solvent system?
A1: Begin by conducting a forced degradation study.[1][2][3] This involves subjecting a solution of this compound in your chosen solvent to stress conditions that are more severe than typical storage conditions. The goal is to intentionally degrade the molecule to identify potential degradation products and establish a stability-indicating analytical method.[3]
Q2: What are the standard stress conditions recommended for a forced degradation study?
A2: According to the International Council for Harmonisation (ICH) guidelines, forced degradation studies should typically include the following stress conditions:
-
Acid Hydrolysis: Exposure to an acidic solution (e.g., 0.1 M HCl).
-
Base Hydrolysis: Exposure to a basic solution (e.g., 0.1 M NaOH).
-
Oxidation: Treatment with an oxidizing agent (e.g., 3-30% H₂O₂).
-
Thermal Stress: Heating the sample in both solid and solution states (e.g., above 50°C).[2]
-
Photostability: Exposing the sample to a controlled light source that provides both UV and visible output.[2][4]
Q3: How much degradation should I aim for in a forced degradation study?
A3: The recommended extent of degradation is typically between 5% and 20%.[1] Applying too much stress can lead to the formation of secondary degradation products that may not be relevant to the actual stability of the compound under normal storage conditions.[2] Conversely, too little stress may not produce a sufficient level of degradation products to properly challenge the analytical method.
Q4: What is a "stability-indicating method," and why is it important?
A4: A stability-indicating method is a validated analytical procedure, typically High-Performance Liquid Chromatography (HPLC), that can accurately and selectively quantify the intact drug substance in the presence of its degradation products, process impurities, and excipients.[5][6] It is crucial for ensuring that the loss of the active compound and the increase in degradation products can be accurately monitored over time.[2]
Experimental Protocols
Below are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific properties of this compound and the solvent systems being investigated.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Dilute the stock solution with the desired solvent system (e.g., different ratios of water, methanol, acetonitrile, or buffer solutions) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
Protocol 2: Forced Degradation Studies
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound working solution and 0.1 M HCl.
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the initial concentration.
-
Analyze by HPLC immediately.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound working solution and 0.1 M NaOH.
-
Follow the same incubation, neutralization (with 0.1 M HCl), and analysis steps as for acid hydrolysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound working solution and 3% H₂O₂.
-
Store the mixture at room temperature, protected from light, for a defined period.
-
At each time point, withdraw an aliquot and dilute it with the mobile phase.
-
Analyze by HPLC.
-
-
Thermal Degradation (in Solution):
-
Place the this compound working solution in a temperature-controlled oven at a specified temperature (e.g., 70°C).
-
At each time point, withdraw an aliquot, cool to room temperature, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the this compound working solution to a light source as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At each time point, withdraw aliquots from both the exposed and control samples and analyze by HPLC.
-
Data Presentation
Quantitative data from stability studies should be summarized in a clear and organized manner. Below are example tables for presenting stability data for this compound.
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of this compound | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | [Hypothetical Data] 15.2% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | [Hypothetical Data] 18.5% | 3 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | [Hypothetical Data] 9.8% | 1 |
| Thermal | - | 48 hours | 70°C | [Hypothetical Data] 6.5% | 1 |
| Photolytic | ICH Q1B | 7 days | 25°C | [Hypothetical Data] 12.1% | 2 |
Table 2: Stability of this compound in Different Solvent Systems at 40°C
| Solvent System (v/v) | Initial Assay (%) | Assay after 1 week (%) | Assay after 4 weeks (%) | Assay after 12 weeks (%) |
| Methanol:Water (50:50) | [Hypothetical Data] 100.0 | [Hypothetical Data] 98.5 | [Hypothetical Data] 95.2 | [Hypothetical Data] 90.4 |
| Acetonitrile:Water (50:50) | [Hypothetical Data] 100.0 | [Hypothetical Data] 99.1 | [Hypothetical Data] 97.8 | [Hypothetical Data] 94.6 |
| pH 4 Buffer:Methanol (80:20) | [Hypothetical Data] 100.0 | [Hypothetical Data] 96.3 | [Hypothetical Data] 91.0 | [Hypothetical Data] 85.2 |
| pH 7 Buffer:Methanol (80:20) | [Hypothetical Data] 100.0 | [Hypothetical Data] 98.8 | [Hypothetical Data] 96.5 | [Hypothetical Data] 92.1 |
| pH 9 Buffer:Methanol (80:20) | [Hypothetical Data] 100.0 | [Hypothetical Data] 92.1 | [Hypothetical Data] 84.5 | [Hypothetical Data] 75.3 |
Troubleshooting Guide
Q5: My chromatogram shows peak tailing for this compound. What could be the cause?
A5: Peak tailing can be caused by several factors:
-
Secondary Silanol Interactions: Residual silanols on the HPLC column packing can interact with basic functional groups on the analyte. Try reducing the mobile phase pH to suppress this interaction.
-
Column Contamination: Strongly retained compounds from previous injections can accumulate on the column. Wash the column with a strong solvent.
-
Column Void: A void at the column inlet can cause peak distortion. This may require replacing the column.
Q6: I am seeing split peaks in my chromatogram. What should I do?
A6: Split peaks can be due to:
-
Partially Blocked Frit: The inlet frit of the column may be clogged. Try back-flushing the column. If this doesn't work, the frit may need to be replaced.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.
-
Column Void: A void at the head of the column can also lead to split peaks.
Q7: The retention time of this compound is drifting. How can I fix this?
A7: Retention time drift is often caused by:
-
Poor Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analysis.
-
Changes in Mobile Phase Composition: If preparing the mobile phase online, ensure the mixer is working correctly. If preparing manually, ensure accurate measurements.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.[7]
Q8: My system backpressure is unusually high. What is the likely cause?
A8: High backpressure is typically a sign of a blockage in the system. Check for blockages in the following order:
-
Column: Disconnect the column and check the system pressure. If it returns to normal, the column is likely clogged.
-
Guard Column: If you are using a guard column, replace it.
-
In-line Filter: Check and replace the in-line filter if one is in use.
-
Tubing: Check for any crimped or blocked tubing.
Visualizations
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. ijtsrd.com [ijtsrd.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Optimizing Bruceine C Dosage for In Vivo Xenograft Models
Disclaimer: Direct experimental data on the in vivo xenograft use of Bruceine C is limited in publicly available literature. The following guidelines are based on extensive research into the closely related and structurally similar quassinoids, Bruceine A, B, and D, which are expected to have comparable properties and mechanisms of action. Researchers should use this information as a starting point and perform initial dose-finding and toxicity studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dosage for Bruceine compounds in in vivo xenograft models?
A1: Based on studies with Bruceine A, B, and D, a typical starting dosage range for intraperitoneal (i.p.) administration is between 1 mg/kg and 5 mg/kg.[1][2] For instance, Bruceine B has been administered at 4 mg/kg for 7 consecutive days in a myeloma xenograft model, showing significant anti-tumor activity without overt toxicity.[1][3] Another study with Bruceine A in a pancreatic cancer model used doses of 1, 2, and 4 mg/kg.[2] It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) for this compound in your specific animal model and cancer cell line.
Q2: What is the recommended route of administration for this compound?
A2: The most commonly reported route of administration for Bruceine analogues in preclinical xenograft studies is intraperitoneal (i.p.) injection.[1][2][4] Oral administration has been mentioned for some quassinoids, but their bioavailability is generally low (less than 6%).[5] For initial in vivo efficacy studies, i.p. injection is recommended to ensure consistent systemic exposure.
Q3: How should I prepare a this compound solution for in vivo administration?
A3: this compound, like other quassinoids, is expected to have poor water solubility. A common approach for formulating hydrophobic natural compounds for in vivo studies involves a co-solvent system. While specific formulations for this compound are not detailed, a typical vehicle for similar compounds could be a mixture of Dimethyl Sulfoxide (DMSO), a surfactant like Cremophor EL or Tween 80, and saline or phosphate-buffered saline (PBS). It is essential to first dissolve this compound in a small amount of DMSO and then dilute it with the surfactant and saline/PBS mixture. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity to the animals. Always prepare the formulation fresh before each administration and include a vehicle-only control group in your experiments.
Q4: What are the known mechanisms of action for Bruceine compounds that I should monitor?
A4: Bruceine compounds exert their anti-cancer effects through multiple signaling pathways. Key pathways to investigate include:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway is a common mechanism for quassinoids, leading to decreased cell proliferation and survival.[6]
-
MAPK Pathway (ERK, JNK, p38): Bruceines have been shown to modulate MAPK signaling, often leading to the induction of apoptosis.[4][6][7][8] Specifically, activation of JNK and p38-MAPK can promote apoptosis.[4][6]
-
STAT3 Signaling Pathway: Inhibition of STAT3 phosphorylation has been observed with Bruceine D, impacting tumor growth and stem cell-like traits.[6]
-
Induction of Apoptosis: Bruceines consistently induce apoptosis, characterized by the cleavage of caspase-3 and PARP, and changes in the expression of Bcl-2 family proteins.[1][6]
-
Generation of Reactive Oxygen Species (ROS): Some studies suggest that the anti-cancer effects of Bruceines are mediated by an increase in intracellular ROS levels.[4][7][8][9]
Troubleshooting Guide
Issue 1: Unexpected Animal Toxicity or Weight Loss
-
Possible Cause: The administered dose of this compound may be too high, or the vehicle itself could be causing adverse effects. Quassinoids can have a narrow therapeutic window.
-
Troubleshooting Steps:
-
Reduce the Dose: If signs of toxicity (e.g., significant weight loss, lethargy, ruffled fur) are observed, reduce the dosage in subsequent cohorts.
-
Check Vehicle Toxicity: Ensure that a control group receiving only the vehicle is included. If this group also shows toxicity, the vehicle formulation needs to be optimized (e.g., by lowering the DMSO concentration).
-
Alter Dosing Schedule: Instead of daily administration, consider an intermittent dosing schedule (e.g., every other day or twice a week) to allow the animals to recover between doses.
-
Monitor Organ Function: If toxicity is suspected, consider collecting blood for basic clinical chemistry analysis and harvesting organs for histopathological examination at the end of the study to identify any organ-specific toxicity.
-
Issue 2: Lack of Tumor Growth Inhibition
-
Possible Cause: The dose of this compound may be too low, the compound may have poor bioavailability with the chosen administration route, or the tumor model may be resistant.
-
Troubleshooting Steps:
-
Increase the Dose: If no toxicity was observed at the initial dose, a dose-escalation study should be performed to determine if higher concentrations are more effective.
-
Verify Compound Stability and Formulation: Ensure that this compound is fully dissolved and stable in the chosen vehicle. Precipitated compound will not be bioavailable. Prepare fresh formulations for each injection.
-
Confirm Mechanism of Action In Vitro: Before moving to expensive in vivo studies, confirm that your cancer cell line is sensitive to this compound in vitro and that the compound modulates the expected signaling pathways.
-
Consider a Different Xenograft Model: Some tumor models are inherently resistant to certain classes of drugs. If feasible, test this compound in a different cancer xenograft model.
-
Issue 3: Inconsistent Tumor Growth Within Treatment Groups
-
Possible Cause: This can be due to variability in tumor cell implantation, inconsistent drug administration, or inherent biological variability in the animals.
-
Troubleshooting Steps:
-
Standardize Tumor Implantation: Ensure that the cell suspension is homogenous and that each animal receives the same number of viable cells injected at the same anatomical location.
-
Consistent Drug Administration: For i.p. injections, ensure the injection is truly intraperitoneal and not into the subcutaneous space or an organ. For oral gavage, ensure proper technique to avoid administration into the lungs.
-
Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual variability on the statistical power of the experiment.
-
Randomize Animals: After tumors have reached a palpable size, randomize the animals into control and treatment groups to ensure an even distribution of tumor sizes at the start of the experiment.
-
Data Presentation
Table 1: Summary of In Vivo Dosages and Efficacy of Bruceine Analogues in Xenograft Models
| Compound | Cancer Type | Animal Model | Dosage and Schedule | Administration Route | Observed Efficacy | Reference |
| Bruceine A | Pancreatic Cancer | Nude Mice | 1, 2, 4 mg/kg | i.p. | Dose-dependent reduction in tumor volume and weight. | [2] |
| Bruceine B | Multiple Myeloma | BALB/c Nude Mice | 4 mg/kg, daily for 7 days | i.p. | Striking reduction in tumor volume. | [1][3] |
| Bruceine B | Multiple Myeloma | Immunodeficient Nude Mice | 10 mg/kg, for 5 days | i.p. | Complete tumor disappearance in 7 days. | [1][3] |
| Bruceine D | Lung Cancer | BALB/c-nu Mice | 40 mg/kg, for 15 days | i.p. | Significant reduction in xenograft tumor growth. | [4] |
Table 2: In Vitro Cytotoxicity of Bruceine D in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| A549 | Non-Small Cell Lung Cancer | 1.01 µg/ml | 72 h | [10] |
| H1650 | Non-Small Cell Lung Cancer | 1.19 µg/ml | 72 h | [10] |
| H460 | Non-Small Cell Lung Cancer | 0.5 µmol/L | 48 h | [11] |
| A549 | Non-Small Cell Lung Cancer | 0.6 µmol/L | 48 h | [11] |
| MCF-7 | Breast Cancer | IC50 values between 0.7 to 65 µM | Not Specified | [9] |
| Hs 578T | Breast Cancer | IC50 values between 0.7 to 65 µM | Not Specified | [9] |
Experimental Protocols
1. Xenograft Model Establishment
-
Cell Culture: Culture the desired human cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics. Ensure cells are in the exponential growth phase and have high viability (>95%) before implantation.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude, NOD/SCID) of 4-6 weeks of age. Allow them to acclimate for at least one week before any procedures.
-
Tumor Implantation:
-
Harvest and wash the cancer cells with sterile, serum-free medium or PBS.
-
Resuspend the cells at a concentration of 1x10⁷ to 5x10⁷ cells/mL. For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor take rate.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
2. This compound Administration
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Formulation Preparation (Example):
-
Dissolve this compound powder in DMSO to create a stock solution (e.g., 40 mg/mL).
-
In a separate tube, prepare a vehicle solution of 10% Cremophor EL in sterile saline.
-
Just before injection, dilute the this compound stock solution with the vehicle to the final desired concentration (e.g., 4 mg/kg in a final injection volume of 100 µL). The final DMSO concentration should be below 10%.
-
-
Administration: Administer the prepared this compound formulation or vehicle control to the mice via intraperitoneal injection according to the planned schedule.
3. Monitoring and Endpoint Analysis
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Body Weight and Health: Monitor the body weight of each mouse 2-3 times per week as an indicator of general health and toxicity. Observe for any clinical signs of distress.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting, or RNA extraction).
Mandatory Visualization
Caption: General experimental workflow for this compound efficacy testing in a xenograft model.
References
- 1. Bruceine B Displays Potent Antimyeloma Activity by Inducing the Degradation of the Transcription Factor c-Maf - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bruceine C Resistance in Cancer Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to Bruceine C and its analogues (such as Bruceine D) in cancer cell line experiments. It provides structured troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the investigation and circumvention of resistance mechanisms.
Troubleshooting Guide
This section addresses common experimental issues in a question-and-answer format to help you identify and resolve problems quickly.
Question 1: My IC50 value for this compound is higher than expected in my parental (sensitive) cell line, or my results are highly variable.
High or inconsistent IC50 values can derail an experiment. The table below outlines common causes and solutions.[1][2]
| Possible Cause | Recommended Solution |
| Cell-Based Factors | Ensure cell lines are authenticated and free from mycoplasma contamination. Use cells within a consistent, low passage number to prevent phenotypic drift.[2] |
| Inconsistent Cell Seeding | Optimize and standardize cell seeding density for each cell line. Inconsistent cell numbers across wells can significantly alter results. Ensure a single-cell suspension before plating.[1][2][3] |
| Assay Interference | Some compounds can interfere with assay reagents (e.g., MTT). Consider alternative viability assays like Sulforhodamine B (SRB) or ATP-based assays (e.g., CellTiter-Glo).[4] |
| "Edge Effect" in Plates | Evaporation in the outer wells of a 96-well plate can concentrate the drug and affect cell growth. Avoid using the outermost wells for experimental data; fill them with sterile PBS or media instead.[4] |
| Solvent Toxicity | The solvent for this compound (e.g., DMSO) can be toxic at higher concentrations. Run a solvent toxicity curve to find the maximum non-toxic concentration and keep it consistent across all wells.[2] |
| Overgrowth of Control Cells | If control (untreated) cells become over-confluent during the assay period, their viability may decrease, skewing the normalization and making the treated cells appear healthier than they are (viability >100%). Optimize seeding density so that control cells are in the logarithmic growth phase at the end of the assay.[4] |
Question 2: I've successfully established a this compound-resistant cell line, but the resistance level (fold-change in IC50) is unstable or decreasing over time.
| Possible Cause | Recommended Solution |
| Loss of Selective Pressure | Resistance mechanisms, especially those involving drug efflux pumps, can be energetically costly. Without the drug, cells may revert to a more sensitive phenotype. Maintain the resistant line in a continuous low dose of this compound (e.g., the concentration of the final selection step) to ensure stability. |
| Cell Line Heterogeneity | The resistant population may consist of a mix of clones with varying levels of resistance. Consider performing single-cell cloning to establish a homogenous, stably resistant population.[1] |
| Inconsistent Culture Conditions | Variations in media, serum batches, or incubation conditions can affect cell phenotype. Maintain strict, standardized cell culture protocols.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to this compound and its analogues?
Resistance to quassinoids like this compound is multifactorial. Key mechanisms include:
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can upregulate pathways that promote survival, counteracting the drug's apoptotic effects. The PI3K/Akt/mTOR and STAT3 signaling pathways are frequently implicated in resistance to Bruceine compounds.[5][6][7]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the drug out of the cell, reducing its intracellular concentration.[1]
-
Alterations in Apoptosis Regulation: Changes in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins can make cells less susceptible to programmed cell death.[5][8]
-
Target Modification/Bypass: While less documented for this compound, resistance can arise from mutations in the drug's molecular target or the activation of compensatory pathways that bypass the inhibited target.[8]
-
Heat Shock Protein (HSP) Activity: HSPs like HSP70 and HSP90 can act as chaperones to stabilize oncoproteins (e.g., STAT3, AR-V7), promoting survival and resistance.[1][7]
Q2: How can I experimentally determine the resistance mechanism in my cell line?
A multi-step approach is recommended. A significant increase in the IC50 value compared to the parental line is the first confirmation of resistance.[1] Subsequent investigation should include:
| Experimental Approach | Purpose |
| Western Blotting | Quantify protein levels. Check for overexpression of efflux pumps (P-gp), anti-apoptotic proteins (Bcl-2, Mcl-1), or increased phosphorylation of key signaling proteins (p-Akt, p-STAT3).[1][5][7] |
| qRT-PCR | Measure mRNA expression levels of genes encoding ABC transporters or other resistance-associated proteins. |
| Combination Therapy/Inhibitor Studies | Use specific inhibitors to see if sensitivity to this compound can be restored. For example, combine this compound with a PI3K inhibitor (if p-Akt is high) or an efflux pump inhibitor (e.g., verapamil).[1] |
| Flow Cytometry | Analyze the cell cycle and apoptosis. Resistant cells may show a reduced sub-G1 peak (apoptosis) after drug treatment compared to sensitive cells.[5] |
Q3: What are some effective strategies to overcome this compound resistance?
Overcoming resistance often involves combination therapy tailored to the specific mechanism.[9]
-
Inhibit Key Survival Pathways: If resistance is linked to PI3K/Akt or STAT3 activation, combining this compound with inhibitors of these pathways can restore sensitivity.[1][10]
-
Block Drug Efflux: Co-administration with an ABC transporter inhibitor can increase the intracellular concentration of this compound.[1]
-
Target Nrf2 Pathway: In some cancers like pancreatic cancer, the Nrf2 pathway contributes to chemoresistance. Bruceine D has been shown to augment gemcitabine (B846) sensitivity by inhibiting this pathway.[10]
-
Induce ROS Production: Bruceine compounds can induce the production of reactive oxygen species (ROS), which contributes to their apoptotic effect. This mechanism can be synergistic with other therapies that also modulate ROS levels.[11][12]
Data Presentation
The following table summarizes hypothetical IC50 data to illustrate how resistance and its reversal by a combination agent might be presented.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| MCF-7 (Parental) | This compound | 25 ± 3.1 | 1.0 |
| MCF-7/BR-R (Resistant) | This compound | 450 ± 25.8 | 18.0 |
| MCF-7/BR-R (Resistant) | This compound + Inhibitor X (1 µM) | 48 ± 5.5 | 1.9 |
Data are presented as mean ± SD from three independent experiments. Fold resistance is calculated relative to the parental cell line.
Experimental Protocols
Protocol 1: Establishing a this compound-Resistant Cell Line
Developing a drug-resistant cell line is a long-term process that can take 3-18 months and requires careful dose escalation.[13][14]
-
Determine Parental IC50: First, accurately determine the IC50 of this compound in your parental cancer cell line.
-
Initial Low-Dose Exposure: Culture the parental cells in media containing a low concentration of this compound (e.g., IC20).[15]
-
Monitor and Passage: Initially, significant cell death will occur. Replace the drug-containing medium every 2-3 days. When the surviving cells reach 70-80% confluency, passage them.[15][16]
-
Stepwise Dose Escalation: Once the cells have adapted and are growing steadily at the current concentration, gradually increase the this compound concentration (e.g., by 25-50%).[15]
-
Repeat and Stabilize: Repeat the process of adaptation and dose escalation until the cells can proliferate in a significantly higher drug concentration (e.g., 10-20 times the original IC50).[13]
-
Characterize and Bank: Once established, characterize the resistant line by determining its new IC50 and investigating the mechanism of resistance. Create frozen stocks at various passages.[15]
Protocol 2: Western Blot for Key Signaling Proteins (e.g., p-Akt, Akt)
-
Cell Lysis: Treat sensitive and resistant cells with or without this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on an SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[1]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting the proteins of interest (e.g., anti-phospho-Akt Ser473, anti-total-Akt) diluted in blocking buffer.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.[1]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1] Normalize band intensities to a loading control like GAPDH or β-actin.
Visualizations
Caption: Workflow for developing a this compound-resistant cell line.[13][15][16]
Caption: Upregulation of the PI3K/Akt pathway confers resistance to this compound.[5][6]
Caption: Decision tree for investigating and overcoming this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway [frontiersin.org]
- 6. A brief overview of antitumoral actions of bruceine D [explorationpub.com]
- 7. Bruceine D inhibits hepatocellular carcinoma by regulating the STAT3 signaling pathway through HSP70 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Brucein D augments the chemosensitivity of gemcitabine in pancreatic cancer via inhibiting the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Bruceine C cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Bruceine C cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cytotoxicity?
This compound is a quassinoid, a type of natural compound isolated from plants of the Simaroubaceae family. Quassinoids, including this compound and its analogues like Bruceine A, B, and D, are known to exhibit a range of biological activities, including anti-cancer effects. The cytotoxic effects of [1][2]these compounds are primarily mediated through the induction of apoptosis (programmed cell death).
The mechanism of action [3][4]often involves the intrinsic or mitochondrial pathway of apoptosis. This can be initiated by [3][5]an increase in reactive oxygen species (ROS), leading to disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases (e.g., caspase-3 and -9), which are key executioner proteins in the apoptotic cascade. Furthermore, some Brucein[3][6][7]e compounds have been shown to modulate critical cell signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation.
Q2: I am observing hig[6][7][8]h variability between replicate wells in my MTT assay. What could be the cause?
High variability in MTT assays is a common issue. Several factors can contribute to this:
-
Incomplete Solubilization of Formazan (B1609692) Crystals: The purple formazan crystals produced in the MTT assay must be fully dissolved before reading the absorbance. Inadequate mixing, insufficient solvent volume, or using an inappropriate solvent can lead to incomplete solubilization. It is recommended to use solvents like DMSO or a solution of SDS in buffered DMF and ensure thorough mixing using an orbital shaker or by pipetting. A microscopic check for complete dissolution before reading the plate is also advisable.
-
Edge Effects: Wells on the perimeter of a 96-well plate are more prone to evaporation, leading to changes in concentration and affecting cell growth. To mitigate this, it is good practice to fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and use only the inner wells for the experiment.
-
Cell Seeding Inconsistency: Uneven cell numbers across wells will lead to variable results. Ensure your cell suspension is homogenous before and during seeding by gently mixing between pipetting.
-
Contamination: Microbial contamination can interfere with the MTT reagent, leading to false results. Always use sterile techni[9]ques and regularly check cell cultures for any signs of contamination.
Q3: My results suggest this compound is not cytotoxic, or the IC50 value is much higher than expected. What should I check?
If this compound appears less potent than anticipated, consider the following:
-
Compound Stability and Storage: Ensure the this compound compound has been stored correctly, typically dissolved in a suitable solvent like DMSO and kept at low temperatures, protected from light. Repeated freeze-thaw cycl[10]es should be avoided.
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to cytotoxic agents. It is possible the cell l[2][11]ine you are using is less sensitive to this compound. It's helpful to include a positive control compound known to be effective in your chosen cell line to validate the assay.
-
Incubation Time and Concentration Range: The cytotoxic effects of this compound are often time- and dose-dependent. It may be necessary to in[5][12][13]crease the incubation time (e.g., from 24 to 48 or 72 hours) or test a broader range of concentrations to observe a significant effect.
-
Assay Interference:[9] Natural compounds, including polyphenols and other plant extracts, can directly react with the MTT reagent, leading to a false-positive signal (increased formazan production) that masks the cytotoxic effect. To check for this, includ[14][15][16]e control wells with this compound and the MTT reagent but without cells. If interference is observed, consider using an alternative cytotoxicity assay.
Q4: Can this compound interfere with the cytotoxicity assay itself?
Yes, this is a critical consideration, especially with natural products. Compounds with reducing or oxidizing properties can interfere with tetrazolium-based assays like MTT, XTT, and WST-1. This interference can lea[15]d to either an overestimation or underestimation of cell viability.
-
To test for interf[17]erence: Set up control wells containing only the culture medium and various concentrations of this compound, and another set with medium, this compound, and the assay reagent (e.g., MTT) but no cells. If you observe a color change in the absence of cells, it indicates a direct reaction between the compound and the assay reagent.
-
Alternative Assays: If interference is confirmed, consider using an assay with a different detection principle, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or an ATP-based assay that quantifies cellular ATP levels.
Troubleshooting Gu[10][15]ide
This table provides a structured approach to troubleshooting common issues encountered during this compound cytotoxicity assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance in Control Wells | Contamination of reagents or media. Spontaneous cell death is[9] high. Phenol (B47542) red in the medium [9]can interfere. | Use fresh, sterile media and reagents. Ensure cell cultures are healthy and within a low passage number. Consider using a serum-fr[9]ee medium during the final incubation step with the assay reagent. |
| Low Signal or No Dose-Response | Cell seeding density is too low. The incubation time is to[18]o short. The concentration range of this compound is not optimal. The chosen cell line is resistant. | Optimize cell seeding density for your specific cell line. Increase the incubation p[19][20]eriod (e.g., 48 or 72 hours). Test a wider range of Bru[9]ceine C concentrations. Consider using a different, more sensitive cell line or a positive control to validate the assay. |
| Inconsistent IC50 V[9]alues Across Experiments | Variations in experimental conditions (e.g., cell passage number, seeding density, incubation time). Instability of the Brucei[20]ne C stock solution. | Standardize all experimental parameters and document them carefully for each experiment. Prepare fresh dilutions o[21]f this compound from a properly stored stock solution for each experiment. |
| "False Positive" Vi[9]ability (Apparent increase in viability at high concentrations) | Interference of this compound with the assay reagent (e.g., direct reduction of MTT). | Run controls without ce[17]lls to check for direct reactivity between this compound and the assay reagent. Switch to a non-tetrazolium-based assay like the SRB or ATP assay. |
Experimental Pro[15]tocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol measures cell viability based on the metabolic activity of cells to reduce the yellow MTT to a purple formazan product.
Materials:
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Complete cell culture medium
-
Selected cancer cell line
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment:[9][22] Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with the same DMSO concentration as the highest drug concentration) and untreated control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Aft[9]er incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT[9]: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubiliza[9]tion: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurem[9]ent: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Ca[9]lculate cell viability as a percentage of the untreated control.
Data Presentation
The following table summarizes the reported 50% inhibitory concentration (IC50) values for Bruceine D (a close analogue of this compound) in various cancer cell lines, providing a quantitative measure of its cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 | Treatment Duration (hours) |
| Bruceine D | T24 | Bladder Cancer | 7.65 ± 1.2 µg/mL | Not Specified |
| Bruceine D | A549 | Non-Small Cell Lung Cancer | 1.01 ± 0.11 µg/mL | 72 |
| Bruceine D | H1650 | Non-Small Cell Lung Cancer | 1.19 ± 0.07 µg/mL | 72 |
| Bruceine D | PC-9 | Non-Small Cell Lung Cancer | 2.28 ± 1.54 µg/mL | 72 |
| Bruceine D | HCC827 | Non-Small Cell Lung Cancer | 6.09 ± 1.83 µg/mL | 72 |
| Bruceine D | H460 | Non-Small Cell Lung Cancer | 0.5 µM | 48 |
| Bruceine D | A549 | Non-Small Cell Lung Cancer | 0.6 µM | 48 |
| Bruceine D | MCF-7 | Breast Cancer (ER+) | 9.5 ± 7.7 µM | 72 |
| Bruceine D | Hs 578T | Breast Cancer (Triple-Negative) | 0.71 ± 0.05 µM | 72 |
| Bruceine D | K562 | Chronic Myeloid Leukemia | 6.37 ± 0.39 µM | Not Specified |
| Bruceine A | HCT116 | Colon Cancer | 26.12 ± 2.83 nM | 48 |
| Bruceine A | CT26 | Colon Cancer | 229.26 ± 12 nM | 48 |
Data compiled from multiple sources.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multidrug-resistant cancer cell susceptibility to cytotoxic quassinoids, and cancer chemopreventive effects of quassinoids and canthin alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Bruceine D induces apoptosis in pancreatic adenocarcinoma cell line PANC-1 through the activation of p38-mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Frontiers | Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway [frontiersin.org]
- 7. Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Is Your MTT Assay the Right Choice? [promega.jp]
- 16. [PDF] Limitations of the MTT Assay in Cell Viability Testing | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. Optimization of cytotoxicity assay by real-time, impedance-based cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
- 22. scielo.br [scielo.br]
- 23. medchemexpress.com [medchemexpress.com]
Minimizing Bruceine C toxicity in normal cell lines
Welcome to the technical support center for researchers utilizing Bruceine C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize toxicity in normal cell lines during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound toxicity in normal cells?
This compound, a quassinoid compound isolated from Brucea javanica, primarily induces cytotoxicity through the induction of apoptosis (programmed cell death).[1][2] The primary mechanism involves the generation of intracellular Reactive Oxygen Species (ROS), which leads to mitochondrial dysfunction.[2][3] This triggers the intrinsic apoptotic pathway, characterized by:
-
Loss of mitochondrial membrane potential (ΔΨm).[4]
-
Release of cytochrome c from the mitochondria into the cytosol.[2][4]
-
Sequential activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3).[1][4]
-
Cleavage of essential cellular proteins, such as PARP, leading to cell death.[4][5]
Additionally, this compound can modulate key signaling pathways, including the PI3K/Akt and MAPK (JNK, p38) pathways, which are involved in cell survival and apoptosis.[4][6][7][8]
Q2: How can I reduce the toxicity of this compound in my normal cell lines?
Minimizing off-target toxicity is crucial for accurate experimental outcomes. Consider the following strategies:
-
Optimize Concentration and Exposure Time: Start by performing a dose-response curve to determine the lowest effective concentration and the shortest exposure time required to achieve the desired effect in your cancer cell line, while minimizing toxicity in the normal control line. Shortening the treatment duration can significantly reduce damage to normal cells.[9]
-
Use of Antioxidants: Since a primary toxicity mechanism is ROS generation, co-treatment with an antioxidant can protect normal cells. N-acetylcysteine (NAC), a common ROS scavenger, has been shown to significantly attenuate the cytotoxic effects induced by Bruceine compounds.[1][3]
-
Leverage Selective Toxicity: Several studies report that Bruceine compounds exhibit selective cytotoxicity, being more potent against cancer cells than normal cells.[1][10][11] It is essential to use a matched normal cell line (e.g., from the same tissue origin) to accurately assess this differential effect.
-
Consider Nanoparticle Delivery Systems: Encapsulating this compound in delivery systems like liposomes or nanoemulsions can improve its bioavailability, prolong exposure time, and potentially reduce systemic toxicity by enabling more targeted delivery.[12][13]
Q3: What are the typical IC50 values for Bruceine compounds in normal vs. cancer cell lines?
The half-maximal inhibitory concentration (IC50) varies significantly depending on the cell line and experimental conditions (e.g., treatment duration). However, a general trend of higher potency in cancer cells versus normal cells is often observed.
| Cell Line | Cell Type | Compound | IC50 Value | Treatment Duration | Reference |
| Cancer Lines | |||||
| A549 | Non-Small-Cell Lung Cancer (NSCLC) | Bruceine D | 1.01 ± 0.11 µg/mL | 72 h | [14] |
| H460 | Non-Small-Cell Lung Cancer (NSCLC) | Bruceine D | 0.5 µmol/L | 48 h | [8] |
| T24 | Bladder Cancer | Bruceine D | 7.65 ± 1.2 µg/mL | Not Specified | [10] |
| K562 | Chronic Myeloid Leukemia | Bruceine D | 6.37 ± 0.39 µM | Not Specified | [4] |
| HCT116 | Colon Cancer | Bruceine A | 26.12 ± 2.83 nM | 48 h | [7] |
| MCF-7 | Breast Cancer (ER+) | Bruceine D | 9.5 ± 7.7 µM | 72 h | [15] |
| Hs 578T | Breast Cancer (Triple-Negative) | Bruceine D | 0.71 ± 0.05 µM | 72 h | [15] |
| Normal Lines | |||||
| 1BR3 | Normal Skin Fibroblast | Bruceine D | > 10 µg/mL | Not Specified | [16] |
| WRL68 | Normal Human Hepatocyte | Bruceine D | Modest cytotoxicity noted | Not Specified | [1] |
| GES-1 | Human Gastric Mucosal Epithelial | Bruceine D | Mild cytotoxic effects noted | Not Specified | [1] |
| NCM460 | Normal Colon Mucosal Epithelial | Bruceine A | Lower inhibition than cancer | 48 h | [17] |
Note: Data for Bruceine D, a closely related and more studied analogue, is often used to infer the properties of this compound.
Troubleshooting Guide
Issue: Excessive cell death observed in the normal cell line control, even at low concentrations of this compound.
This is a common issue that can confound experimental results. Follow this troubleshooting workflow to identify the cause.
Caption: Troubleshooting workflow for unexpected toxicity.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells (both normal and cancer lines) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (DMSO at the highest concentration used for dilutions) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the no-treatment control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within 1 hour using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Visualizations
This compound-Induced Apoptotic Signaling Pathway
The diagram below illustrates the key steps in the intrinsic apoptosis pathway activated by this compound, primarily through the generation of ROS.
Caption: Intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for Toxicity Assessment
This workflow provides a structured approach to evaluating the cytotoxic and mechanistic effects of this compound on both normal and cancer cell lines.
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of reactive oxygen species in brucein D-mediated p38-mitogen-activated protein kinase and nuclear factor-κB signalling pathways in human pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruceine D induces apoptosis in human chronic myeloid leukemia K562 cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway [frontiersin.org]
- 8. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor Cell Selective Cytotoxicity and Apoptosis Induction by an Herbal Preparation from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. mdpi.com [mdpi.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Bruceine C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Bruceine C. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Synthetic Route and Key Transformations
Question 1: What are the primary challenges in the total synthesis of this compound and other quassinoids on a large scale?
The large-scale synthesis of this compound, a complex quassinoid, presents several significant challenges stemming from its intricate molecular architecture. These include:
-
Complex Polycyclic System: The core of this compound is a highly oxygenated and stereochemically dense pentacyclic system. Constructing this complex scaffold efficiently and with high yield is a primary hurdle.[1][2]
-
Stereochemical Control: this compound possesses multiple contiguous stereocenters. Establishing and maintaining the correct stereochemistry throughout a multi-step synthesis is critical and notoriously difficult, often requiring sophisticated asymmetric strategies or tedious separation of diastereomers.[2]
-
Functional Group Sensitivity: The molecule contains a variety of sensitive functional groups, including lactones, epoxides, and multiple hydroxyl groups. These groups may be prone to degradation or undesired side reactions under various reaction conditions, necessitating careful selection of reagents and protecting group strategies.
-
Low Overall Yields: Due to the multi-step nature of the synthesis, even moderate yields at each step can lead to a very low overall yield, making the process economically unviable for large-scale production.
-
Purification and Isolation: The high polarity and complex mixture of byproducts often make the purification of intermediates and the final product challenging. Large-scale chromatography can be expensive and time-consuming.
Question 2: I am experiencing low yields in the construction of the tricyclic core. What are some potential solutions?
Low yields in the formation of the quassinoid core are a common issue. Based on synthetic routes for related compounds like bruceantin (B1667948), here are some troubleshooting suggestions:
-
Reagent and Catalyst Screening: The choice of catalyst and reagents is critical. For annulation reactions, variations in Lewis acids or transition metal catalysts can significantly impact yield and stereoselectivity. It is advisable to screen a panel of catalysts and solvents.
-
Reaction Concentration and Temperature: For large-scale reactions, optimal concentration and temperature may differ from small-scale lab conditions due to heat and mass transfer limitations. A Design of Experiments (DoE) approach can help optimize these parameters.
-
Starting Material Purity: Ensure the purity of your starting materials. Impurities can interfere with catalytic cycles or lead to the formation of byproducts.
-
Inert Atmosphere: Many organometallic reagents and intermediates are sensitive to air and moisture. Ensure rigorous exclusion of both by using properly dried solvents and glassware and maintaining a positive pressure of an inert gas like argon or nitrogen.
Question 3: How can I improve the stereoselectivity of key reactions, such as reductions or alkylations?
Achieving high stereoselectivity is paramount. Consider the following strategies:
-
Chiral Auxiliaries and Catalysts: Employing chiral auxiliaries on your substrate or using asymmetric catalysts can effectively control the stereochemical outcome of reactions.
-
Substrate Control: The inherent stereochemistry of a complex intermediate can often direct the stereochemistry of subsequent transformations. Conformation analysis of your intermediate might provide insights into the likely facial bias.
-
Temperature Optimization: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy.
-
Reagent Selection: The steric bulk of reagents can play a significant role. For instance, in reductions, using a bulkier reducing agent may lead to higher selectivity.
II. Purification and Stability
Question 4: What are the recommended methods for purifying this compound and its intermediates on a large scale?
Purification is a major bottleneck in large-scale natural product synthesis. A multi-step approach is often necessary:
-
Crystallization: If an intermediate or the final product is a crystalline solid, crystallization is the most effective and scalable purification method. Screening a variety of solvent systems is crucial.
-
Large-Scale Chromatography: When crystallization is not feasible, preparative High-Performance Liquid Chromatography (HPLC) or Flash Chromatography are the primary methods.[3]
-
Column Packing: Proper packing of large-scale chromatography columns is essential to avoid channeling and ensure good separation.[3]
-
Solvent Systems: Optimization of the mobile phase is critical to achieve good resolution and minimize solvent consumption. Gradient elution is often required for complex mixtures.
-
-
Solvent Extraction: Liquid-liquid extraction can be used to remove major impurities based on their differential solubility in immiscible solvents.
Question 5: I am observing degradation of my intermediates during purification or storage. What are the likely causes and how can I prevent this?
The stability of complex intermediates in quassinoid synthesis can be a concern.
-
pH Sensitivity: Lactone and ester functionalities are susceptible to hydrolysis under acidic or basic conditions. Ensure that the pH is controlled during workup and purification. Using buffered solutions can be beneficial.
-
Oxidation: The highly oxygenated nature of quassinoids can make them susceptible to oxidation. Storing sensitive intermediates under an inert atmosphere and at low temperatures is recommended. The use of antioxidants may also be considered.
-
Thermal Instability: Some intermediates may be thermally labile. Avoid high temperatures during solvent removal (use a rotary evaporator at low temperature and pressure) and during chromatography.
Quantitative Data from a Model Synthesis
The following table summarizes the key steps and reported yields from the total synthesis of (±)-bruceantin, a closely related quassinoid, which serves as a valuable model for the synthesis of this compound.
| Step No. | Transformation | Reagents & Conditions | Yield (%) | Reference |
| 1 | Protection of hydroxymethyl group and carbomethoxylation | 1. 2-methoxypropene (B42093), PPTS, 0°C; 2. NaH, (MeO)2CO, MeOH (cat.), THF, reflux | 88 | [4] |
| 2 | Selenenylation and elimination | 1. NaH, PhSeCl, THF, 0°C; 2. MCPBA, THF, -78°C to 0°C | 81 | [4] |
| 3 | Michael addition | 1-methoxy-1-(tert-butyldimethylsiloxy)ethylene, 1.0 M LiClO4-DME, 40°C | Not specified | [4] |
| 4 | Cleavage of silyl (B83357) ether | MeOH, PPTS, 0°C | 81 (over 2 steps) | [4] |
| 5 | Bromination | NBS, THF, 0°C | 97 | [4] |
| 6 | Epoxymethano bridge formation | DMF, collidine, 130°C | 80 | [4] |
| 7 | Dihydroxylation | OsO4 | 85 | [4] |
| 8 | Oxidation and reduction | 1. Oxidation; 2. NaBH4 | Not specified | [4] |
| 9 | Deketalization | 1.0 M HCl, THF | 85 | [4] |
| 10 | Final acylation and deprotection | 1. (E)-3,4-dimethyl-2-pentenoic acid, DCC; 2. Acid hydrolysis | Not specified | [4] |
Note: This table is adapted from the racemic synthesis of bruceantin and serves as an illustrative example. Yields in a large-scale, enantioselective synthesis of this compound may vary significantly.
Experimental Protocols (Model)
The following are adapted experimental protocols for key transformations in the synthesis of a quassinoid core, based on the synthesis of (±)-bruceantin.[4]
Protocol 1: Formation of the Tricyclic Enone
-
Protection and Carbomethoxylation: To a solution of the tricyclic ketone (1.0 equiv) in dichloromethane (B109758) at 0°C, add 2-methoxypropene (1.5 equiv) and a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS). Stir for 30 minutes. Remove the solvent under reduced pressure. Dissolve the residue in tetrahydrofuran (B95107) (THF), add sodium hydride (1.2 equiv), and a catalytic amount of methanol. Heat the mixture to reflux and add dimethyl carbonate (2.0 equiv). Continue refluxing for 18 hours. Cool to room temperature and quench with saturated ammonium (B1175870) chloride solution. Extract with ethyl acetate, dry over sodium sulfate (B86663), and concentrate.
-
Selenenylation and Elimination: To a solution of the β-keto ester (1.0 equiv) in THF at 0°C, add sodium hydride (1.1 equiv). After cessation of hydrogen evolution, add phenylselenyl chloride (1.1 equiv). Stir for 45 minutes. Cool the reaction to -78°C and add a solution of m-chloroperoxybenzoic acid (MCPBA, 1.1 equiv) in THF. Allow the reaction to warm to 0°C over 1 hour. Quench with saturated sodium bicarbonate solution. Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by flash chromatography.
Protocol 2: Epoxymethano Bridge Formation
-
Bromination: To a solution of the hemiketal precursor (1.0 equiv) in THF at 0°C, add N-bromosuccinimide (NBS, 1.1 equiv). Stir for 2 hours. Dilute with water and extract with ethyl acetate. Wash the organic layer with saturated sodium thiosulfate (B1220275) solution and brine. Dry over sodium sulfate and concentrate to obtain the crude bromohemiketal.
-
Cyclization: Dissolve the crude bromohemiketal in dimethylformamide (DMF) and add collidine (10 equiv). Heat the mixture to 130°C for 23 hours. Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate, and brine. Dry over sodium sulfate, concentrate, and purify by flash chromatography.
Visualizations
Signaling Pathways
This compound and its analogs have been shown to exert their anticancer effects by modulating several key signaling pathways. The following diagrams illustrate these pathways.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: this compound activates the MAPK signaling pathway.
Experimental Workflow
The following diagram outlines a general experimental workflow for a key stage in the synthesis of a quassinoid.
Caption: General workflow for a synthetic step.
References
- 1. A Concise Enantioselective Approach to Quassinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic studies towards pentacyclic quassinoids: total synthesis of unnatural (-)-14-epi-samaderine E and natural (-)-samaderine Y from (S)-(+)-carvone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Enhancing the Oral Bioavailability of Bruceine C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the oral bioavailability of Bruceine C.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral administration of this compound?
A1: The major challenge in the oral delivery of this compound, a quassinoid, is its low bioavailability, which is estimated to be less than 6%.[1] This is primarily attributed to its poor aqueous solubility, which limits its dissolution in the gastrointestinal fluids and subsequent absorption. Additionally, like many natural compounds, it may be susceptible to first-pass metabolism in the liver.
Q2: How can nanoformulations improve the oral bioavailability of this compound?
A2: Nanoformulations, such as nanoparticles, nanoemulsions, and liposomes, can significantly enhance the oral bioavailability of poorly soluble drugs like this compound through several mechanisms:
-
Increased Surface Area: By reducing the particle size to the nanometer range, the surface area-to-volume ratio is dramatically increased, which can lead to enhanced dissolution rates.
-
Improved Solubility: Encapsulating this compound within a lipid- or polymer-based nanocarrier can improve its apparent solubility in the gastrointestinal tract.
-
Protection from Degradation: The nanocarrier can protect the drug from enzymatic degradation in the harsh environment of the stomach and intestines.
-
Enhanced Permeability: Some nanocarriers can facilitate the transport of the drug across the intestinal epithelium.[2]
Q3: What is a Self-Nanoemulsifying Drug Delivery System (SNEDDS) and how can it be formulated for quassinoids like this compound?
A3: A Self-Nanoemulsifying Drug Delivery System (SNEDDS) is an isotropic mixture of an oil, a surfactant, a cosurfactant, and the drug.[3] Upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids, it spontaneously forms a fine oil-in-water nanoemulsion with droplet sizes typically in the range of 20-200 nm.[3] This nanoemulsion provides a large interfacial surface area for drug release and absorption.[3] The formulation of a SNEDDS for a quassinoid like this compound involves selecting an oil, surfactant, and cosurfactant in which the compound has high solubility.
Q4: How can the success of a this compound nanoformulation be evaluated in vitro?
A4: The initial success of a this compound nanoformulation can be assessed using several in vitro methods:
-
Particle Size and Zeta Potential Analysis: Dynamic light scattering (DLS) is used to determine the size distribution and stability (zeta potential) of the nanoparticles.
-
Encapsulation Efficiency and Drug Loading: These parameters determine the amount of this compound successfully incorporated into the nanocarrier.
-
In Vitro Release Studies: These studies, conducted in simulated gastric and intestinal fluids, evaluate the rate and extent of this compound release from the nanoformulation.
-
Cell-Based Permeability Assays: The Caco-2 cell monolayer model is widely used to predict the intestinal permeability of drugs and nanoformulations.[4][5][6]
Q5: What in vivo models are suitable for assessing the oral bioavailability of this compound formulations?
A5: Rodent models, particularly rats, are commonly used for in vivo pharmacokinetic studies to evaluate the oral bioavailability of drug formulations.[1][7][8] These studies involve administering the this compound formulation orally and collecting blood samples at various time points to determine the plasma concentration of the drug over time. The data is then used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which reflects the total drug exposure.
Troubleshooting Guides
Problem: Low Drug Loading in Nanoformulation
| Potential Cause | Suggested Solution |
| Poor solubility of this compound in the chosen polymer or lipid matrix. | Screen a wider range of polymers or lipids to find one with higher solubilizing capacity for this compound. Consider using a cosolvent in the formulation process. |
| Drug precipitation during the formulation process. | Optimize the formulation parameters, such as the solvent evaporation rate or the homogenization speed. Ensure the drug is fully dissolved before the nanoprecipitation or emulsification step. |
| Inefficient encapsulation method. | Experiment with different nanoformulation techniques (e.g., nanoprecipitation, emulsion-evaporation, high-pressure homogenization) to find the most efficient method for your system. |
Problem: Unstable SNEDDS Formulation Upon Dilution
| Potential Cause | Suggested Solution |
| Inappropriate ratio of oil, surfactant, and cosurfactant. | Construct a pseudo-ternary phase diagram to identify the optimal ratios of the components that result in a stable nanoemulsion region.[3] |
| Poor choice of excipients. | Conduct solubility studies of this compound in a variety of oils, surfactants, and cosurfactants to select the most suitable components.[3][9][10][11][12] |
| The formulation is on the edge of the nanoemulsion region. | Adjust the formulation composition to be in the center of the stable nanoemulsion region identified in the phase diagram. |
Problem: High Variability in in vitro Caco-2 Permeability Results
| Potential Cause | Suggested Solution |
| Inconsistent Caco-2 cell monolayer integrity. | Regularly measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity before each experiment. Only use monolayers with TEER values within an established acceptable range.[5] |
| Cytotoxicity of the nanoformulation. | Perform a cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range of your this compound nanoformulation on Caco-2 cells. |
| Inconsistent experimental conditions. | Standardize all experimental parameters, including incubation time, temperature, and shaking speed.[4] |
Problem: Inconsistent Results in in vivo Pharmacokinetic Study
| Potential Cause | Suggested Solution |
| Variability in animal handling and dosing. | Ensure all animals are handled consistently and that the oral gavage technique is performed accurately to deliver the intended dose. |
| Issues with blood sample collection and processing. | Standardize the blood collection time points and the procedures for plasma separation and storage to prevent drug degradation. |
| Analytical method variability. | Validate the analytical method (e.g., HPLC) for the quantification of this compound in plasma to ensure its accuracy, precision, and linearity. |
Data Presentation
Table 1: Solubility of Bruceine D in Various Excipients (Data adapted for this compound as a representative quassinoid)
| Excipient Type | Excipient Name | Solubility (mg/mL) |
| Oil | Medium-Chain Triglyceride (MCT) | 1.045 |
| Ethyl Oleate | ~21 (for a similar compound)[11] | |
| Surfactant | Kolliphor® HS-15 | 1.578 |
| Cremophor RH 40 | ~39 (for a similar compound)[10] | |
| Tween 80 | ~36 (for a similar compound)[10] | |
| Cosurfactant | Propylene Glycol | 0.950 |
| Transcutol-P | ~28 (for a similar compound)[10] | |
| (Data for Bruceine D from[3]) |
Table 2: Pharmacokinetic Parameters of Bruceine D-SNEDDS vs. Bruceine D-Suspension in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Bruceine D-Suspension | 15.2 ± 3.5 | 0.5 | 45.8 ± 9.2 | 100 |
| Bruceine D-SNEDDS | 48.6 ± 7.1 | 0.25 | 153.7 ± 21.4 | 335.6 |
| (Data from[3]) |
Experimental Protocols
Protocol 1: Formulation of a this compound-Loaded Self-Nanoemulsifying Drug Delivery System (SNEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Medium-Chain Triglycerides, Ethyl Oleate), surfactants (e.g., Kolliphor® HS-15, Cremophor RH 40, Tween 80), and cosurfactants (e.g., Propylene Glycol, Transcutol-P).
-
Add an excess amount of this compound to a known volume of each excipient.
-
Shake the mixtures for 24 hours at 37°C.
-
Centrifuge the samples and analyze the supernatant for this compound concentration using a validated HPLC method.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Select the oil, surfactant, and cosurfactant with the highest solubility for this compound.
-
Prepare mixtures of the surfactant and cosurfactant (Smix) in different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
For each Smix ratio, mix with the oil at various weight ratios (from 9:1 to 1:9).
-
Titrate each oil/Smix mixture with water dropwise under gentle magnetic stirring.
-
Visually observe the formation of a clear or slightly bluish nanoemulsion.
-
Plot the results on a ternary phase diagram to identify the nanoemulsion region.
-
-
Preparation of this compound-Loaded SNEDDS:
-
Select a ratio of oil:Smix from the center of the largest nanoemulsion region identified in the phase diagram.
-
Dissolve the desired amount of this compound in the oil.
-
Add the Smix to the oil-drug mixture and stir until a homogenous solution is formed.
-
-
Characterization of the SNEDDS:
-
Dilute the prepared SNEDDS with a suitable aqueous medium (e.g., water or buffer).
-
Measure the droplet size, polydispersity index (PDI), and zeta potential using a Zetasizer.
-
Observe the morphology of the nanoemulsion droplets using Transmission Electron Microscopy (TEM).
-
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the this compound nanoformulation (diluted in HBSS) to the apical (upper) chamber of the Transwell® insert.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug permeation, A is the surface area of the filter membrane, and C0 is the initial drug concentration in the apical chamber.
-
Protocol 3: In Vivo Pharmacokinetic Study in a Rat Model
-
Animal Acclimatization and Fasting:
-
Acclimatize male Sprague-Dawley rats for at least one week before the experiment.
-
Fast the rats overnight (12 hours) before oral administration of the formulation, with free access to water.
-
-
Formulation Administration:
-
Divide the rats into two groups: one receiving the this compound nanoformulation and the other receiving a this compound suspension (control).
-
Administer the formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate the key parameters, including Cmax, Tmax, and AUC, for both groups.
-
Calculate the relative oral bioavailability of the nanoformulation compared to the suspension.
-
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-nanoemulsifying drug delivery system of bruceine D: a new approach for anti-ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of brucine after intravenous and oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. Impact of oil type on the development and oral bioavailability of self-nanoemulsifying drug delivery systems containing simvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Best practices for long-term storage of Bruceine C
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid Bruceine C?
For optimal long-term stability, solid (powder) this compound should be stored at -20°C.[1] It is crucial to protect the compound from light and moisture.[1] Storing in a tightly sealed vial, perhaps within a desiccator, is advisable to prevent degradation from moisture and oxidation.[1]
Q2: How should I store this compound in solution?
For long-term storage, this compound solutions should be prepared in a suitable anhydrous solvent, such as DMSO, aliquoted into single-use vials to avoid repeated freeze-thaw cycles, and stored at -80°C.[1] For shorter-term storage, -20°C is acceptable.[1][2] Always use amber-colored or foil-wrapped vials to protect the solution from light.[1]
Q3: My this compound powder has clumped together. Is it still usable?
Clumping of the powder may indicate moisture absorption. While the compound might still be usable, its purity and stability could be compromised. It is highly recommended to perform a purity check, for instance, using HPLC, before use. To prevent this, always handle the powder in a low-humidity environment and store it in a desiccator.[1]
Q4: I've subjected my this compound stock solution to multiple freeze-thaw cycles. What should I do?
Repeated freeze-thaw cycles can lead to the degradation and precipitation of the compound.[1] It is best to discard the solution and prepare a fresh one from solid stock. To avoid this in the future, it is recommended to prepare single-use aliquots of your stock solution.[1]
Q5: What are the signs of this compound degradation?
Visual signs of degradation in solid this compound can include a change in color or texture. In solution, precipitation or a color change may be observed. However, the most reliable way to detect degradation is through analytical methods like HPLC, where you might observe a decrease in the main peak area of this compound and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced biological activity in experiments | Compound degradation due to improper storage. | 1. Verify storage conditions (temperature, light, and moisture protection). 2. Prepare fresh stock solutions from solid powder. 3. Perform a stability analysis (e.g., HPLC) on the stored compound. |
| Precipitate observed in thawed stock solution | Poor solubility at lower temperatures or solvent evaporation. | 1. Gently warm the solution and vortex to redissolve. An ultrasonic bath can also be used.[1] 2. If the precipitate does not dissolve, it may be a degradation product. The solution should be discarded. 3. Ensure vials are tightly sealed to prevent solvent evaporation. |
| Inconsistent experimental results | Inaccurate concentration of stock solution due to moisture absorption by the solid or solvent evaporation from the solution. | 1. When preparing stock solutions, handle the solid compound in a dry environment. 2. Always use anhydrous solvents. 3. Use tightly sealed vials for solutions and store them appropriately. 4. Re-evaluate the concentration of the stock solution if possible. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for quassinoids, which can be applied as a guideline for this compound.
| Form | Storage Temperature | Duration | Key Considerations |
| Powder | -20°C | Up to 3 years[1] | Protect from light and moisture.[1] |
| 4°C | Up to 2 years (for shorter-term)[1] | Protect from light and moisture.[1] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years[1] | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| -20°C | Up to 1 year (for shorter-term)[1] | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).[1]
-
Vortex the solution thoroughly to ensure the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Once fully dissolved, dispense the stock solution into single-use, amber-colored microcentrifuge tubes.[1]
-
Store the aliquots at -80°C for long-term storage.[1]
Protocol 2: Assessment of this compound Stability using HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound and detecting any degradation products. The following is a general protocol that should be optimized for your specific instrumentation and this compound batch.
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., DMSO or the mobile phase).
-
Sample Preparation: Prepare your test sample of this compound (from long-term storage) at the same concentration as the standard.
-
HPLC Conditions (General Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically 220-280 nm).
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the chromatograms. A decrease in the peak area of the main this compound peak in the sample compared to the standard, or the appearance of new peaks, indicates degradation.
-
Visualizations
Caption: Troubleshooting workflow for this compound storage.
Caption: Potential signaling pathways of this compound.
References
How to prevent degradation of Bruceine C during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Bruceine C during extraction from its natural source, Brucea javanica.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is a complex natural compound known as a quassinoid, isolated from Brucea javanica.[1] Quassinoids are highly oxygenated tetracyclic triterpenes.[2] The intricate structure of this compound, featuring multiple functional groups such as esters and hydroxyls, makes it susceptible to degradation under various chemical and physical conditions encountered during extraction.
Q2: What are the primary factors that can cause this compound degradation during extraction?
The main factors contributing to the degradation of complex natural products like this compound during extraction are:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of ester groups within the molecule.[3]
-
Temperature: High temperatures can accelerate degradation reactions.
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.
-
Light: Exposure to UV or direct sunlight can cause photodegradation.[4]
-
Enzymatic Activity: Endogenous enzymes in the plant material can degrade this compound if not properly inactivated.
Q3: What are the visible signs of this compound degradation in an extract?
While specific degradation products of this compound are not extensively documented in readily available literature, general signs of degradation in a plant extract include:
-
A significant decrease in the yield of the target compound.
-
The appearance of unexpected peaks in chromatography (e.g., HPLC, TLC) analysis.
-
A change in the color or consistency of the extract.
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Final Extract
| Potential Cause | Troubleshooting Steps |
| Suboptimal Extraction Solvent | Ensure the solvent system is optimized for quassinoid extraction. A common approach involves partitioning between polar and non-polar solvents, such as an initial extraction with ethanol (B145695) followed by partitioning with ethyl acetate (B1210297).[5] |
| Incomplete Extraction | Increase the extraction time or the number of extraction cycles. Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or pressurized liquid extraction (PLE) to improve efficiency.[6][7] |
| Degradation During Extraction | Review the extraction protocol for factors that could cause degradation (see below). |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| pH-Induced Hydrolysis | Maintain a neutral or slightly acidic pH during aqueous extraction steps. Use buffered solutions if necessary. Avoid strongly acidic or alkaline conditions.[3] |
| Thermal Degradation | Perform extraction at room temperature or below. If heating is necessary, use the lowest possible temperature for the shortest duration. Consider using non-thermal extraction methods. |
| Oxidative Degradation | Degas solvents before use. Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). |
| Photodegradation | Protect the extraction setup from light by using amber glassware or wrapping it in aluminum foil.[4] |
Data Presentation
While specific quantitative data on this compound degradation is limited, the following table summarizes general stability data for other complex natural products, which can serve as a guideline for optimizing this compound extraction protocols.
Table 1: General Stability of Complex Natural Products Under Various Conditions
| Parameter | Condition to Avoid | Recommendation | Rationale |
| pH | Strongly Acidic or Alkaline | Maintain pH between 4 and 7 | Prevents acid or base-catalyzed hydrolysis of ester linkages.[3] |
| Temperature | High Temperatures (>50°C) | Perform extractions at room temperature or below. Use minimal heat for solvent evaporation. | Minimizes thermal degradation. |
| Light | Direct Sunlight or UV Light | Use amber glassware or protect from light. | Prevents photodegradation.[4] |
| Oxygen | Atmospheric Oxygen | Degas solvents and consider using an inert atmosphere. | Reduces oxidative degradation. |
Experimental Protocols
General Protocol for Quassinoid Extraction
This protocol is a generalized procedure for the extraction of quassinoids from Brucea javanica and should be optimized for this compound.
-
Sample Preparation:
-
Air-dry the plant material (seeds or other parts) and grind it into a fine powder.
-
-
Initial Extraction:
-
Extract the powdered plant material with 95% ethanol at room temperature. This is typically done multiple times to ensure complete extraction.[5]
-
-
Solvent Partitioning:
-
Concentrate the ethanol extract under vacuum.
-
Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as petroleum ether, followed by ethyl acetate.[5] this compound is expected to be in the ethyl acetate fraction.
-
-
Purification:
-
Subject the ethyl acetate fraction to column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) for further purification.[1]
-
Use preparative HPLC for the final isolation of pure this compound.
-
Mandatory Visualization
Caption: A generalized experimental workflow for the extraction and purification of this compound.
References
- 1. Dehydrothis compound, A New Quassinoid from the Seeds of Brucea javanica | Bentham Science [eurekaselect.com]
- 2. Biologically active quassinoids and their chemistry: potential leads for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US10570110B2 - Simplified process to extract quassinoids - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Bruceine C Treatment in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for Bruceine C treatment in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting incubation period for this compound treatment?
A recommended starting point for incubation with this compound in initial cytotoxicity and apoptosis assays is between 24 to 72 hours.[1] The optimal duration is highly dependent on the specific cell line and the experimental goals. For instance, a 24-hour incubation has been shown to be effective for inducing apoptosis in certain myeloma cells.[1] For some related compounds like Bruceine D, a 72-hour incubation was used for MTT assays to determine cytotoxic effects.[1]
Q2: How does the incubation time affect the IC50 value of this compound?
The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is significantly influenced by the incubation time. Generally, a longer exposure to an anticancer agent will result in a lower IC50 value, indicating greater potency.[1] It is crucial to perform a time-course experiment, for example at 24, 48, and 72 hours, to determine the optimal incubation time for your specific cell line and experimental conditions.[1]
Q3: My cells are not showing a significant response to this compound at 24 hours. What should I do?
If you don't observe a significant effect after 24 hours, consider the following troubleshooting steps:
-
Extend the incubation time: Some cell lines may have slower growth rates or require more time to undergo apoptosis. Extending the incubation period to 48 and 72 hours is a reasonable next step.[1]
-
Increase the concentration: The concentration of this compound may be too low. A dose-response experiment with a broader range of concentrations is recommended.[1]
-
Check cell health and density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at an appropriate density. High cell density can sometimes mask the cytotoxic effects of a compound.[1]
Data Presentation
Table 1: IC50 Values of this compound and Related Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value |
| Bruceantin | RPMI 8226 | Multiple Myeloma | Not Specified | ~13 nM |
| Bruceantin | U266 | Multiple Myeloma | Not Specified | 49 nM |
| Bruceantin | H929 | Multiple Myeloma | Not Specified | 115 nM |
| Bruceantin | MM-CSCs | Multiple Myeloma Cancer Stem Cells | Not Specified | 77.0 ± 4.9 nM |
| Bruceine D | A549 | Non-Small Cell Lung Cancer | 24 | 36.76 µM |
| Bruceine D | NCI-H292 | Non-Small Cell Lung Cancer | 24 | 31.22 µM |
| Bruceine D | A549 | Non-Small Cell Lung Cancer | 48 | 17.89 µM |
| Bruceine D | NCI-H292 | Non-Small Cell Lung Cancer | 48 | 14.42 µM |
| Bruceine A | HCT116 | Colon Cancer | 48 | 26.12 nM |
| Bruceine A | CT26 | Colon Cancer | 48 | 229.26 nM |
Note: "Bruceantin" is often used to refer to this compound. Data for related quassinoids are included to provide a broader perspective.[1]
Table 2: Quantitative Analysis of Bruceine D-Induced Apoptosis in A549 Cells
| Bruceine D Concentration (µg/ml) | Incubation Time (hours) | Percentage of Apoptotic Cells |
| 0 (Control) | 24 | 0.44 ± 0.05% |
| 1 | 24 | 12.5 ± 0.28% |
| 2.5 | 24 | 21.58 ± 0.50% |
| 5 | 24 | 25.98 ± 0.44% |
Mandatory Visualizations
References
Technical Support Center: Method Refinement for Quantifying Bruceine C in Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the quantification of Bruceine C in biological samples.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for quantifying this compound in biological samples?
A1: Both High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used for the quantification of this compound. LC-MS/MS is generally preferred for its higher sensitivity and selectivity, which is crucial when dealing with complex biological matrices and low analyte concentrations.
Q2: I cannot find a commercial standard for this compound. What are my options?
A2: If a commercial standard for this compound is unavailable, you may need to isolate and purify it from a natural source, such as Brucea javanica. The purity of the isolated compound must be rigorously assessed using techniques like NMR, high-resolution mass spectrometry, and HPLC with a universal detector (e.g., Charged Aerosol Detector) before it can be used as a reference standard.
Q3: What is a suitable internal standard (IS) for this compound quantification?
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix, can be a significant issue. To minimize them, you can:
-
Optimize sample preparation: Use a more rigorous cleanup method like solid-phase extraction (SPE) to remove interfering substances.
-
Improve chromatographic separation: Adjust the gradient, mobile phase composition, or use a different column to separate this compound from matrix components.
-
Use a matrix-matched calibration curve: Prepare your calibration standards in the same biological matrix as your samples to compensate for matrix effects.
-
Employ a stable isotope-labeled internal standard: This is the most effective way to correct for matrix effects as the IS will be affected in the same way as the analyte.
Q5: What are the key considerations for the long-term storage and stability of this compound in biological samples?
A5: Like many natural products, this compound may be susceptible to degradation. It is crucial to perform stability studies to assess its stability under different conditions. As a general guideline:
-
Store biological samples (plasma, tissue homogenates) at -80°C.
-
Perform freeze-thaw stability tests to determine if the analyte degrades after multiple freeze-thaw cycles.
-
Assess short-term stability at room temperature and in the autosampler to ensure the analyte does not degrade during sample preparation and analysis.
-
Stock solutions of this compound should be stored at -20°C or -80°C in a suitable solvent and protected from light.
Experimental Protocols
Proposed LC-MS/MS Method for this compound Quantification
Table 1: Proposed LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Starting Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile (B52724) |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions for re-equilibration. A typical gradient could be: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B). |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | To be determined by infusing a this compound standard. Based on its molecular weight, the [M+H]⁺ ion would be the target. |
| Product Ions (Q3) | To be determined by fragmenting the precursor ion. Select at least two stable and intense product ions for quantification and qualification. |
| Collision Energy | To be optimized for each transition. |
Workflow for Method Development:
Caption: Workflow for developing a quantitative LC-MS/MS method for this compound.
Sample Preparation Protocols
a) Protein Precipitation for Plasma Samples (Simpler, but less clean)
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge again to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for analysis.
b) Liquid-Liquid Extraction for Plasma Samples (More effective cleanup)
-
To 200 µL of plasma, add the internal standard and 800 µL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction with another 800 µL of the organic solvent.
-
Combine the organic layers and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for injection.
c) Tissue Homogenization and Extraction
-
Accurately weigh a portion of the tissue sample.
-
Add a suitable volume of homogenization buffer (e.g., phosphate-buffered saline) to achieve a specific tissue concentration (e.g., 100 mg/mL).
-
Homogenize the tissue on ice using a mechanical homogenizer until no solid pieces are visible.
-
Use an aliquot of the homogenate for either protein precipitation or liquid-liquid extraction as described for plasma samples.
Troubleshooting Guide
Table 2: Troubleshooting Common Issues in this compound Quantification
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with the column stationary phase.- Column contamination or degradation.- Mismatch between injection solvent and mobile phase. | - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase if this compound is basic.- Flush the column with a strong solvent or replace the column.- Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. |
| Low Sensitivity / No Peak | - Inefficient ionization of this compound.- Degradation of the analyte.- Poor extraction recovery.- Issues with the mass spectrometer. | - Optimize mobile phase pH and organic content.- Check for analyte stability at each step of the process.- Optimize the sample preparation method.- Check MS tuning and calibration. |
| High Background Noise | - Contaminated mobile phase or LC system.- Matrix interferences. | - Use high-purity solvents and additives.- Flush the LC system.- Improve sample cleanup. |
| Retention Time Shift | - Changes in mobile phase composition.- Column aging.- Fluctuation in column temperature. | - Prepare fresh mobile phase accurately.- Use a guard column and replace it regularly.- Ensure the column oven is functioning correctly. |
| Poor Reproducibility | - Inconsistent sample preparation.- Variability in injection volume.- Unstable LC-MS system. | - Standardize and automate sample preparation where possible.- Check the autosampler for air bubbles and proper functioning.- Perform system suitability tests before each batch of samples. |
Troubleshooting Logic Flow:
Caption: A systematic approach to troubleshooting analytical issues.
Signaling Pathway
This compound is a member of the quassinoid family, and related compounds like Bruceine D have been shown to induce apoptosis and inhibit cancer cell proliferation through various signaling pathways. A potential mechanism of action for this compound could involve the modulation of key survival and apoptotic pathways.
Caption: Putative signaling pathway modulated by this compound in cancer cells.
Technical Support Center: Synergistic Dosing of Bruceine C with Chemotherapeutics
Disclaimer: Scientific literature with specific quantitative data on the synergistic effects of Bruceine C in combination with other chemotherapeutics is limited. This document utilizes data from its close structural analog, Bruceine D , as a well-researched proxy to provide comprehensive guidance. The experimental protocols and principles described are broadly applicable for investigating the synergistic potential of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound with conventional chemotherapeutic drugs?
A1: The primary goal of combining this compound with standard chemotherapy is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of each individual drug.[1] This can lead to several clinical benefits, including:
-
Enhanced Efficacy: Achieving a more potent anti-cancer effect at lower, less toxic concentrations of each agent.
-
Overcoming Drug Resistance: this compound may modulate signaling pathways that contribute to chemoresistance, thereby re-sensitizing cancer cells to conventional drugs.
-
Reduced Side Effects: By using lower doses of chemotherapeutic agents in a synergistic combination, it may be possible to lessen their associated adverse effects.[2]
Q2: How is synergism quantitatively measured in a drug combination study?
A2: The most common method for quantifying drug synergism is the Chou-Talalay method, which calculates a Combination Index (CI).[3][4] The CI value provides a quantitative measure of the interaction between two or more drugs:
-
CI < 1: Indicates synergism.
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism (the drugs inhibit each other's effects).[1]
The CI is calculated based on the dose-effect curves of the individual drugs and their combination.[5]
Q3: Which signaling pathways are commonly implicated in the synergistic action of Bruceine analogs?
A3: Studies on Bruceine D suggest that its anti-cancer and synergistic effects are often mediated through the modulation of key cellular signaling pathways. The PI3K/Akt/mTOR pathway , which is crucial for cell survival, proliferation, and metabolism, is a frequently identified target.[6] Additionally, in combination with paclitaxel, the JNK and STAT3 signaling pathways have been shown to be involved.[7] Investigating these pathways is a critical step in elucidating the mechanism of synergy.
Q4: Can this compound be combined with any chemotherapeutic agent?
A4: While theoretically possible, the synergistic potential of this compound with a specific chemotherapeutic agent must be determined experimentally. The most promising combinations are often with drugs that have different mechanisms of action. For instance, combining this compound, which may target specific signaling pathways, with DNA-damaging agents like cisplatin (B142131) or doxorubicin, or with microtubule stabilizers like paclitaxel, could be effective.[8][9] Preclinical in vitro studies are essential to identify and validate synergistic combinations for specific cancer types.
Troubleshooting Guides
Issue 1: High variability in Cell Viability Assay (e.g., MTT, CCK-8) results.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells will lead to variable results.
-
Solution: Ensure a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each row/column. Perform a cell count to ensure accuracy.
-
-
Possible Cause 2: Drug Insolubility. this compound, like many natural products, may have poor solubility in aqueous solutions, leading to inconsistent concentrations.
-
Solution: Prepare a high-concentration stock solution in a suitable solvent like DMSO. When diluting to the final concentration in culture medium, ensure thorough mixing. Avoid precipitation. Include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
-
Possible Cause 3: Edge Effects in 96-well plates. Wells on the perimeter of the plate are prone to evaporation, which can concentrate the drugs and affect cell growth.
-
Solution: Avoid using the outer wells for experimental conditions. Fill them with sterile PBS or medium to maintain humidity within the plate.
-
Issue 2: Combination Index (CI) values are consistently antagonistic (CI > 1).
-
Possible Cause 1: Incorrect Dose Range. The synergistic effect of a drug combination is often dose-dependent.
-
Solution: First, determine the IC50 (half-maximal inhibitory concentration) for each drug individually. For combination studies, use a range of concentrations both above and below the IC50 for each drug. The Chou-Talalay method recommends a constant ratio design for the drug combination.[3]
-
-
Possible Cause 2: True Antagonism. The two drugs may have opposing effects on a critical cellular pathway.
-
Solution: Re-evaluate the mechanism of action of both drugs. Consider exploring different classes of chemotherapeutics or different scheduling of drug administration (e.g., sequential vs. simultaneous).
-
Issue 3: Difficulty in interpreting Western Blot results for signaling pathways (e.g., p-Akt levels).
-
Possible Cause 1: Inappropriate Time Point. The phosphorylation status of signaling proteins can change rapidly.
-
Solution: Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) after treatment to identify the optimal time point to observe changes in protein phosphorylation.
-
-
Possible Cause 2: Sub-optimal Antibody or Blotting Conditions.
-
Solution: Ensure your primary antibodies are validated for the target protein and species. Optimize antibody concentrations and incubation times. Use appropriate loading controls (e.g., β-actin, GAPDH) to ensure equal protein loading across lanes. For phosphorylated proteins, always probe for the total protein as well to determine the ratio of phosphorylated to total protein.
-
Quantitative Data Summary
As this compound data is limited, the following tables present data for Bruceine D as a proxy.
Table 1: IC50 Values of Bruceine D in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |
| SKOV-3 | Ovarian Cancer | 33.54 | 24 | [7] |
| A2780 | Ovarian Cancer | 18.04 | 24 | [7] |
| MCF-7 | Breast Cancer | 9.5 ± 7.7 | 72 | [10][11] |
| Hs 578T | Breast Cancer | 0.71 ± 0.05 | 72 | [10][11] |
| A549 | Non-Small Cell Lung | 0.6 | 48 | [12] |
| H460 | Non-Small Cell Lung | 0.5 | 48 | [12] |
| T24 | Bladder Cancer | 7.65 ± 1.2 (µg/mL) | 72 | [8] |
Table 2: Representative Data for Synergistic Analysis of Bruceine D and Paclitaxel in Ovarian Cancer Cells (SKOV-3)
This table is illustrative, based on findings that the combination is synergistic. Actual CI values would need to be calculated from experimental data.
| Bruceine D (µM) | Paclitaxel (nM) | % Inhibition (Single) | % Inhibition (Combo) | Combination Index (CI) | Interpretation | Reference |
| 10 | - | ~20% | - | - | - | [7] |
| - | 5 | ~30% | - | - | - | [7] |
| 10 | 5 | - | >50% | < 1.0 | Synergism | [7] |
Experimental Protocols
1. Cell Viability Assay (MTT or CCK-8) for IC50 and Synergy Analysis
This protocol determines the effect of this compound, a chemotherapeutic agent, and their combination on cancer cell proliferation.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Chemotherapeutic drug (e.g., Paclitaxel, Doxorubicin, Cisplatin)
-
MTT or CCK-8 reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation:
-
Single Drug: Prepare serial dilutions of this compound and the chemotherapeutic drug in culture medium.
-
Combination: Prepare serial dilutions of the drug combination at a constant molar ratio (e.g., based on the ratio of their individual IC50 values).
-
-
Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing the drugs (single or combination) at various concentrations. Include wells for untreated control and vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT/CCK-8 Addition: Add 10 µL of MTT reagent (5 mg/mL) or CCK-8 reagent to each well and incubate for 1-4 hours until a color change is apparent.
-
Measurement:
-
For MTT: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals. Shake the plate gently for 15 minutes.
-
For CCK-8: Proceed directly to measurement.
-
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each drug alone. Use software like CompuSyn to calculate the Combination Index (CI) values for the combination treatments.[3]
-
2. Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following drug treatment.
-
Materials:
-
6-well plates
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound, the chemotherapeutic drug, and their combination at selected concentrations (e.g., IC50) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
3. Western Blot Analysis for PI3K/Akt Signaling Pathway
This protocol detects changes in the expression and phosphorylation of key proteins in the PI3K/Akt pathway.
-
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: After drug treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C, diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To analyze other proteins (like total Akt and a loading control) on the same membrane, strip the membrane of the previous antibodies and re-probe with the next primary antibody.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein levels.
-
Visualizations
Caption: Experimental workflow for investigating synergistic effects.
Caption: PI3K/Akt signaling pathway and potential inhibition points.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. A brief overview of antitumoral actions of bruceine D [explorationpub.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paclitaxel-based combination chemotherapy for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Bruceine C and Bruceine D Cytotoxicity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic properties of Bruceine C and Bruceine D, two quassinoid compounds isolated from Brucea javanica. This document synthesizes available experimental data to highlight their anti-cancer potential, details the methodologies used for their evaluation, and visualizes the known mechanisms of action.
While extensive research has elucidated the cytotoxic effects and underlying molecular mechanisms of Bruceine D against various cancer cell lines, there is a notable scarcity of publicly available data on the specific cytotoxic activity of this compound. This guide presents a comprehensive overview of Bruceine D's cytotoxicity and collates the limited information on other related Bruceine compounds to offer a comparative perspective.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of Bruceine D has been extensively evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the table below.
Table 1: Cytotoxicity (IC50) of Bruceine D against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time (h) | Assay |
| MCF-7 | Breast Cancer | 9.5 ± 7.7 µM | 72 | Cell Viability Assay |
| Hs 578T | Breast Cancer (Triple-Negative) | 0.71 ± 0.05 µM | 72 | Cell Viability Assay |
| T24 | Bladder Cancer | 7.65 ± 1.2 µg/mL | Not Specified | MTT Assay[1] |
| K562 | Chronic Myeloid Leukemia | 6.37 ± 0.39 µM | Not Specified | MTT Assay[2] |
| H460 | Non-Small Cell Lung Cancer | 0.5 µmol/L | 48 | CCK-8 Assay[3] |
| A549 | Non-Small Cell Lung Cancer | 0.6 µmol/L | 48 | CCK-8 Assay[3] |
| PANC-1 | Pancreatic Cancer | 2.53 µM | Not Specified | Not Specified[4] |
| SW1990 | Pancreatic Cancer | 5.21 µM | Not Specified | Not Specified[4] |
| 1BR3 | Normal Skin Fibroblast | > 100 µg/mL | Not Specified | MTT Assay[1] |
Note: The cytotoxicity of Bruceine D is significantly lower in normal cell lines, indicating a degree of selectivity for cancer cells.[1]
Table 2: Cytotoxicity Data for Other Bruceine Compounds
| Compound | Cell Line | Cancer Type | IC50/ED50 Value | Assay |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Bruceine A | HCT116 | Colon Cancer | 26.12 ± 2.83 nM (48h) | MTT Assay[5] |
| Bruceine A | CT26 | Colon Cancer | 229.26 ± 12 nM (48h) | MTT Assay[5] |
| Bruceine B | HL-60 | Acute Promyelocytic Leukemia | 0.27 µmol/L | Not Specified[2] |
| Bruceoside C | Various (including leukemia) | Various | ED50 <0.1 g/ml in some cancer lines | Not Specified[2] |
Disclaimer: The information for this compound is based on available public data, which is currently limited. Further research is required to fully characterize its cytotoxic profile.
Experimental Protocols
The evaluation of the cytotoxic effects of Bruceine D and other quassinoids typically involves a series of well-established in vitro assays.
Cell Viability and Cytotoxicity Assays (MTT and CCK-8)
These colorimetric assays are fundamental in determining the effect of a compound on cell proliferation and viability.
-
Cell Culture : Cancer cells are cultured in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment : Cells are seeded in 96-well plates and treated with various concentrations of the Bruceine compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Incubation : After treatment, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Data Analysis : The absorbance of the formazan product is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.
Apoptosis Detection by Flow Cytometry
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.
-
Cell Preparation : Cells are treated with the Bruceine compound, harvested, and washed with PBS.
-
Staining : The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Analysis : The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow Visualization
Caption: Workflow for determining the cytotoxicity of Bruceine compounds.
Signaling Pathways in Bruceine D-Induced Cytotoxicity
Bruceine D exerts its cytotoxic effects primarily through the induction of apoptosis, a form of programmed cell death. The underlying mechanism involves the modulation of several key signaling pathways.
Mitochondrial-Mediated Apoptosis
Bruceine D has been shown to trigger the intrinsic apoptosis pathway, which is centered around the mitochondria.[2]
-
ROS Generation : Bruceine D treatment can lead to an increase in intracellular reactive oxygen species (ROS).[6]
-
Mitochondrial Membrane Potential (ΔΨm) Disruption : The accumulation of ROS can cause a loss of the mitochondrial membrane potential.
-
Cytochrome c Release : This disruption leads to the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation : In the cytoplasm, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9. Activated caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.
Modulation of Key Signaling Pathways
Bruceine D has also been found to interfere with pro-survival signaling pathways within cancer cells.
-
PI3K/Akt Pathway : This pathway is crucial for cell growth, proliferation, and survival. Bruceine D has been reported to inhibit the phosphorylation of Akt, thereby suppressing this pro-survival signaling cascade.
-
MAPK/ERK Pathway : The MAPK/ERK pathway is another important regulator of cell proliferation and survival. Inhibition of this pathway by Bruceine D contributes to its pro-apoptotic effects.[2]
-
JNK Pathway : Conversely, Bruceine D can activate the c-Jun N-terminal kinase (JNK) pathway, which is often associated with the induction of apoptosis in response to cellular stress.[3]
Due to the lack of specific studies on this compound, its precise mechanism of action and the signaling pathways it modulates remain to be elucidated.
Bruceine D Signaling Pathway Visualization
Caption: Bruceine D-induced apoptosis signaling pathway.
References
- 1. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 5. Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Bruceine C vs. Brusatol: A Comparative Analysis of Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product-derived anti-cancer agents, quassinoids from Brucea javanica have emerged as a promising area of research. Among these, Brusatol has been extensively studied for its potent anti-neoplastic properties. This guide provides a detailed comparison of the anti-cancer activity of Brusatol and the less-characterized Bruceine C, focusing on their mechanisms of action, effects on cancer cells, and the experimental data supporting these findings.
Executive Summary
Brusatol is a well-documented anti-cancer compound that exhibits potent cytotoxicity across a wide range of cancer cell lines. Its primary mechanism of action involves the inhibition of the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress. By suppressing Nrf2, Brusatol sensitizes cancer cells to chemotherapy and induces apoptosis. In contrast, available evidence suggests that this compound, despite its structural similarity to Brusatol, does not inhibit the Nrf2 pathway. This fundamental difference in their mechanism of action implies distinct therapeutic potentials and applications. While quantitative data for this compound is limited, this guide compiles the extensive data for Brusatol to serve as a benchmark for future comparative studies.
Data Presentation: Brusatol Anti-Cancer Activity
The following tables summarize the quantitative data on the anti-cancer effects of Brusatol from various studies.
Table 1: In Vitro Cytotoxicity of Brusatol (IC50 Values)
| Cancer Type | Cell Line | IC50 Value | Treatment Duration | Reference |
| Leukemia | NB4 | 0.03 µmol/L | Not Specified | [1] |
| Leukemia | BV173 | 0.01 µmol/L | Not Specified | [1] |
| Leukemia | SUPB13 | 0.04 µmol/L | Not Specified | [1] |
| Colorectal Cancer | CT26 | 373 nmol/L | Not Specified | [1] |
| Glioma | U251 (IDH1-mutated) | ~20 nmol/L | Not Specified | [1] |
| Head and Neck Squamous Cell Carcinoma | LN686, Tu167, JMAR, FaDu | < 20 nM | 24 h | [2] |
| Colon Cancer | CT-26 | 0.27±0.01μg/mL | Not Specified | [3] |
| Lung Cancer | A549 | 109 nM | 24 h | [4] |
Table 2: Effects of Brusatol on Apoptosis and Cell Cycle
| Cancer Type | Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| Nasopharyngeal Carcinoma | CNE-1 | Induction of mitochondrial apoptosis | - | [5] |
| Pancreatic Cancer | PANC-1, PATU-8988 | Induction of apoptosis via endogenous pathway | G2/M arrest (in combination with gemcitabine (B846) or 5-FU) | [1][6] |
| Pancreatic Cancer | PANC-1 | 10.9% and 15.5% apoptosis at 1 and 2 µg/mL (24h) | G2/M arrest | [6] |
| Various | Various | Promotes apoptosis | Arrests cell cycle | [7][8] |
| Acute Myeloid Leukemia | THP1 | Minimal effect on early apoptosis at high concentrations | G0/G1 arrest | [9] |
Mechanism of Action: A Tale of Two Quassinoids
The most significant distinction between this compound and Brusatol lies in their interaction with the Nrf2 signaling pathway.
Brusatol: A Potent Nrf2 Inhibitor
Brusatol is a well-established and unique inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[10][11] Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative and electrophilic stress by regulating the expression of antioxidant and detoxification genes. In many cancer types, the Nrf2 pathway is constitutively active, contributing to chemoresistance and tumor cell survival.[11]
Brusatol inhibits the Nrf2 pathway by reducing the protein level of Nrf2 through enhanced ubiquitination and degradation.[11] This leads to the suppression of Nrf2-downstream genes, thereby diminishing the cancer cells' ability to counteract the cytotoxic effects of chemotherapeutic agents.[11] The inhibition of Nrf2 by Brusatol has been shown to sensitize a broad spectrum of cancer cells to drugs like cisplatin.[11]
This compound: An Nrf2-Independent Mechanism
In stark contrast to Brusatol, evidence suggests that this compound does not affect the protein levels of Nrf2. One study explicitly demonstrated that despite their structural similarities, this compound had no effect on Nrf2 protein levels and consequently did not enhance cisplatin-mediated cell death in A549 lung cancer cells. This indicates that the anti-cancer activity of this compound, if any, is mediated through a different, Nrf2-independent mechanism. The precise molecular targets and signaling pathways affected by this compound remain to be elucidated.
Signaling Pathways
Brusatol's Impact on Cellular Signaling
Brusatol's anti-cancer activity is mediated through its influence on several key signaling pathways:
-
Nrf2 Pathway: As its primary mechanism, Brusatol inhibits Nrf2, leading to increased oxidative stress and sensitization to chemotherapy.[10][11]
-
PI3K/Akt/mTOR Pathway: Brusatol has been shown to inhibit the PI3K/Akt/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival.[10]
-
STAT3 Signaling Pathway: Brusatol can also suppress the STAT3 signaling pathway, which is often constitutively activated in cancer and promotes tumor cell proliferation and survival.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another target of Brusatol, contributing to its pro-apoptotic effects.[8]
// Nodes Brusatol [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nrf2 [fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_Akt_mTOR [label="PI3K/Akt/mTOR\nPathway", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3 [fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Proliferation [label="Cell Proliferation", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chemosensitization [shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Brusatol -> Nrf2 [label="Inhibits", color="#EA4335"]; Brusatol -> PI3K_Akt_mTOR [label="Inhibits", color="#EA4335"]; Brusatol -> STAT3 [label="Inhibits", color="#EA4335"]; Brusatol -> MAPK [label="Modulates", color="#EA4335"];
Nrf2 -> Chemosensitization [label="Leads to"]; PI3K_Akt_mTOR -> Cell_Proliferation [label="Promotes"]; STAT3 -> Cell_Proliferation [label="Promotes"]; MAPK -> Apoptosis [label="Induces"];
{rank=same; Nrf2; PI3K_Akt_mTOR; STAT3; MAPK;} {rank=same; Cell_Proliferation; Apoptosis; Chemosensitization;} } .dot Caption: Signaling pathways modulated by Brusatol.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and Brusatol.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of Brusatol or this compound for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the desired concentrations of the test compound for a specific time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Cell Treatment and Harvesting: Cells are treated with the compound of interest, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight.
-
Staining: The fixed cells are washed and then incubated with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins, such as Nrf2, Bcl-2, Bax, and caspases.
-
Protein Extraction: Cells are lysed in a suitable buffer to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
// Nodes Start [shape=ellipse, label="Start:\nCancer Cell Culture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Compound Treatment\n(this compound or Brusatol)"]; Viability [label="Cell Viability Assay\n(e.g., MTT)"]; Apoptosis [label="Apoptosis Assay\n(e.g., Annexin V/PI)"]; CellCycle [label="Cell Cycle Analysis\n(e.g., PI Staining)"]; ProteinAnalysis [label="Western Blotting\n(Protein Expression)"]; DataAnalysis [label="Data Analysis and\nInterpretation"]; End [shape=ellipse, label="Conclusion", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Treatment; Treatment -> Viability; Treatment -> Apoptosis; Treatment -> CellCycle; Viability -> DataAnalysis; Apoptosis -> DataAnalysis; CellCycle -> DataAnalysis; Treatment -> ProteinAnalysis; ProteinAnalysis -> DataAnalysis; DataAnalysis -> End; } .dot Caption: A typical workflow for evaluating the anti-cancer activity of compounds in vitro.
Conclusion
The comparison between this compound and Brusatol reveals a critical divergence in their anti-cancer mechanisms. Brusatol stands out as a potent Nrf2 inhibitor with a broad spectrum of anti-cancer activities, including the induction of apoptosis, cell cycle arrest, and chemosensitization. Its effects are well-documented across numerous cancer cell lines and are linked to the modulation of key signaling pathways such as PI3K/Akt/mTOR and STAT3.
Conversely, the available data, though limited, strongly suggests that this compound does not share Brusatol's Nrf2-inhibitory activity. This fundamental difference underscores the need for further investigation into the anti-cancer potential and mechanism of action of this compound. Future research should focus on generating comprehensive quantitative data for this compound, including its IC50 values in a panel of cancer cell lines, its effects on apoptosis and the cell cycle, and the identification of its molecular targets and affected signaling pathways. Such studies will be crucial in determining whether this compound holds promise as a novel anti-cancer agent with a distinct therapeutic profile from its well-studied counterpart, Brusatol.
References
- 1. researchgate.net [researchgate.net]
- 2. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brusatol enhances the efficacy of chemotherapy by inhibiting the Nrf2-mediated defense mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A brief overview of antitumoral actions of bruceine D [explorationpub.com]
- 8. Anticancer Activity of Brucine: In Vitro Study – CICTA [cicta.net]
- 9. Bruceine D and Narclasine inhibit the proliferation of breast cancer cells and the prediction of potential drug targets | PLOS One [journals.plos.org]
- 10. Frontiers | Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway [frontiersin.org]
- 11. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Synergistic Potential: Bruceine Analogs in Combination with Paclitaxel for Enhanced Breast Cancer Therapy
While direct evidence for the synergistic effects of Bruceine C with paclitaxel (B517696) in breast cancer remains to be elucidated, compelling preclinical data on its analogs, Bruceine D and Brusatol, suggest a promising avenue for combination therapy. These studies, primarily in ovarian and triple-negative breast cancer models, highlight the potential of Bruceine compounds to sensitize cancer cells to the cytotoxic effects of paclitaxel, a cornerstone of breast cancer chemotherapy.
This guide provides a comparative analysis of the synergistic potential of Bruceine analogs when combined with paclitaxel, drawing upon available experimental data. Due to the absence of specific studies on this compound, this report focuses on the significant findings related to Bruceine D and Brusatol as surrogates, offering valuable insights for researchers and drug development professionals.
Comparative Efficacy of Bruceine Analogs and Paclitaxel: In Vitro Cytotoxicity
The efficacy of a compound in inhibiting cancer cell growth is often quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following tables summarize the available IC50 values for paclitaxel and Bruceine analogs in various cancer cell lines. It is important to note that direct comparative data for the combination of this compound and paclitaxel in breast cancer is not currently available in the reviewed literature.
Table 1: IC50 Values of Paclitaxel in Breast Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 3.5[1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.3[1] |
| SKBR3 | HER2-Positive Breast Cancer | 4[1] |
| BT-474 | Luminal B Breast Cancer | 0.019[1] |
Table 2: IC50 Values of Bruceine Analogs in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Bruceine D | SKOV-3 | Ovarian Cancer | 33.54[2] |
| Bruceine D | A2780 | Ovarian Cancer | 18.04[2] |
Note: The IC50 values can vary depending on the experimental conditions, such as the duration of drug exposure and the specific assay used.
Evidence of Synergy: Bruceine D and Brusatol with Paclitaxel
Studies on Bruceine D and Brusatol have demonstrated their ability to work synergistically with paclitaxel, meaning the combined effect is greater than the sum of their individual effects.
A study on ovarian cancer cells showed that the combination of Bruceine D and paclitaxel led to a higher percentage of cell proliferation inhibition compared to paclitaxel treatment alone.[2] This suggests that Bruceine D can sensitize ovarian cancer cells to paclitaxel.
Furthermore, research on Brusatol has indicated a synergistic anti-tumor effect when combined with paclitaxel in triple-negative breast cancer (TNBC) cells.[3] This is particularly significant as TNBC is an aggressive subtype with limited treatment options.
Unraveling the Mechanism of Synergy
The synergistic interaction between Bruceine analogs and paclitaxel appears to be multifactorial, involving the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.
The JNK and STAT3 Signaling Pathways in Bruceine D Synergy
In ovarian cancer cells, the synergistic effect of Bruceine D with paclitaxel has been linked to the modulation of the c-Jun N-terminal kinase (JNK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[4] The proposed mechanism involves Bruceine D enhancing paclitaxel-induced apoptosis through the regulation of these pathways.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Compounds, Optimal Combination of Brusatol and Polydatin Promote Anti-Tumor Effect in Breast Cancer by Targeting Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
A Head-to-Head Examination of Quassinoids from Brucea javanica in Cancer Research
A Comparative Guide for Researchers and Drug Development Professionals
The fruit of Brucea javanica, a plant traditionally used in Chinese medicine, is a rich source of quassinoids, a class of bitter compounds that have garnered significant attention for their potent anticancer activities. Among the numerous quassinoids isolated, Brusatol, Bruceine D, Bruceine A, Bruceine B, and Bruceantin have been most extensively studied. This guide provides a head-to-head comparison of these key quassinoids, presenting their cytotoxic effects on various cancer cell lines, detailing the experimental protocols for assessing their activity, and illustrating their modulation of critical signaling pathways.
Quantitative Comparison of Cytotoxicity
The in vitro cytotoxic activity of quassinoids from Brucea javanica has been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized below. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions such as incubation times and assay methods.
Table 1: IC50 Values of Brusatol and Bruceine D in Pancreatic and Lung Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Brusatol | PANC-1 | Pancreatic | 0.36 | [1] |
| SW 1990 | Pancreatic | 0.10 | [1] | |
| A549 | Lung | < 0.0064 | [2] | |
| H460 | Lung | N/A | [2] | |
| Bruceine D | PANC-1 | Pancreatic | 2.53 | [1] |
| SW 1990 | Pancreatic | 5.21 | [1] | |
| Capan-2 | Pancreatic | 1.1 | [2] | |
| A549 | Lung | 0.6 | [2] | |
| H460 | Lung | 0.5 | [2] |
Table 2: IC50 Values of Various Quassinoids in Hematological and Other Malignancies
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Brusatol | NB4 | Leukemia | 0.03 µmol/L | [3] |
| BV173 | Leukemia | 0.01 µmol/L | [3] | |
| SUPB13 | Leukemia | 0.04 µmol/L | [3] | |
| MCF-7 | Breast Cancer | 0.08 µmol/L | [3] | |
| Bruceine A | MIA PaCa-2 | Pancreatic | 0.029 µmol/L | [2] |
| Bruceine B | HL-60 | Leukemia | 0.27 µmol/L | |
| Bruceantin | RPMI 8226 | Multiple Myeloma | ~13 nM | [4] |
| U266 | Multiple Myeloma | 49 nM | [5] | |
| H929 | Multiple Myeloma | 115 nM | [5] | |
| MM-CSCs | Multiple Myeloma Cancer Stem Cells | 77.0 ± 4.9 nM | [4] | |
| Bruceine D | T24 | Bladder Cancer | 7.65 ± 1.2 µg/mL | [6] |
| MCF-7 | Breast Cancer | 9.5 ± 7.7 μM | [7] | |
| Hs 578T | Breast Cancer | 0.71 ± 0.05 μM | [7] |
Key Signaling Pathways Modulated by Brucea javanica Quassinoids
Quassinoids exert their anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/AKT/mTOR and MAPK pathways are among the most significantly affected.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[8] Its dysregulation is a common feature in many cancers.[8] Several quassinoids, including Bruceine D, have been shown to inhibit this pathway, leading to decreased cancer cell viability.[9]
General Experimental Workflow for Assessing Quassinoid Activity
A typical workflow to evaluate the anticancer properties of quassinoids from Brucea javanica involves a series of in vitro and in vivo experiments.
Detailed Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[10] The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the quassinoid for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[10]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[11] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[11]
-
Procedure:
-
Cell Treatment: Treat cells with the quassinoid for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are distinguished as follows:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is a technique used to detect specific proteins in a sample and assess their expression levels and activation status (e.g., phosphorylation).
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with the quassinoid, then lyse the cells to extract total protein. Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature the protein samples and separate them by size on a polyacrylamide gel using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-AKT, total AKT, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.[8]
-
Imaging and Analysis: Capture the light signal with a detector and analyze the band intensities to quantify protein levels.
-
In Vivo Xenograft Model
Animal models are crucial for evaluating the in vivo efficacy of potential anticancer compounds.
-
Principle: Human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice) to form tumors. The effect of the test compound on tumor growth is then monitored.
-
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., H1975 lung cancer cells) into the flank of each mouse.[13]
-
Tumor Growth and Treatment: Allow the tumors to grow to a palpable size. Then, randomly assign the mice to treatment and control groups. Administer the quassinoid (e.g., orally or via injection) to the treatment group and a vehicle to the control group for a specified duration.[13][14]
-
Monitoring: Regularly measure tumor volume and mouse body weight to assess treatment efficacy and toxicity.[14]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as weighing and histological examination (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).[14]
-
This guide provides a comparative overview of the anticancer properties of key quassinoids from Brucea javanica. The presented data and protocols offer a valuable resource for researchers investigating the therapeutic potential of these natural compounds. Further head-to-head studies under standardized conditions are warranted to more definitively rank the efficacy of these promising agents.
References
- 1. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 2. Frontiers | A review of Brucea javanica: metabolites, pharmacology and clinical application [frontiersin.org]
- 3. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. A brief overview of antitumoral actions of bruceine D [explorationpub.com]
- 10. researchhub.com [researchhub.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. The aqueous extract of Brucea javanica suppresses cell growth and alleviates tumorigenesis of human lung cancer cells by targeting mutated epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oaepublish.com [oaepublish.com]
A Comparative Guide to Natural Product Inhibitors of the PI3K/Akt Pathway: Featuring Bruceine Analogs, Quercetin, Resveratrol, and More
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent hyperactivation in a wide range of human cancers has made it a prime target for the development of novel anticancer therapeutics. Natural products have emerged as a promising source of compounds that can modulate this pathway, offering diverse chemical scaffolds and biological activities.
This guide provides a comparative overview of several natural product inhibitors of the PI3K/Akt pathway. While the initial focus was on Bruceine C, a comprehensive review of current literature reveals a notable lack of direct evidence for its activity against this specific pathway. However, its close structural analogs, Bruceine A and Bruceine D, have demonstrated significant inhibitory effects. Therefore, this guide will address the available data on these related compounds and compare them with other well-documented natural inhibitors: Quercetin, Resveratrol, Curcumin (B1669340), and Genistein.
The Case of this compound and Its Analogs
Quassinoids isolated from the medicinal plant Brucea javanica, including the Bruceines, have garnered attention for their potent anticancer properties. While research has highlighted the biological activities of several Bruceine compounds, specific data on this compound's role as a PI3K/Akt pathway inhibitor is not presently available in published literature.[1][2]
In contrast, significant research has been conducted on Bruceine A and Bruceine D . Studies have shown that these compounds exert their antitumor effects by directly targeting and suppressing the PI3K/Akt pathway.
Bruceine A (BA) has been shown to inhibit the proliferation of colon and breast cancer cells by downregulating the phosphorylation of both PI3K and Akt.[3][4][5] This inhibition leads to cell cycle arrest and the induction of apoptosis (programmed cell death) and autophagy.[3][4][6] Molecular docking studies further suggest that Bruceine A can bind to key proteins within the PI3K/Akt pathway.[3][5]
Bruceine D (BD) also exhibits anti-proliferative and pro-apoptotic effects against various cancer cells through the inhibition of key regulatory signaling pathways, including the PI3K/Akt/mTOR cascade.[7] It has been shown to decrease cell viability in breast cancer cell lines and reverse the epithelial-mesenchymal transition (EMT), a process involved in metastasis.[7][8]
Comparative Analysis of PI3K/Akt Natural Product Inhibitors
Several other natural compounds have been extensively studied for their ability to inhibit the PI3K/Akt pathway. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Bruceine A and other prominent natural inhibitors, providing a quantitative comparison of their potency in different cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 Value | Citation(s) |
| Bruceine A | HCT116 (Colon Cancer) | Cell Proliferation | 26.12 nM (48h) | [3][5][6][9] |
| CT26 (Colon Cancer) | Cell Proliferation | 229.26 nM (48h) | [3][5][6][9] | |
| Bruceine D | Hs 578T (Breast Cancer) | Cell Viability | 0.71 ± 0.05 µM (72h) | [8] |
| MCF-7 (Breast Cancer) | Cell Viability | 9.5 ± 7.7 µM (72h) | [8] | |
| Quercetin | ZR-75-1 (Breast Cancer) | Cell Viability | 2.46 µM | [10] |
| MCF-7 (Breast Cancer) | Cell Viability | 1.01 µM | [10] | |
| MG-63 (Osteosarcoma) | Cell Viability | 70.3 µM (48h) | [11] | |
| HCT116 (Colon Cancer) | Cell Viability | 5.79 ± 0.13 µM | [12] | |
| MDA-MB-231 (Breast Cancer) | Cell Viability | 5.81 ± 0.13 µM | [12] | |
| Curcumin | KYSE150 (Esophageal Cancer) | Cell Viability | 5.80 ± 0.98 µg/ml | [13] |
| KYSE510 (Esophageal Cancer) | Cell Viability | 8.91 ± 0.88 µg/ml | [13] | |
| Resveratrol | A549 (Lung Cancer) | Cell Viability | 108.6 ± 10.82 µM (24h) | [14] |
| H23 (Lung Cancer) | Cell Viability | 103.5 ± 6.08 µM (24h) | [14] |
Signaling Pathway and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the methodologies used to study them is crucial for researchers. The following diagrams, generated using the DOT language, illustrate the PI3K/Akt signaling cascade and a typical experimental workflow for evaluating pathway inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by natural products.
Caption: A general experimental workflow for evaluating PI3K/Akt pathway inhibitors.
Key Experimental Protocols
Accurate and reproducible experimental data are the foundation of scientific comparison. Below are detailed methodologies for key assays used to evaluate the efficacy of PI3K/Akt pathway inhibitors.
Cell Viability/Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[15] Allow cells to adhere overnight.
-
Treatment: Treat cells with various concentrations of the natural product inhibitor for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Incubate the plate in the dark at room temperature for 2-4 hours.[15] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
-
Western Blot for Akt Phosphorylation
This technique is used to detect the specific phosphorylation status of Akt, confirming that the inhibitor is acting on the intended pathway.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the phosphorylated form of Akt (e.g., at Serine 473) and total Akt.
-
Protocol:
-
Cell Treatment and Lysis: Treat cells with the inhibitor at the desired concentration and time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis: Denature protein samples by boiling in SDS-PAGE sample buffer. Load equal amounts of protein into the wells of an SDS-polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with a solution of 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17] For phospho-antibodies, BSA is often preferred.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.[16][17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay quantifies the percentage of cells undergoing apoptosis following treatment with an inhibitor.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.
-
Protocol:
-
Cell Collection: After treatment, harvest both adherent and floating cells. Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.[18]
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.[19]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[18]
-
Analysis: Analyze the stained cells by flow cytometry. The results will distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[18]
-
Conclusion
The PI3K/Akt pathway remains a highly validated and compelling target for cancer therapy. Natural products offer a rich reservoir of potential inhibitors, with compounds like Bruceine A, Quercetin, Curcumin, and Resveratrol demonstrating potent activity in preclinical studies. Bruceine A, in particular, shows remarkable potency with IC50 values in the nanomolar range. While the requested this compound currently lacks specific data regarding PI3K/Akt inhibition, the significant activity of its close analogs warrants further investigation into the structure-activity relationships within the Bruceine family. The data and protocols presented in this guide serve as a valuable resource for researchers working to discover and characterize the next generation of natural product-derived anticancer agents targeting this crucial signaling pathway.
References
- 1. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruceine A inhibited breast cancer proliferation and metastasis by inducing autophagy via targeting PI3K-AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway [frontiersin.org]
- 6. Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A brief overview of antitumoral actions of bruceine D [explorationpub.com]
- 8. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quercetin inhibits the metabolism of arachidonic acid by inhibiting the activity of CYP3A4, thereby inhibiting the progression of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/Akt1 Pathway Suppression by Quercetin–Doxorubicin Combination in Osteosarcoma Cell Line (MG-63 Cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Combination effect of curcumin with docetaxel on the PI3K/AKT/mTOR pathway to induce autophagy and apoptosis in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Akt/mTOR Targeting Activity of Resveratrol Derivatives in Non-Small Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Bruceine C's Anti-proliferative Effects: A Comparative Guide
For researchers, scientists, and professionals in drug development, the rigorous evaluation of novel anti-cancer compounds is paramount. This guide provides an objective comparison of the anti-proliferative effects of Bruceine C and its close analogs, Bruceine A and Bruceine D, against various cancer cell lines. The data presented is supported by experimental evidence from multiple studies, offering a resource for the independent verification of their therapeutic potential.
Comparative Efficacy: A Summary of In Vitro Cytotoxicity
The anti-proliferative activity of this compound's analogs, Bruceine A and Bruceine D, has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below. For comparative context, IC50 values for the conventional chemotherapeutic agent Doxorubicin are also included where available for the same cell lines.
| Compound | Cancer Type | Cell Line | IC50 Value (µM) | Citation |
| Bruceine A | Colon Cancer | HCT116 | 0.026 | [1][2] |
| Colon Cancer | CT26 | 0.229 | [1][2] | |
| Bruceine D | Non-Small Cell Lung Cancer | A549 | 0.6 | [3] |
| Non-Small Cell Lung Cancer | H460 | 0.5 | [3] | |
| Chronic Myeloid Leukemia | K562 | 6.37 | [4] | |
| Breast Cancer | MCF-7 | 9.5 | [5] | |
| Triple-Negative Breast Cancer | Hs 578T | 0.71 | [5] | |
| Bladder Cancer | T24 | 7.65 (µg/mL) | [6] | |
| Doxorubicin | Bladder Cancer | T24 | 1.37 (µg/mL) | [6] |
Note: IC50 values can vary based on experimental conditions, including the specific assay used and the duration of exposure.
Deciphering the Mechanism: Key Signaling Pathways
The anti-proliferative effects of this compound's analogs are attributed to their ability to induce apoptosis and cause cell cycle arrest by modulating several key signaling pathways. The primary mechanisms involve the induction of reactive oxygen species (ROS), which in turn affects downstream pathways such as the MAPK/JNK and PI3K/Akt/mTOR signaling cascades.[5][7][8]
The diagram below illustrates the proposed signaling pathway through which Bruceine D induces apoptosis and autophagy in cancer cells.
Experimental Protocols for Verification
To facilitate the independent verification of the anti-proliferative effects of this compound and its analogs, detailed methodologies for key experiments are provided below.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the anti-proliferative effects of a test compound.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its analogs for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of the test compound for the specified time. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis and harvest them.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.
References
- 1. Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Safety Profile of Bruceine C Compared to Other Quassinoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Bruceine C with other prominent quassinoids, supported by available experimental data. Quassinoids, a class of bitter compounds primarily isolated from the Simaroubaceae family, have garnered significant interest for their diverse pharmacological activities, including potent anti-cancer effects. However, their therapeutic potential is intrinsically linked to their safety and toxicity profiles. This document aims to collate and present key safety data to aid in the evaluation and selection of quassinoid candidates for further research and development.
Executive Summary
Quassinoids exhibit a range of cytotoxic activities against various cancer cell lines. While this is a desirable trait for anti-cancer drug development, it also necessitates a thorough evaluation of their effects on non-cancerous cells and their in vivo toxicity. This guide summarizes the available data for this compound and compares it with other well-studied quassinoids such as Bruceine A, Bruceine B, Bruceine D, Brusatol, and Eurycomanone. The data indicates that while many quassinoids show potent cytotoxicity against cancer cells, their effects on normal cells and their in vivo toxicity can vary. Notably, some quassinoids like Bruceine D have shown a degree of selectivity, being less toxic to normal cells compared to cancer cells. Data for this compound's cytotoxicity in cancer and normal cell lines is less abundant in publicly available literature, highlighting an area for future research.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various quassinoids against a range of cancer and normal cell lines. A lower IC50 value indicates higher cytotoxicity.
Table 1: Cytotoxicity (IC50) of Quassinoids Against Cancer Cell Lines
| Quassinoid | Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| This compound | Plasmodium falciparum | Malaria | 0.01 µM | Not Specified | [1] |
| Bruceine A | HCT116 | Colon Cancer | 26.12 ± 2.83 nM | 48 h | [2] |
| CT26 | Colon Cancer | 229.26 ± 12 nM | 48 h | [2] | |
| HT-29 | Colon Cancer | 1.6 µg/mL | Not Specified | [3] | |
| HeLa | Cervical Cancer | 0.6 µg/mL | Not Specified | [3] | |
| HL-60 | Leukemia | 0.069 µg/mL | Not Specified | [3] | |
| Bruceine B | HL-60 | Leukemia | 0.27 µmol/L | Not Specified | |
| Bruceine D | T24 | Bladder Cancer | 7.65 ± 1.2 µg/mL | 72 h | [4][5] |
| A549 | Non-Small Cell Lung Cancer | 1.01 ± 0.11 µg/mL | 72 h | [6] | |
| H1650 | Non-Small Cell Lung Cancer | 1.19 ± 0.07 µg/mL | 72 h | [6] | |
| PC-9 | Non-Small Cell Lung Cancer | 2.28 ± 1.54 µg/mL | 72 h | [6] | |
| HCC827 | Non-Small Cell Lung Cancer | 6.09 ± 1.83 µg/mL | 72 h | [6] | |
| K562 | Chronic Myeloid Leukemia | 6.37 ± 0.39 µM | Not Specified | [7] | |
| MCF-7 | Breast Cancer | 9.5 ± 7.7 µM | 72 h | [8][9][10] | |
| Hs 578T | Breast Cancer (Triple-Negative) | 0.71 ± 0.05 µM | 72 h | [8][9][10] | |
| Brusatol | CT-26 | Colon Cancer | 0.27 ± 0.01 µg/mL | Not Specified | |
| MCF-7 | Breast Cancer | 0.083 µM | 72 h | ||
| MDA-MB-231 | Breast Cancer | 0.081 µM | 72 h | ||
| PANC-1 | Pancreatic Cancer | 0.36 µM | 72 h | ||
| SW1990 | Pancreatic Cancer | 0.1 µM | 72 h | ||
| NB4 | Leukemia | 0.03 µmol/L | Not Specified | ||
| BV173 | Leukemia | 0.01 µmol/L | Not Specified | ||
| SUPB13 | Leukemia | 0.04 µmol/L | Not Specified | ||
| Eurycomanone | HeLa | Cervical Cancer | 4.58 ± 0.090 µM | Not Specified | |
| HT-29 | Colon Cancer | 1.22 ± 0.11 µM | Not Specified | ||
| A2780 | Ovarian Cancer | 1.37 ± 0.13 µM | Not Specified | ||
| K562 | Leukemia | 5.7 µM | 72 h | ||
| Jurkat | Leukemia | 6.2 µM | 72 h | ||
| Quassin | Brine Shrimp Larvae | Not Applicable | LC50: 0.0000 µg/mL | Not Specified |
Table 2: Cytotoxicity (IC50) of Quassinoids Against Normal Cell Lines
| Quassinoid | Cell Line | Cell Type | IC50 Value | Reference |
| Bruceine D | 1BR3 | Normal Skin Fibroblast | > 10 µg/mL | [4][5] |
| Non-tumorigenic hepatocyte | Normal Liver | > 250 µM | [4] | |
| Pancreatic progenitor cells | Normal Pancreas | > 250 µM | [4] | |
| GES-1 | Human Gastric Epithelial | > 200 µg/mL | [11] |
Data Presentation: In Vivo Toxicity
In vivo toxicity data provides crucial information on the systemic effects of these compounds. The LD50 (median lethal dose) is a standard measure of acute toxicity.
Table 3: In Vivo Acute Toxicity of Quassinoids
| Quassinoid | Animal Model | Route of Administration | LD50 Value | Observations | Reference |
| This compound | - | - | Data not available | - | |
| Bruceine D | Mice | - | - | High dose (3 mg/kg) was associated with no obvious toxicity. | [4] |
| Eurycomanone | Mice | Oral | 1500-2000 mg/kg (alcoholic extract) | - | |
| Mice | Oral | > 3000 mg/kg (aqueous extract) | - | ||
| Brucea javanica extract | Rats | Oral | - | Daily oral administration of 15, 30, and 60 mg/kg for 30 days showed no signs of toxicity. | [12] |
| Mice | Oral | LD50 > 5 g/kg (aqueous extract) | Non-toxic | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the safety evaluation of quassinoids.
Cell Viability Assay (MTT/CCK-8 Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: In living cells, mitochondrial dehydrogenases reduce a tetrazolium salt (e.g., MTT or WST-8) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
General Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the quassinoid for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.
-
Reagent Incubation: After the treatment period, the MTT or CCK-8 reagent is added to each well and incubated for 1-4 hours.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT).
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined using non-linear regression analysis.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
General Protocol:
-
Cell Treatment: Cells are treated with the quassinoid for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer, then stained with FITC-conjugated Annexin V and PI.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.
-
Signaling Pathways Implicated in Quassinoid-Induced Toxicity
The cytotoxic effects of many quassinoids are mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade. Several quassinoids, including Bruceine A and Bruceine D, have been shown to inhibit this pathway, leading to decreased cell survival and induction of apoptosis.[2][7]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including cascades like JNK and ERK, plays a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis. Bruceine D has been reported to induce apoptosis in cancer cells by activating the JNK pathway.[14]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is involved in inflammation and cell survival. Some quassinoids, like Bruceine A, can inhibit NF-κB activity, which may contribute to their anti-inflammatory and pro-apoptotic effects.[3]
Mandatory Visualizations
Caption: A general experimental workflow for evaluating the safety profile of quassinoids.
Caption: Key signaling pathways modulated by quassinoids leading to apoptosis.
Conclusion
The available data suggests that quassinoids as a class exhibit significant cytotoxic potential against cancer cells, often through the induction of apoptosis via modulation of critical cell signaling pathways. Bruceine D, in particular, has been shown to have a favorable therapeutic window in some studies, with higher toxicity towards cancer cells than normal cells. While data on this compound's cytotoxicity against cancer and normal cell lines is limited, its potent anti-malarial activity suggests it is a biologically active molecule that warrants further investigation. The lack of comprehensive in vivo toxicity data for many quassinoids, including this compound, underscores the need for further studies to fully characterize their safety profiles before they can be considered for clinical development. This guide serves as a starting point for researchers to compare the safety profiles of these promising natural products and to identify key areas for future research.
References
- 1. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bruceine D induces apoptosis in human chronic myeloid leukemia K562 cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. orbilu.uni.lu [orbilu.uni.lu]
- 10. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brucein D, a Naturally Occurring Tetracyclic Triterpene Quassinoid, Induces Apoptosis in Pancreatic Cancer through ROS-Associated PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety assessment of standardized aqueous Brucea javanica extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Bruceine C and its Analogs in Oncology: A Comparative Analysis of Tumor Growth Inhibition
A detailed examination of the anti-tumor efficacy of Bruceine C and its analogs, Bruceine A and D, in comparison to standard chemotherapeutic agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available preclinical data, experimental methodologies, and affected signaling pathways.
This compound, a member of the quassinoid family of natural products isolated from Brucea javanica, has garnered scientific interest for its potential anti-cancer properties. While specific quantitative data on this compound's in vivo tumor growth reduction is limited in publicly available literature, extensive research on its close structural analogs, Bruceine A and Bruceine D, provides significant insights into the potential efficacy of this class of compounds. This guide summarizes the available experimental data for Bruceine A and D as potent surrogates for this compound and compares their activity against established chemotherapeutic agents: Doxorubicin (B1662922), Paclitaxel (B517696), and Vincristine (B1662923).
Comparative Efficacy Against Tumor Growth
The anti-proliferative activity of Bruceine analogs has been evaluated across a range of cancer cell lines and in vivo xenograft models. The following tables provide a summary of their cytotoxic effects (IC50 values) and in vivo tumor growth inhibition.
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cancer Type | Cell Line | IC50 Value | Citation(s) |
| Bruceine A | Colon Cancer | HCT116 | 26.12 ± 2.83 nM (48h) | [1] |
| Colon Cancer | CT26 | 229.26 ± 12 nM (48h) | [1] | |
| Bruceine D | Breast Cancer | MCF-7 | 9.5 ± 7.7 µM (72h) | [2] |
| Breast Cancer (Triple-Negative) | Hs 578T | 0.71 ± 0.05 µM (72h) | [2] | |
| Lung Cancer | A549 | 36.76 µM (24h), 17.89 µM (48h) | [3] | |
| Lung Cancer | NCI-H292 | 31.22 µM (24h), 14.42 µM (48h) | [3] | |
| Bladder Cancer | T24 | 7.65 ± 1.2 µg/mL | [4] | |
| Bruceantin | Multiple Myeloma | RPMI 8226 | ~13 nM | [5] |
| Doxorubicin | Breast Cancer | MDA-MB-231 | Not specified, but used as a positive control | [6] |
| Cardiac Cells (AC16) | AC16 | Cytotoxicity observed at 0.5 to 10 µM (48h) | [7] | |
| Paclitaxel | Lung Cancer | A549, NCI-H23, NCI-H226, NCI-H460, NCI-H522, DMS114, DMS273 | 4 to 24 nM (48h) | [8] |
| Vincristine | T-cell Leukemia | MOLT-4 | 3.3 nM | [9] |
In Vivo Tumor Growth Inhibition
Preclinical studies using animal models provide crucial data on the efficacy of anti-cancer compounds in a living system.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Citation(s) |
| Bruceine A | Pancreatic Cancer (MIA PaCa-2 xenograft) | 1, 2, and 4 mg/kg | Dose-dependent reduction in tumor volume and weight | [10] |
| Bruceine D | Lung Cancer (xenograft) | 40 mg/kg (i.p. for 15 days) | Significantly reduced the growth of xenograft tumors | [3] |
| Bruceantin | Multiple Myeloma (RPMI 8226 xenograft) | Not specified | Induced regression in early as well as advanced tumors | [11] |
| Doxorubicin | Breast Cancer (MDA-MB-231/BO2 intraosseous model) | 2 mg/kg | Decreased intraosseous tumor burden when used sequentially with zoledronic acid | [6] |
| Paclitaxel | Lung Cancer (A549, NCI-H23, NCI-H460, DMS-273 xenografts) | 12 and 24 mg/kg/day (i.v. for 5 days) | Statistically significant tumor growth inhibition against all xenografts | [8] |
| Vincristine | T-cell Leukemia (MOLT-4 xenograft) | Not specified in abstract | Used in combination with SAHA to greater effect than alone | [9] |
Mechanisms of Action: Signaling Pathways and Cellular Effects
This compound and its analogs exert their anti-tumor effects by modulating multiple critical signaling pathways within cancer cells, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).
// Nodes BruceineC [label="this compound & Analogs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway\n(ERK, JNK, p38)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT3 [label="STAT3 Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cMYC [label="c-MYC Downregulation", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest", fillcolor="#FBBC05", fontcolor="#202124"]; ProteinSynthesis [label="Protein Synthesis\nInhibition", fillcolor="#FBBC05", fontcolor="#202124"]; TumorGrowth [label="Tumor Growth\nReduction", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges BruceineC -> PI3K_Akt [color="#202124"]; BruceineC -> MAPK [color="#202124"]; BruceineC -> STAT3 [color="#202124"]; BruceineC -> ProteinSynthesis [color="#202124"]; PI3K_Akt -> Apoptosis [color="#202124"]; MAPK -> Apoptosis [color="#202124"]; STAT3 -> TumorGrowth [dir=back, color="#202124"]; ProteinSynthesis -> cMYC [color="#202124"]; cMYC -> Apoptosis [color="#202124"]; Apoptosis -> TumorGrowth [color="#202124"]; CellCycleArrest -> TumorGrowth [color="#202124"]; MAPK -> CellCycleArrest [color="#202124"]; } dot
In contrast, the alternative chemotherapeutic agents operate through different mechanisms:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to DNA damage and apoptosis.
-
Paclitaxel: A taxane (B156437) that stabilizes microtubules, leading to mitotic arrest and induction of apoptosis.
-
Vincristine: A vinca (B1221190) alkaloid that inhibits microtubule polymerization, disrupting the mitotic spindle and causing metaphase arrest.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols used in the evaluation of these anti-cancer compounds.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound) and control compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SeedCells [label="Seed Cells in 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddCompound [label="Add Test Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate (e.g., 48h)", fillcolor="#FBBC05", fontcolor="#202124"]; AddMTT [label="Add MTT Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate (2-4h)", fillcolor="#FBBC05", fontcolor="#202124"]; AddSolubilizer [label="Add Solubilization Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReadAbsorbance [label="Read Absorbance", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> SeedCells [color="#202124"]; SeedCells -> AddCompound [color="#202124"]; AddCompound -> Incubate1 [color="#202124"]; Incubate1 -> AddMTT [color="#202124"]; AddMTT -> Incubate2 [color="#202124"]; Incubate2 -> AddSolubilizer [color="#202124"]; AddSolubilizer -> ReadAbsorbance [color="#202124"]; ReadAbsorbance -> End [color="#202124"]; } dot
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.
-
Protein Extraction: Lyse treated and control cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured by an imaging system.
-
Analysis: Quantify the band intensities to determine the relative abundance of the target protein.
In Vivo Xenograft Tumor Model
This model involves the transplantation of human tumor cells into immunocompromised mice to study tumor growth and the efficacy of anti-cancer agents.
-
Cell Preparation: Culture and harvest the desired human cancer cell line.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: Subcutaneously inject a specific number of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly and measure the tumor volume using calipers once the tumors become palpable.
-
Treatment: Once tumors reach a predetermined size, randomize the mice into control and treatment groups. Administer the test compound (e.g., this compound) and control drugs according to the specified dosing regimen and route of administration.
-
Data Collection: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or Western blotting).
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Implant [label="Implant Tumor Cells\ninto Mice", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor Tumor Growth", fillcolor="#FBBC05", fontcolor="#202124"]; Randomize [label="Randomize Mice into\nTreatment Groups", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treat [label="Administer Treatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure [label="Measure Tumor Volume\n& Body Weight", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze Tumors\n(Endpoint)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Implant [color="#202124"]; Implant -> Monitor [color="#202124"]; Monitor -> Randomize [color="#202124"]; Randomize -> Treat [color="#202124"]; Treat -> Measure [color="#202124"]; Measure -> Treat [label="Repeat", style=dashed, color="#5F6368"]; Measure -> Analyze [color="#202124"]; Analyze -> End [color="#202124"]; } dot
Conclusion
The available preclinical data strongly suggest that this compound and its analogs, particularly Bruceine A and D, are potent anti-cancer agents with significant activity against a variety of cancer types. Their mechanism of action, involving the modulation of key signaling pathways like PI3K/Akt and MAPK, and the induction of apoptosis, makes them promising candidates for further drug development. While direct comparative studies with standard chemotherapeutics are still needed, the existing evidence indicates that their efficacy, in terms of both in vitro cytotoxicity and in vivo tumor growth inhibition, is comparable to that of established drugs like Paclitaxel and Doxorubicin in certain contexts. Further research focusing on the specific anti-tumor effects of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Frontiers | Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway [frontiersin.org]
- 2. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Differential effect of doxorubicin and zoledronic acid on intraosseous versus extraosseous breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin’s Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The synergic effect of vincristine and vorinostat in leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor activity of bruceantin: an old drug with new promise - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Phosphoproteomic Analysis of Bruceine-Treated Cells: A Review of Bruceine A, B, and D
Introduction
Bruceines, a class of quassinoid compounds isolated from Brucea javanica, have demonstrated significant anticancer properties. Their mechanisms of action often involve the modulation of critical cellular signaling pathways, which are largely governed by protein phosphorylation. Phosphoproteomic analysis, a powerful tool to study protein phosphorylation on a global scale, has provided crucial insights into how these compounds exert their therapeutic effects. This guide compares the known phosphoproteomic and signaling impacts of Bruceine A, B, and D in cancer cells.
Data Presentation: Summary of Phosphoproteomic Changes
The following tables summarize the key signaling pathways and protein phosphorylation events modulated by Bruceine A, B, and D as identified in various studies.
Table 1: Overview of Bruceine Effects on Signaling Pathways
| Bruceine Compound | Cancer Type Studied | Key Signaling Pathway(s) Affected | Primary Outcome |
| Bruceine A | Pancreatic Cancer | p38α MAPK Signaling[1] | Induction of p38α MAPK phosphorylation, leading to anti-proliferative activity.[1] |
| Multiple Myeloma | USP13/PARP1 Signaling[2] | Inhibition of USP13, leading to PARP1 degradation, DNA damage repair disruption, and apoptosis.[2] | |
| Bruceine B | Multiple Myeloma | c-Maf-activated STAT3 Signaling[3][4] | Inhibition of c-Maf, leading to suppression of the STAT3 signaling pathway and induction of apoptosis.[3][4] |
| Bruceine D | Lung Cancer | ROS/MAPK Signaling[5] | Induction of ROS generation and activation of the MAPK pathway, leading to apoptosis and autophagy.[5] |
| Osteosarcoma | JAK2/STAT3 Signaling[6] | Inhibition of JAK2/STAT3 phosphorylation and upregulation of SHP1, reversing constitutive activation of this pathway.[6] | |
| Triple-Negative Breast Cancer | PI3K/AKT Signaling[6] | Decrease in PI3K expression and AKT phosphorylation, implicating this pathway in metastasis inhibition.[6] |
Table 2: Key Phosphorylation Events Modulated by Bruceines
| Bruceine Compound | Protein/Target | Change in Phosphorylation | Downstream Effect | Reference |
| Bruceine A | p38α MAPK (Thr180) | Increased | Activation of MAPK pathway | [1] |
| Bruceine D | p-ERK, p-JNK | Increased | Contribution to apoptosis and autophagy | [5] |
| JAK2, STAT3 | Decreased | Inhibition of osteosarcoma growth and migration | [6] | |
| AKT | Decreased | Inhibition of tumor metastasis in breast cancer | [6] |
Experimental Protocols
The following sections detail generalized experimental protocols for phosphoproteomic analysis, based on methodologies commonly employed in the cited studies.
General Workflow for Quantitative Phosphoproteomic Analysis
A typical workflow for the comparative phosphoproteomic analysis of cells treated with a compound like a Bruceine involves several key steps.[7]
-
Cell Culture and Treatment: Cancer cell lines (e.g., MIA PaCa-2 for pancreatic cancer, A549 for lung cancer) are cultured under standard conditions. Cells are then treated with the Bruceine compound of interest at a specific concentration and for a defined duration. A control group (e.g., vehicle-treated) is included for comparison.
-
Protein Extraction and Digestion: Following treatment, cells are harvested, and proteins are extracted using lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. The extracted proteins are then digested into peptides, typically using trypsin.
-
Phosphopeptide Enrichment: Due to the low abundance of phosphopeptides relative to non-phosphorylated peptides, an enrichment step is crucial. Common methods include Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[8]
-
LC-MS/MS Analysis: The enriched phosphopeptides are separated using liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer sequences the peptides and identifies the sites of phosphorylation.
-
Data Analysis: The raw MS data is processed using software to identify and quantify the phosphopeptides. A comparative analysis is then performed between the treated and control samples to identify differentially phosphorylated proteins.[7]
Validation of Phosphoproteomic Data
Western blotting is a common technique used to validate the findings from the phosphoproteomic analysis. Specific antibodies that recognize the phosphorylated forms of key proteins identified in the MS analysis are used to confirm the changes in their phosphorylation levels.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathways affected by Bruceine A, B, and D, as well as a general experimental workflow for phosphoproteomics.
Caption: Bruceine A signaling pathway in pancreatic cancer cells.[1]
Caption: Bruceine B's inhibitory effect on the c-Maf-STAT3 pathway.[3][4]
Caption: Bruceine D induces apoptosis via the ROS/MAPK pathway.[5]
Caption: General experimental workflow for phosphoproteomics.[7]
References
- 1. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruceine A Inhibits Cell Proliferation by Targeting the USP13/PARP1 Signalling Pathway in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruceine B Displays Potent Antimyeloma Activity by Inducing the Degradation of the Transcription Factor c-Maf - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative phosphoproteomic analysis of acquired cancer drug resistance to pazopanib and dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Response: A Comparative Framework for Assessing Gene Expression Changes Induced by Bruceine C and Bruceine A
For researchers, scientists, and professionals in drug development, understanding the nuanced cellular impact of potential therapeutic compounds is paramount. Bruceine A and Bruceine C, natural quassinoids derived from Brucea javanica, have garnered interest for their potential anticancer activities. A critical aspect of elucidating their mechanisms of action lies in comparing their effects on global gene expression. This guide provides a framework for assessing the differential gene expression induced by this compound versus Bruceine A, outlining the necessary experimental protocols and data presentation methods, while also summarizing the currently available knowledge on the molecular effects of Bruceine A and related compounds.
Due to a significant lack of publicly available data on the gene expression changes induced by this compound, a direct comparative analysis with Bruceine A is not currently feasible. However, this guide presents a comprehensive template for conducting such a study, alongside a summary of the known effects of Bruceine A and other members of the bruceine family to provide a valuable starting point for future research.
I. Quantitative Data Summary: A Template for Comparison
To facilitate a clear and direct comparison of the effects of this compound and Bruceine A on gene expression, quantitative data should be organized into structured tables. The following templates are proposed for when such data becomes available.
Table 1: Top 20 Differentially Expressed Genes (DEGs) Induced by Bruceine A vs. Vehicle Control
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value | Function/Pathway |
| ... | ... | ... | ... | ... |
Table 2: Top 20 Differentially Expressed Genes (DEGs) Induced by this compound vs. Vehicle Control
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value | Function/Pathway |
| ... | ... | ... | ... | ... |
Table 3: Comparative Analysis of Top Dysregulated Pathways
| Pathway Name | Bruceine A (Enrichment Score) | This compound (Enrichment Score) | Key Genes Affected |
| ... | ... | ... | ... |
II. Experimental Protocols: A Roadmap for Investigation
Detailed and reproducible experimental protocols are the cornerstone of reliable scientific inquiry. The following provides a standardized workflow for a comparative gene expression study of Bruceine A and this compound.
A. Cell Culture and Treatment
-
Cell Line Selection: Choose a relevant cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) based on the research focus.
-
Cell Culture: Culture the selected cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Prepare stock solutions of Bruceine A and this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with vehicle control (DMSO), and various concentrations of Bruceine A and this compound for a predetermined time (e.g., 24, 48 hours).
B. RNA Extraction and Quality Control
-
RNA Isolation: Following treatment, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer or similar instrument.
C. Gene Expression Profiling (RNA-Sequencing)
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA samples using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as the Illumina NovaSeq.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify differentially expressed genes between the treatment and control groups.
-
D. Validation of Gene Expression Changes
-
Quantitative Real-Time PCR (qRT-PCR): Validate the expression changes of a subset of key differentially expressed genes identified from the RNA-seq data using qRT-PCR.
III. Known Signaling Pathways and Mechanisms of Bruceine A and Related Compounds
While data for this compound is scarce, studies on Bruceine A, B, and D have shed light on their mechanisms of action.
-
Bruceine A: Research indicates that Bruceine A can suppress the proliferation of triple-negative breast cancer cells and induce apoptosis by targeting the MEK/ERK signaling pathway.[1] In colon cancer cells, it has been shown to exert its antitumor effects by accumulating reactive oxygen species (ROS) and suppressing the PI3K/Akt pathway.[2]
-
Bruceine B: Studies on multiple myeloma have revealed that Bruceine B can downregulate the expression of c-Maf and its target genes, including CCND2 and ITGB7.[3][4]
-
Bruceine D: In breast cancer cells, Bruceine D has been found to suppress pathways related to angiogenesis, glycolysis, and the cell cycle.[5] It has also been shown to downregulate the expression of genes involved in the G2/M checkpoint, such as CHEK2, MELK, and CDK4.[5] Furthermore, Bruceine D can inhibit the PI3K/Akt signaling pathway.[6]
IV. Visualizing the Workflow and Pathways
Clear diagrams are essential for communicating complex experimental designs and biological processes.
References
- 1. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bruceine B Displays Potent Antimyeloma Activity by Inducing the Degradation of the Transcription Factor c-Maf - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruceine D and Narclasine inhibit the proliferation of breast cancer cells and the prediction of potential drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bruceine C: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of a Potent Cytotoxic Compound
Bruceine C, a quassinoid isolated from plants of the Brucea genus, is a compound of interest in drug development due to its significant cytotoxic properties. For researchers, scientists, and professionals handling this compound, adherence to strict disposal protocols is paramount to ensure personal safety, prevent environmental contamination, and maintain regulatory compliance. Due to its cytotoxic nature, all materials contaminated with this compound must be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before commencing any work that will generate this compound waste, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. The following are general best practices for handling and immediate containment of this compound waste.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. When handling this compound in either solid or solution form, the following should be worn:
-
Gloves: Two pairs of chemotherapy-grade nitrile gloves are recommended.
-
Eye Protection: Chemical splash goggles or a full-face shield.
-
Lab Coat: A disposable, solid-front gown with tight-fitting cuffs.
-
Respiratory Protection: If there is a risk of aerosolization of solid powder, a NIOSH-approved respirator (e.g., N95 or higher) is necessary. All handling of solid this compound should be performed in a certified chemical fume hood or a biological safety cabinet.
In Case of a Spill: Immediate and correct response to a spill is critical to contain the contamination.
-
Alert Personnel: Immediately notify all personnel in the vicinity.
-
Evacuate: If the spill is large or involves a significant amount of powder, evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting cleanup, ensure you are wearing the full PPE described above.
-
Cleanup:
-
Solid Spills: Gently cover the spill with absorbent pads to avoid raising dust. Dampen the absorbent material with a suitable solvent (e.g., 70% ethanol) to prevent aerosolization. Carefully scoop the material into a designated hazardous waste container.
-
Liquid Spills: Absorb the spill with inert material (e.g., vermiculite, sand, or commercial sorbent pads). Collect the contaminated absorbent material into a designated hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by a soap and water solution. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the spill to your institution's EHS office.
Step-by-Step Disposal Protocol for this compound
Currently, there are no established and verified chemical neutralization or degradation protocols for this compound that can be safely performed in a standard laboratory setting. Therefore, all waste contaminated with this compound must be disposed of through a licensed hazardous waste management service. The primary and recommended method of disposal for cytotoxic compounds is high-temperature incineration.
1. Waste Segregation: Proper segregation at the point of generation is crucial.
-
Solid Waste: All disposable labware that has come into contact with this compound, including pipette tips, weighing boats, contaminated gloves, gowns, and absorbent materials, must be collected in a clearly labeled, leak-proof, and puncture-resistant hazardous waste container. This container should be lined with a heavy-duty plastic bag.
-
Liquid Waste: All solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The container must be made of a material compatible with the solvents used. Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS office.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be placed in a designated, puncture-proof sharps container for cytotoxic waste.
2. Waste Container Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste" and "Cytotoxic"
-
The name of the compound: "this compound Waste"
-
The primary hazard(s) (e.g., "Toxic")
-
The date of accumulation
-
The laboratory and principal investigator's name
3. Storage of Hazardous Waste: Store all this compound hazardous waste containers in a designated, secure area away from general laboratory traffic. Secondary containment should be used for all liquid waste containers to mitigate the impact of potential spills. Do not accumulate large quantities of waste; arrange for regular pickups with your institution's hazardous waste management service.
4. Final Disposal: The final disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company. This is typically coordinated through your institution's EHS office. The standard and required method for the destruction of cytotoxic compounds like this compound is high-temperature incineration. This process ensures the complete destruction of the molecule, preventing its release into the environment.
Data Presentation: Key Safety and Disposal Information
The following table summarizes the critical safety and logistical information for the proper disposal of this compound.
| Parameter | Guideline |
| Waste Classification | Hazardous Cytotoxic Waste |
| Primary Disposal Method | High-Temperature Incineration |
| Personal Protective Equipment | Double Chemotherapy Gloves, Safety Goggles/Face Shield, Disposable Gown, Respirator (for solids) |
| Solid Waste Containment | Labeled, leak-proof, puncture-resistant container with a plastic liner |
| Liquid Waste Containment | Labeled, sealed, compatible container with secondary containment |
| Spill Cleanup Material | Inert absorbent material (vermiculite, sand), 70% ethanol (B145695) for dampening solids |
| Waste Labeling | "Hazardous Waste," "Cytotoxic," "this compound Waste," Hazard Pictograms, Date, Lab Info |
| On-site Storage | Designated, secure area with secondary containment for liquids |
| Disposal Vendor | Licensed Hazardous Waste Management Service |
Experimental Protocols
As of the current date, there are no published and validated experimental protocols for the chemical degradation or neutralization of this compound for laboratory waste disposal purposes. Researchers should not attempt to chemically treat this compound waste without a validated protocol and approval from their institution's EHS office. The risk of incomplete reaction and the generation of other potentially hazardous byproducts is significant. The recommended and required procedure is disposal via incineration.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Essential Safety and Logistical Information for Handling Bruceine C
Disclaimer: There is no specific Safety Data Sheet (SDS) publicly available for Bruceine C. The following guidance is based on the safety information for the closely related and structurally similar compound, Brucine. It is imperative to treat this compound with the same high degree of caution as Brucine and to consult your institution's Environmental Health and Safety (EHS) department for specific protocols before handling.
This compound is a quassinoid, a class of natural products known for their biological activities. Due to its potential toxicity, handling this compound requires stringent safety measures to protect laboratory personnel and the environment. The primary hazards associated with the closely related compound Brucine include acute toxicity upon ingestion or inhalation, and it may cause serious eye irritation. Severe poisoning can lead to paralysis and may be fatal[1].
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[2][3] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Butyl rubber gloves are recommended. Always use two pairs (double-gloving). | Provides a barrier against skin contact. Double-gloving is a best practice for handling highly toxic compounds. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat, preferably a disposable one. | Protects skin and personal clothing from contamination. |
| Full Suit | Recommended for large quantities or in case of a spill. | Provides complete body coverage to prevent widespread contamination. | |
| Respiratory Protection | Dust Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator.[2] | Prevents inhalation of fine particles of the compound. |
| Self-Contained Breathing Apparatus (SCBA) | Recommended for large spills or in poorly ventilated areas. | Provides a clean air supply in environments with high concentrations of airborne particles. | |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes that cover the entire foot. | Protects feet from spills and falling objects. |
Quantitative Data Summary
The following table summarizes the available quantitative data for the related compound Brucine. No occupational exposure limits have been established for Brucine, which underscores the need for stringent handling practices[1].
| Parameter | Value | Reference Compound |
| Oral LD50 (mouse) | 150 mg/kg | Brucine[2][4] |
| Melting Point | 176 - 178 °C | Brucine[2][3] |
| Occupational Exposure Limit (OEL) | Not established | Brucine[1] |
Experimental Protocols
Safe Handling Protocol
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
-
Preparation and Planning:
-
Read and understand the Safety Data Sheet for the closely related compound, Brucine.
-
Ensure all necessary PPE is available and in good condition.
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Have a spill kit readily accessible.
-
-
Personal Protective Equipment (PPE) Donning:
-
Put on inner gloves.
-
Don a lab coat, ensuring it is fully buttoned.
-
Put on outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Wear safety goggles.
-
Fit and wear a dust respirator.
-
-
Handling the Compound:
-
Perform all manipulations of solid this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use a micro-spatula for transferring the powder. Avoid creating dust.
-
If making a solution, add the solvent to the solid slowly to prevent splashing.
-
-
Post-Handling:
-
Carefully remove outer gloves and dispose of them in a designated hazardous waste container.
-
Remove the lab coat and store it in a designated area or dispose of it if it's disposable.
-
Remove inner gloves and dispose of them in the hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, pipette tips, gloves, disposable lab coats) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Container Management:
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated and secure area, away from incompatible materials such as strong oxidizing agents[2].
-
-
Disposal Procedure:
-
Follow your institution's guidelines for the disposal of highly toxic chemical waste.
-
Contact your EHS department to arrange for the pickup and disposal of the hazardous waste.
-
One recommended method for disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator with an afterburner and scrubber[3].
-
Visualizations
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Figure 1: Safe Handling Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
